molecular formula C11H16N2O2S B1612679 1-Methanesulfonyl-3-phenyl-piperazine CAS No. 912763-31-6

1-Methanesulfonyl-3-phenyl-piperazine

Cat. No.: B1612679
CAS No.: 912763-31-6
M. Wt: 240.32 g/mol
InChI Key: HEAZJLBISVSKPV-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-3-phenyl-piperazine is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methanesulfonyl-3-phenyl-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methanesulfonyl-3-phenyl-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfonyl-3-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-16(14,15)13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAZJLBISVSKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587594
Record name 1-(Methanesulfonyl)-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912763-31-6
Record name 1-(Methanesulfonyl)-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pharmacological Mechanism of Action for Phenyl-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenyl-piperazine moiety represents a "privileged scaffold" in neuropsychopharmacology, serving as the structural core for a diverse class of therapeutics ranging from atypical antipsychotics (e.g., aripiprazole, cariprazine) to antidepressants (e.g., trazodone, nefazodone). Its pharmacological versatility stems from its ability to engage multiple G-Protein Coupled Receptors (GPCRs)—specifically Dopamine (


) and Serotonin (

) subtypes—with tunable efficacy.

This guide dissects the molecular mechanisms driving these interactions, focusing on Structure-Activity Relationships (SAR) , Functional Selectivity (Biased Agonism) , and the Experimental Protocols required to validate these pathways.

The Privileged Scaffold: Structure-Activity Relationship (SAR)[1]

The phenyl-piperazine core acts as the primary pharmacophore for receptor recognition, while the "linker" and "head group" determine subtype selectivity and intrinsic efficacy.

Core Structural Determinants
  • The Phenyl Ring: Substituents at the ortho (2-) and meta (3-) positions are critical. For example, the 2,3-dichlorophenyl moiety in aripiprazole creates steric bulk and electronic properties that favor high affinity for

    
     and 
    
    
    
    receptors while modulating intrinsic activity (partial agonism).
  • The Piperazine Ring: Maintains the nitrogen atom in a specific spatial orientation (chair conformation) to interact with the conserved Aspartate residue (Asp3.32) in the TM3 region of aminergic GPCRs via an ionic bond.

  • The Linker (Alkyl Chain): The length of the alkyl chain connecting the piperazine to the secondary "head" group is a selectivity filter.

    • 4-Carbon (Butyl) Linker: Optimal for

      
       affinity (e.g., Aripiprazole).
      
    • 3-Carbon (Propyl) Linker: Often seen in 5-HT antagonist/reuptake inhibitors (e.g., Trazodone).

  • The Head Group: A bulky bicyclic system (e.g., quinolinone, triazolopyridine) that interacts with secondary binding pockets (extracellular loops), driving "functional selectivity" by stabilizing specific receptor conformations.

SAR Visualization

The following diagram illustrates the modular nature of the scaffold.

SAR_Model Phenyl Phenyl Ring (Receptor Recognition) Piperazine Piperazine Core (Ionic Interaction Asp3.32) Phenyl->Piperazine N-Aryl Bond Linker Alkyl Linker (Selectivity Filter) Piperazine->Linker N-Alkyl Bond Head Head Group (Functional Efficacy) Linker->Head Variable Length (n=2-4) Substituents Ortho/Meta Substituents (e.g., Cl, F, OMe) Modulate Affinity Substituents->Phenyl

Figure 1: Modular SAR of phenyl-piperazine derivatives showing the four critical pharmacophoric regions.

Receptor Pharmacology & Signaling Dynamics[2]

Phenyl-piperazines are rarely "silent" antagonists; they often exhibit polypharmacology and biased agonism .

Target Profile Comparison

The table below contrasts the binding profiles of a representative antipsychotic (Aripiprazole) and antidepressant (Trazodone).

Receptor TargetAripiprazole (

nM)
Trazodone (

nM)
Functional Outcome (Aripiprazole)Functional Outcome (Trazodone)

(Dopamine)
0.34>1000Partial Agonist (Stabilizer)Weak/No Effect

1.742Partial Agonist Partial Agonist

3.413Antagonist Antagonist

1522Partial AgonistAntagonist

Adrenergic
5712AntagonistAntagonist (Hypotension risk)
Mechanism of Biased Agonism (Functional Selectivity)

Modern phenyl-piperazines like aripiprazole do not simply turn the receptor "on" or "off." They stabilize unique receptor conformations that may preferentially activate one downstream pathway over another.

  • G-Protein Pathway: Inhibition of cAMP via

    
     coupling.[1]
    
  • 
    -Arrestin Pathway:  Recruitment of 
    
    
    
    -arrestin2, leading to receptor internalization and non-canonical signaling (e.g., MAPK/ERK).

Aripiprazole Bias: It acts as a partial agonist for G-protein signaling but often shows reduced or antagonistic activity for


-arrestin recruitment compared to dopamine, contributing to its low extrapyramidal side effect (EPS) profile.

Biased_Signaling Ligand Phenyl-Piperazine (Ligand) GPCR D2 / 5-HT1A Receptor Ligand->GPCR Binding G_Protein G-Protein (Gi/o) Activation GPCR->G_Protein Pathway A (High Efficacy) Arrestin Beta-Arrestin Recruitment GPCR->Arrestin Pathway B (Low Efficacy / Antagonism) cAMP Decrease cAMP (Therapeutic Effect) G_Protein->cAMP Internalization Receptor Internalization (Desensitization) Arrestin->Internalization

Figure 2: Biased agonism mechanism. Phenyl-piperazines can preferentially activate G-protein pathways while minimizing Beta-arrestin recruitment.

Experimental Validation Protocols

To characterize a novel phenyl-piperazine derivative, researchers must validate both binding affinity and functional bias.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine


 values for 

and

. Self-Validating Step: Use of a reference compound (e.g., Haloperidol or 8-OH-DPAT) with known

to ensure system integrity.
  • Membrane Preparation: Homogenize CHO-K1 cells expressing human

    
     receptors in ice-cold Tris-HCl buffer. Centrifuge at 20,000 x g to pellet membranes.
    
  • Incubation:

    • Total Binding: Membrane +

      
      -Spiperone (0.2 nM).
      
    • Non-Specific Binding (NSB): Add 10

      
      M Haloperidol.
      
    • Test: Add phenyl-piperazine derivative (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 mins.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure CPM. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Dual-Pathway Biased Agonism Assay

Objective: Quantify "Functional Selectivity" by comparing potencies (


) in cAMP vs. 

-arrestin assays.
Workflow 1: cAMP Inhibition (Gi/o Pathway)
  • Cell Line: HEK293 stably expressing

    
     receptor.
    
  • Stimulation: Pre-treat cells with Forskolin (10

    
    M) to elevate basal cAMP.
    
  • Treatment: Add test compound. Agonists will decrease the Forskolin-induced cAMP signal.

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

    • Donor: Europium-cryptate labeled anti-cAMP.[2]

    • Acceptor: d2-labeled cAMP.[1][2]

    • Signal: High cAMP = Low FRET signal. (Inverse relationship).

Workflow 2:

-Arrestin Recruitment (BRET Assay)[3][4]
  • Transfection: Co-transfect cells with

    
    -Rluc (Renilla luciferase donor) and 
    
    
    
    -Arrestin2-YFP (Yellow Fluorescent Protein acceptor).
  • Substrate: Add Coelenterazine h (5

    
    M).
    
  • Treatment: Add test compound.

  • Detection: Measure BRET signal (Ratio of YFP emission / Rluc emission).

    • Result: An increase in BRET ratio indicates physical recruitment of arrestin to the receptor.

Workflow cluster_0 Pathway 1: Gi/o Activation cluster_1 Pathway 2: Beta-Arrestin Start Compound Screening Step1A HEK293-D2 Cells + Forskolin Start->Step1A Step2A Transfect D2-Rluc + Arr-YFP Start->Step2A Step1B Add Compound Step1A->Step1B Step1C Measure cAMP (TR-FRET) Step1B->Step1C Calc Calculate Bias Factor (Log(Emax/EC50) ratio) Step1C->Calc Step2B Add Compound + Coelenterazine Step2A->Step2B Step2C Measure BRET Ratio Step2B->Step2C Step2C->Calc

Figure 3: Dual-pathway experimental workflow to determine functional selectivity.

References

  • Structure-Activity Relationships of Arylpiperazines Lopez-Rodriguez, M. L., et al. (1997). "Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors." Journal of Medicinal Chemistry.

  • Aripiprazole Mechanism and Functional Selectivity Mailman, R. B., & Murthy, V. (2010). "Third generation antipsychotic drugs: partial agonism or receptor functional selectivity?" Current Pharmaceutical Design.

  • Biased Agonism Protocols (BRET/cAMP) Masri, B., et al. (2008). "Antagonism of dopamine D2 receptor/beta-arrestin 2 interaction is a common property of clinically effective antipsychotics." Proceedings of the National Academy of Sciences.

  • Radioligand Binding Assay Methodology Maguire, J. J., et al. (2012). "GPCR-radioligand binding assays." Methods in Molecular Biology.

  • Trazodone and Phenylpiperazine Antidepressants Stahl, S. M. (2009). "Mechanism of action of trazodone: a multifunctional drug." CNS Spectrums.

Sources

Technical Whitepaper: Bioactivity & Medicinal Chemistry of 1-Methanesulfonyl-3-phenyl-piperazine

[1]

Executive Summary

1-Methanesulfonyl-3-phenyl-piperazine (CAS: 912763-31-6) represents a specialized pharmacophore within the class of sulfonyl-piperazines .[1][2][3][4] Unlike simple piperazine derivatives, the introduction of a methanesulfonyl (mesyl) group at the N1 position, coupled with a phenyl ring at the C3 chiral center, creates a unique steric and electronic profile.[1] This scaffold is frequently utilized as a high-value intermediate or core structural motif in the development of CNS-active agents (targeting 5-HT and Dopamine receptors) and antimicrobial therapeutics .[1]

This guide dissects the molecular architecture, pharmacological potential, and synthetic protocols for this compound, positioning it within the broader context of drug discovery.[1][5]

Chemical Identity & Structural Analysis[1][6][7]

The molecule consists of a piperazine ring substituted with a phenyl group at the C3 position and a methanesulfonyl group at the N1 position .[1] This specific substitution pattern is critical for its biological activity.[1]

  • IUPAC Name: 1-methanesulfonyl-3-phenylpiperazine[1][2][3][4]

  • CAS Number: 912763-31-6[1][2][3][4]

  • Molecular Formula: C₁₁H₁₆N₂O₂S[1]

  • Molecular Weight: 240.32 g/mol [1]

Pharmacophore Decomposition

The bioactivity of this molecule is driven by three distinct structural domains:

  • The C3-Phenyl Ring:

    • Function: Provides a hydrophobic moiety capable of

      
      -
      
      
      stacking
      interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pockets of G-Protein Coupled Receptors (GPCRs).[1]
    • Chirality: The C3 carbon is a chiral center.[1] Enantiomers (R/S) often exhibit distinct binding profiles, with one enantiomer typically showing significantly higher affinity for targets like the 5-HT6 or D3 receptors .[1]

  • The N1-Methanesulfonyl Group:

    • Function: Acts as a bioisostere for a carbonyl group but with distinct geometry and hydrogen-bonding capabilities.[1] The sulfonyl oxygen atoms can serve as hydrogen bond acceptors for serine or threonine residues in receptor active sites.[1]

    • Metabolic Stability: Unlike amides, sulfonamides are generally more resistant to hydrolysis by peptidases, enhancing the molecule's metabolic half-life.[1]

  • The Piperazine Core:

    • Function: A semi-rigid scaffold that orients the phenyl and mesyl groups in a specific spatial configuration, minimizing the entropic penalty upon binding.[1]

Pharmacological Profile & Mechanism of Action[1]

While 1-Methanesulfonyl-3-phenyl-piperazine is primarily a building block, its structural motif is embedded in several bioactive classes. Its pharmacology is best understood through the Structure-Activity Relationships (SAR) of its derivatives.[1]

A. CNS Modulation (Serotonin & Dopamine)

The N-sulfonyl-3-phenylpiperazine scaffold is a "privileged structure" for designing ligands for Serotonin (5-HT) and Dopamine receptors.[1]

  • 5-HT6 Antagonism: Compounds containing a sulfonyl-piperazine core have shown high affinity for the 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's disease.[1] The sulfonyl group mimics the binding mode of sulfonamide-based antagonists like SB-271046 .[1]

  • Dopaminergic Stabilization: Similar to Pridopidine (which contains a phenyl-sulfonyl moiety), derivatives of this scaffold can act as "dopamine stabilizers," modulating D2/D3 receptor activity to normalize psychomotor function without inducing catalepsy.[1]

B. Antimicrobial & Antifungal Activity

Recent studies have highlighted the utility of piperazine sulfonamides in agricultural and medicinal fungicides.[1]

  • Mechanism: Disruption of fungal cell wall biosynthesis or inhibition of specific fungal enzymes (e.g., ergosterol synthesis pathways).[1]

  • Spectrum: Derivatives have shown potency against soil-borne pathogens such as Rhizoctonia solani and Fusarium oxysporum, often outperforming natural product standards like Phenazine-1-carboxylic acid (PCA) in vitro.[1][6]

C. Visualizing the Signaling Pathway

The following diagram illustrates the hypothetical interaction of this scaffold within a GPCR binding pocket, leading to downstream signaling modulation.

Gcluster_0Pharmacophore InteractionsLigand1-Mesyl-3-Phenyl-Piperazine(Ligand)ReceptorGPCR (e.g., 5-HT6 / D3)Ligand->ReceptorBinding (Pi-Stacking + H-Bond)GProteinG-Protein Complex(Gs / Gi)Receptor->GProteinConformational ChangeEffectorAdenylyl CyclaseGProtein->EffectorActivation/InhibitionSignalcAMP Levels(Modulation)Effector->SignalRegulatesPhenylC3-Phenyl RingPocket_AroReceptor Aromatic Pocket(Trp/Phe)Phenyl->Pocket_AroPi-Pi StackingMesylN1-Mesyl GroupPocket_HBReceptor H-Bond Donor(Ser/Thr)Mesyl->Pocket_HBH-Bonding

Caption: Mechanistic pathway of 1-Methanesulfonyl-3-phenyl-piperazine derivatives modulating GPCR signaling via specific pharmacophore interactions.

Experimental Protocols

Protocol A: Synthesis of 1-Methanesulfonyl-3-phenyl-piperazine

This protocol describes the selective N-sulfonylation of 3-phenylpiperazine.[1]

Reagents:

  • 3-Phenylpiperazine (1.0 eq)[1]

  • Methanesulfonyl chloride (MsCl) (1.1 eq)[1]

  • Triethylamine (TEA) (2.0 eq)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 3-phenylpiperazine (1.62 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Triethylamine (2.8 mL, 20 mmol) and cool the mixture to 0°C using an ice bath.

  • Sulfonylation: Dropwise add Methanesulfonyl chloride (0.85 mL, 11 mmol) over 15 minutes. Critical Control Point: Maintain temperature < 5°C to avoid bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (System: MeOH/DCM 1:9).

  • Workup: Quench with water (20 mL). Extract the organic layer, wash with brine, and dry over anhydrous

    
    .[1]
    
  • Purification: Concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-5% MeOH in DCM) to yield the target compound as a white/off-white solid.[1]

Protocol B: In Vitro Binding Assay (Radioligand Displacement)

To validate the affinity of the synthesized scaffold for the 5-HT6 receptor .[1]

Materials:

  • HEK-293 cells expressing human 5-HT6 receptor.[1]

  • Radioligand: [

    
    ]-LSD (Lycergic acid diethylamide).[1]
    
  • Test Compound: 1-Methanesulfonyl-3-phenyl-piperazine (dissolved in DMSO).[1]

Workflow:

  • Membrane Prep: Harvest cells and homogenize in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM

    
    ).
    
  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane suspension (
      
      
      g protein).[1]
    • 25

      
      L Radioligand (final conc. ~ Kd value).
      
    • 25

      
      L Test compound (concentration range: 
      
      
      to
      
      
      M).[1]
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
     and calculate 
    
    
    using the Cheng-Prusoff equation.

Synthesis & Optimization Workflow

The following diagram outlines the logical flow for synthesizing and optimizing derivatives of this scaffold for enhanced bioactivity.

SynthesisStartStarting Material:3-PhenylpiperazineStep1N-Protection / Selective Functionalization(Control Regioselectivity)Start->Step1Step2Sulfonylation (MsCl)Target: N1 PositionStep1->Step2CheckQC Check: NMR/LCMSConfirm Mono-sulfonylationStep2->CheckCheck->Step2Fail (Optimize Conditions)DerivC3-Phenyl Modification(Halogenation/Alkylation)Check->DerivPassFinalFinal Library:1-Mesyl-3-Aryl-PiperazinesDeriv->Final

Caption: Optimization workflow for generating 1-Methanesulfonyl-3-phenyl-piperazine libraries.

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 2760009 (Related Scaffold: 1-Methyl-3-phenylpiperazine). Retrieved from [Link]

  • Bhatt, A., Kant, R., & Singh, R. K. (2016).[1][7] Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal Chemistry (Los Angeles).[1][7] Retrieved from [Link]

  • MDPI. (2023).[1] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.[1][5] Molecules. Retrieved from [Link]

Chemical Stability Profile & Stress Testing of Methanesulfonyl Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methanesulfonyl piperazine (MSP) moieties represent a "privileged structure" in medicinal chemistry, frequently serving as core pharmacophores in antipsychotics, kinase inhibitors, and antiretroviral agents. While the sulfonamide linkage (


) confers significant hydrolytic stability compared to carboxamides, this scaffold presents unique stability challenges—specifically oxidative susceptibility at the piperazine ring and critical genotoxic impurity (GTI) risks during synthesis.

This guide provides a comprehensive stability profile, delineating the mechanistic causality of degradation, standardized forced degradation protocols, and the critical control strategies required for ICH M7 compliance.

Structural Chemistry & Intrinsic Stability

To predict stability, one must understand the electronic environment of the MSP scaffold.

The Sulfonamide Anchor ( )

The methanesulfonyl group is a strong electron-withdrawing group (EWG).

  • Effect: It pulls electron density away from the attached piperazine nitrogen (

    
    ).
    
  • Consequence: The

    
     nitrogen becomes non-basic and resistant to oxidative attack (N-oxide formation). It is also resistant to hydrolysis under physiological and mild alkaline conditions due to the high energy barrier for nucleophilic attack on the sulfur atom.
    
The Distal Nitrogen ( )

In contrast, the distal nitrogen (


) of the piperazine ring retains its basicity (unless also substituted with an EWG).
  • Risk: This is the "soft spot" of the molecule. It is the primary site for N-oxidation (forming N-oxides) and N-dealkylation under metabolic or stress conditions.

Degradation Pathways (Mechanistic Insight)

The degradation of MSP compounds follows distinct pathways governed by pH and oxidative stress.

Hydrolytic Degradation (Acid-Catalyzed)

While sulfonamides are generally stable to base, they are susceptible to acid-catalyzed hydrolysis at elevated temperatures.

  • Mechanism: Protonation of the sulfonamide nitrogen or oxygen weakens the

    
     bond, making the sulfur atom more electrophilic. Water attacks the sulfur, leading to 
    
    
    
    bond cleavage.
  • Products: Methanesulfonic acid (MSA) and the free piperazine derivative.

Oxidative Degradation
  • N-Oxidation: Peroxides or radical initiators typically attack the electron-rich distal nitrogen (

    
    ), forming the N-oxide.
    
  • Ring Opening: Under extreme oxidative stress (e.g., transition metal catalysis), the piperazine ring can undergo oxidative cleavage, often preceded by

    
    -hydroxylation.
    
Genotoxic Impurity (GTI) Formation (Synthesis Risk)
  • Critical Alert: If methanol (MeOH) or ethanol (EtOH) is used during the synthesis or workup of the methanesulfonyl intermediate, Alkyl Mesylates (Methyl Methanesulfonate - MMS, or Ethyl Methanesulfonate - EMS) can form.

  • Regulatory Status: These are potent alkylating agents and known carcinogens (Class 1 GTIs under ICH M7).

Visualization: Degradation Logic Flow

MSP_Degradation Parent Methanesulfonyl Piperazine (MSP) Acid Acid Stress (High Temp) Parent->Acid Oxidant Peroxide/Radical Stress Parent->Oxidant Alcohol MeOH/EtOH (Synthesis) Parent->Alcohol Precursor Interaction Split S-N Bond Cleavage Acid->Split Prod1 Methanesulfonic Acid Split->Prod1 Prod2 Free Piperazine Derivative Split->Prod2 NOxide N-Oxide (Distal N4) Oxidant->NOxide GTI Alkyl Mesylates (MMS/EMS) *ICH M7 Risk* Alcohol->GTI

Caption: Figure 1. Mechanistic degradation pathways of MSP scaffolds, highlighting hydrolytic cleavage, oxidative N-oxide formation, and synthetic GTI risks.

Forced Degradation Protocols (Stress Testing)[1][2][3]

To validate the stability profile, a "self-validating" stress testing protocol is required. This ensures that the analytical method is "stability-indicating"—capable of resolving the parent drug from its degradants.

Directive: Do not aim for total destruction. Target 5–20% degradation . If >20% occurs instantly, dilute the stressor. If <5% occurs, the molecule is stable under those conditions.

Table 1: Standardized Stress Conditions for MSP Compounds
Stress TypeConditionDurationTarget MechanismCausality/Notes
Acid Hydrolysis 0.1 N HCl @ 60°C1–24 HoursS-N CleavageSulfonamides are acid-sensitive.[1] Monitor for Methanesulfonic acid release.
Base Hydrolysis 0.1 N NaOH @ 60°C1–24 HoursAmide/Ester CleavageMSPs are generally base-stable. Significant degradation here suggests other labile groups (e.g., esters) in the molecule.
Oxidation 3%

@ RT
1–6 HoursN-OxidationSimulates oxidative stress. The distal piperazine nitrogen is the primary target.
Thermal 60°C–80°C (Solid)7 DaysPyrolysis / DimerizationAssesses solid-state stability. Piperazines can sublime or dimerize at high heat.
Photolytic 1.2M lux hours (UV/Vis)~5–7 DaysRadical degradationFollows ICH Q1B. Sulfonamides can be photo-labile depending on the aromatic substitution.
Experimental Workflow Visualization

Stress_Workflow cluster_conditions Stress Conditions Prep Sample Preparation (1 mg/mL in Diluent) Acid Acid (0.1N HCl, Heat) Prep->Acid Base Base (0.1N NaOH, Heat) Prep->Base Ox Oxidation (3% H2O2) Prep->Ox Quench Quenching/Neutralization (Critical Step) Acid->Quench Neutralize w/ NaOH Base->Quench Neutralize w/ HCl Ox->Quench Add Catalase/Na2SO3 Analysis LC-MS Analysis (PDA + MS Detection) Quench->Analysis MassBal Mass Balance Check (95-105%) Analysis->MassBal

Caption: Figure 2. Forced degradation workflow ensuring sample integrity via proper quenching prior to LC-MS analysis.

Analytical Strategy & Genotoxicity Control

Analytical Method (LC-MS)

Standard UV detection (254 nm) is often insufficient for MSP degradation products because:

  • Methanesulfonic acid (MSA) lacks a strong chromophore.

  • Piperazine fragments have weak UV absorbance.

Recommendation: Use LC-MS/MS or CAD (Charged Aerosol Detection) .

  • Column: C18 or Phenyl-Hexyl (for polar retention).

  • Mobile Phase: Acidic buffer (0.1% Formic Acid) to protonate the piperazine nitrogens for better retention and MS sensitivity.

ICH M7 Compliance Strategy (The "Mesylate" Risk)

If the MSP compound is synthesized using methanesulfonyl chloride (MsCl), you must prove the absence of alkyl mesylates.

  • Avoid Alcohols: Do not use MeOH or EtOH in the step involving MsCl. Use aprotic solvents (DCM, THF).

  • Purge Factor: Demonstrate that the downstream process purges any potential mesylates.

  • Trace Analysis: Develop a GC-MS method with a limit of quantitation (LOQ) matching the TTC (Threshold of Toxicological Concern) of 1.5 µ g/day [1].

References

  • International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2][3] (2023).[4][5][6] [Link]

  • International Council for Harmonisation (ICH). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.[7] (2003).[5] [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A.Pharmaceutical Stress Testing: Predicting Drug Degradation. (2011). Informa Healthcare.
  • Białk-Bielińska, A., et al. "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials, 221-222 (2012), 264-271. [Link]

Sources

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the History and Discovery of 3-Phenyl-piperazine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 15, 2026 – This whitepaper delves into the historical evolution and discovery of 3-phenyl-piperazine sulfonamides, a chemical scaffold that has become a cornerstone in the development of modern therapeutics, particularly for central nervous system (CNS) disorders. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the origins, synthesis, structure-activity relationships (SAR), and mechanistic insights that have established this moiety as a privileged structure in medicinal chemistry.

Introduction: The Emergence of a Key Pharmacophore

The journey of the 3-phenyl-piperazine core structure from a synthetic curiosity to a pivotal component of numerous therapeutic agents is a testament to the iterative nature of drug discovery. The initial synthesis of a key derivative, 1-methyl-3-phenylpiperazine, is widely attributed to Roderick and his colleagues in 1966. This seminal work laid the foundation for the exploration of this scaffold, which would later be recognized as a crucial intermediate in the synthesis of the atypical antidepressant Mirtazapine. The inherent structural rigidity of the piperazine ring, combined with the lipophilic nature of the phenyl group, provided a unique three-dimensional architecture that proved highly amenable to interaction with various biological targets.

The subsequent incorporation of a sulfonamide functional group onto this core structure marked a significant turning point, unlocking a new dimension of pharmacological activity. The sulfonamide group, a well-established pharmacophore in its own right, offered a versatile handle for modulating physicochemical properties and directing interactions with specific receptor subtypes. This strategic combination gave rise to the 3-phenyl-piperazine sulfonamide scaffold, a class of compounds that has demonstrated significant potential in targeting a range of CNS receptors.

Early Synthetic Strategies and Physicochemical Properties

The pioneering synthetic routes to 3-phenylpiperazine derivatives, as described in early literature, often involved multi-step sequences. A common approach involved the reaction of a substituted aniline with bis(2-chloroethyl)amine to form the piperazine ring.

Foundational Synthetic Protocol: Cyclization of Substituted Anilines

A representative early synthesis of a 1-arylpiperazine, a precursor to the 3-phenyl derivatives, is outlined below:

Step 1: Synthesis of 1-(Aryl)piperazine

  • A mixture of the desired aniline (1.0 eq.), bis(2-chloroethyl)amine hydrochloride (1.1 eq.), a phase transfer catalyst such as tetrabutylammonium bromide, and a high-boiling point solvent like xylene is prepared.

  • Para-toluenesulfonic acid (PTSA) is added as a catalyst.

  • The reaction mixture is heated to reflux (typically around 135 °C) for an extended period (e.g., 48 hours).

  • Upon completion, the reaction is cooled, and the product is isolated by treatment with a base, such as ammonium hydroxide, followed by extraction and purification.

This foundational methodology, with various modifications, has been a mainstay in the synthesis of the core piperazine structure. The introduction of the sulfonamide moiety is typically achieved in a subsequent step.

General Protocol for Sulfonamide Formation
  • The synthesized 1-arylpiperazine (1.0 eq.) is dissolved in an inert solvent, such as dichloromethane (DCM).

  • A base, typically triethylamine (1.2-1.5 eq.), is added to the solution.

  • The desired sulfonyl chloride (1.1 eq.) is added portion-wise, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity.

  • The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude sulfonamide derivative, which is then purified by chromatography or recrystallization.[1][2][3]

The physicochemical properties of 3-phenyl-piperazine sulfonamides are significantly influenced by the nature and position of substituents on both the phenyl ring and the sulfonamide group. The piperazine nitrogen atoms offer sites for protonation at physiological pH, influencing solubility and the ability to cross the blood-brain barrier. The sulfonamide group can act as a hydrogen bond acceptor and its appended aryl or alkyl group provides a means to fine-tune lipophilicity and steric bulk.

The CNS Connection: Targeting Dopamine and Serotonin Receptors

The primary therapeutic value of 3-phenyl-piperazine sulfonamides lies in their ability to modulate the activity of key neurotransmitter receptors in the CNS, particularly dopamine and serotonin receptors. This has led to their extensive investigation as potential antipsychotic and antidepressant agents.[4][5]

Dopamine Receptor Modulation

The 3-phenyl-piperazine scaffold has been identified as a potent template for the development of dopamine D2 and D3 receptor ligands.[6][7][8] Antagonism at these receptors is a cornerstone of antipsychotic therapy. The sulfonamide moiety plays a crucial role in defining the affinity and selectivity of these compounds for different dopamine receptor subtypes.

Structure-Activity Relationship (SAR) Insights for Dopamine Receptor Antagonism:

  • Phenyl Ring Substitution: The substitution pattern on the 3-phenyl group is critical for activity. Electron-withdrawing groups are often favored.

  • Sulfonamide Moiety: The nature of the group attached to the sulfonamide nitrogen (the 'R' group in Ar-SO₂-NR-) significantly impacts potency and selectivity. Bulky aromatic or heteroaromatic groups can enhance affinity for the D2 and D3 receptors.

  • Piperazine N-4 Substitution: While the sulfonamide is typically attached at the N-1 position of the piperazine ring, modifications at the N-4 position can also influence the pharmacological profile.

Compound ClassTarget Receptor(s)Key Structural FeaturesReference
3-Piperazinyl-3,4-dihydro-2(1H)-quinolinonesD2/D4 Antagonistsδ-lactam fused to the piperazine[7]
3-OH-N1-phenylpiperazinesD2 Partial AgonistsHydroxyl group on the N-1 phenyl ring[6]
4-Phenylpiperazine DerivativesD3 Selective LigandsFunctionalized carbon linker[8]
Serotonin Receptor Modulation

The versatility of the 3-phenyl-piperazine sulfonamide scaffold is further highlighted by its activity at various serotonin (5-HT) receptors. These compounds have been explored as ligands for the 5-HT1A, 5-HT2A, and 5-HT7 receptors, all of which are implicated in the pathophysiology of depression and anxiety.[9][10][11][12]

Structure-Activity Relationship (SAR) Insights for Serotonin Receptor Modulation:

  • Arylpiperazine Moiety: The nature of the aryl group attached to the piperazine nitrogen is a key determinant of affinity for different 5-HT receptor subtypes.

  • Linker and Terminal Group: In many long-chain arylpiperazine derivatives, a flexible linker connects the piperazine to a terminal pharmacophore. The length and composition of this linker are critical for optimal receptor interaction.

  • Sulfonamide as a Bioisostere: The sulfonamide group can act as a bioisosteric replacement for other functional groups, such as amides or ureas, to modulate the electronic and steric properties of the molecule and fine-tune its interaction with the receptor binding pocket.

Experimental Workflows and Methodologies

The discovery and optimization of 3-phenyl-piperazine sulfonamides rely on a systematic workflow encompassing chemical synthesis, in vitro screening, and in vivo evaluation.

Synthetic Chemistry Workflow

The synthesis of a library of 3-phenyl-piperazine sulfonamide analogs typically follows a convergent approach, as depicted in the diagram below.

G cluster_0 Synthesis of 3-Phenylpiperazine Core cluster_1 Sulfonamide Moiety Preparation cluster_2 Final Compound Synthesis start Substituted Aniline step1 Cyclization with bis(2-chloroethyl)amine start->step1 core 3-Phenylpiperazine Intermediate step1->core coupling Sulfonylation Reaction core->coupling sulfonyl_chloride Aryl/Alkyl Sulfonyl Chloride sulfonyl_chloride->coupling product 3-Phenyl-piperazine Sulfonamide Library coupling->product

Caption: A generalized workflow for the synthesis of a 3-phenyl-piperazine sulfonamide library.

In Vitro Pharmacological Evaluation Workflow

Once synthesized, the compounds undergo a battery of in vitro assays to determine their pharmacological profile.

G cluster_0 Primary Screening cluster_1 Functional Characterization cluster_2 Lead Optimization start Compound Library binding_assay Radioligand Binding Assays (e.g., D2, D3, 5-HT1A, 5-HT2A) start->binding_assay hits Primary Hits binding_assay->hits functional_assay Functional Assays (e.g., cAMP, Ca2+ flux) hits->functional_assay leads Validated Leads functional_assay->leads admet ADMET Profiling (Solubility, Permeability, Metabolic Stability) leads->admet

Caption: A typical in vitro screening cascade for 3-phenyl-piperazine sulfonamides.

Conclusion and Future Directions

The 3-phenyl-piperazine sulfonamide scaffold has firmly established itself as a privileged structure in CNS drug discovery. Its rich history, from its initial synthesis to its extensive exploration as a modulator of key neurotransmitter receptors, provides a compelling case study in medicinal chemistry. The modular nature of its synthesis allows for extensive chemical diversification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic profiles.

Future research in this area is likely to focus on several key aspects:

  • Subtype Selectivity: The development of highly selective ligands for specific dopamine and serotonin receptor subtypes to minimize off-target effects and improve the therapeutic index.

  • Polypharmacology: The rational design of multi-target-directed ligands that can simultaneously modulate multiple pathways involved in complex CNS disorders.

  • Novel Therapeutic Applications: The exploration of 3-phenyl-piperazine sulfonamides for the treatment of other CNS disorders beyond psychosis and depression, such as neurodegenerative diseases and cognitive impairment.

The enduring legacy of the 3-phenyl-piperazine sulfonamide scaffold serves as an inspiration for the continued exploration of novel chemical space in the quest for safer and more effective treatments for debilitating neurological and psychiatric conditions.

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Introduction: The Piperazine Scaffold and the Advent of 1-Methanesulfonyl-3-phenyl-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Ligand Binding Properties of 1-Methanesulfonyl-3-phenyl-piperazine

The six-membered nitrogen-containing heterocycle, piperazine, is a cornerstone in the architecture of a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2][3][4] Its prevalence is rooted in its ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically versatile framework.[1][2][3] The two opposing nitrogen atoms in the piperazine ring offer a unique combination of structural rigidity and a large polar surface area, which can enhance water solubility, oral bioavailability, and target affinity.[2][3]

This guide focuses on the comprehensive characterization of a novel compound, 1-Methanesulfonyl-3-phenyl-piperazine. As a derivative of the well-established phenylpiperazine class, which includes compounds known to interact with various neurotransmitter receptors, this molecule presents a compelling subject for ligand binding analysis.[4][5] The addition of a methanesulfonyl group introduces a strong electron-withdrawing feature and a potential hydrogen bond acceptor, which could significantly alter the binding affinity, selectivity, and pharmacokinetic profile compared to its predecessors.

For drug development professionals, a thorough understanding of a compound's interaction with its biological targets is paramount. This guide provides a strategic and methodological framework for elucidating the ligand binding properties of 1-Methanesulfonyl-3-phenyl-piperazine, from initial screening to in-depth biophysical characterization.

Pillar 1: Foundational Principles of Ligand-Target Interaction

Before delving into experimental protocols, it is crucial to understand the core quantitative descriptors of a ligand's binding properties. These parameters not only define the interaction but also guide the strategic choices in the drug discovery cascade.

  • Affinity (Kd, Ki): Affinity describes the strength of the binding interaction between a ligand and its receptor. It is quantified by the equilibrium dissociation constant (Kd), which is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies higher binding affinity. In competitive binding assays, the inhibition constant (Ki) is determined, which represents the affinity of the competing ligand for the receptor.

  • Kinetics (kon, koff): Binding is a dynamic process. The association rate constant (kon or ka) describes how quickly the ligand binds to the receptor, while the dissociation rate constant (koff or kd) describes how quickly it dissociates. The ratio of these rates (koff/kon) also defines the dissociation constant (Kd). A slow koff can lead to a prolonged duration of action, a desirable trait for many therapeutics.

  • Thermodynamics (ΔG, ΔH, -TΔS): Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamic forces driving the binding event.[6][7]

    • Gibbs Free Energy (ΔG): Represents the overall energy change of the binding process and is directly related to binding affinity.

    • Enthalpy (ΔH): The heat released or absorbed upon binding, reflecting the energy change from making and breaking bonds.[8]

    • Entropy (ΔS): The change in the system's disorder upon binding.

Pillar 2: A Strategic Workflow for Binding Characterization

A tiered approach is the most efficient strategy for characterizing a novel compound. This workflow begins with broad screening to identify primary targets and progresses to detailed biophysical analyses to build a comprehensive profile.

G cluster_0 Tier 1: Initial Target Identification cluster_1 Tier 2: Affinity & Selectivity Determination cluster_2 Tier 3: In-depth Biophysical Characterization a Compound Synthesis & Purification of 1-Methanesulfonyl-3-phenyl-piperazine b Broad Panel Radioligand Competitive Binding Assays (e.g., GPCRs, Ion Channels) a->b Test Compound c Identification of Primary Hits (Significant % Inhibition) b->c Data Analysis d K_i Determination Assays for Primary Hit Receptors c->d Proceed with Hits e Selectivity Profiling (Testing against related receptor subtypes) d->e f Confirmation of Binding Affinity (K_i values) e->f g Surface Plasmon Resonance (SPR) for Binding Kinetics (k_on, k_off) f->g Characterize Lead Interactions h Isothermal Titration Calorimetry (ITC) for Thermodynamic Profile (ΔH, ΔS) f->h i Comprehensive Binding Profile g->i h->i

Caption: Strategic workflow for ligand binding characterization.

Pillar 3: Experimental Protocols & Methodologies

As a Senior Application Scientist, the rationale behind experimental design is as critical as the protocol itself. The following sections detail robust, self-validating methodologies for characterizing 1-Methanesulfonyl-3-phenyl-piperazine.

Radioligand Binding Assays: The Foundation of Affinity Screening

Radioligand binding assays are a sensitive and high-throughput method for determining the affinity of a ligand for a receptor. The principle is based on the competition between a labeled ligand (radioligand) with a known affinity and the unlabeled test compound.

Causality Behind Experimental Choices:

  • Choice of Radioligand: A high-affinity, specific radioligand for the target receptor is chosen to ensure a stable and detectable signal. For example, [³H]-Spiperone is a classic choice for Dopamine D2 receptors, and [³H]-8-OH-DPAT is used for Serotonin 5-HT1A receptors.[9][10][11]

  • Membrane Preparations: Using cell membrane preparations expressing the receptor of interest provides a high concentration of the target, maximizing the signal-to-noise ratio.[9][10]

  • Non-Specific Binding Control: This is a critical self-validating step. By adding a high concentration of an unlabeled, known ligand (e.g., Haloperidol for D2), we can saturate the receptors and measure the amount of radioligand that binds non-specifically to the filter, membrane lipids, etc.[1][12] This value is subtracted from total binding to yield specific binding.

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

    • Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol), diluted in assay buffer to a final concentration of ~0.2 nM (approximately its Kd).

    • Test Compound: 1-Methanesulfonyl-3-phenyl-piperazine, prepared as a 10 mM stock in DMSO and serially diluted in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

    • Non-Specific Binding Control: 10 µM Haloperidol.

    • Membrane Preparation: Human recombinant Dopamine D2 receptor expressed in CHO or HEK293 cell membranes, diluted in assay buffer to a concentration of 10-20 µg protein per well.[10]

  • Assay Procedure:

    • In a 96-well plate, combine:

      • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of test compound dilution.

      • 50 µL of [³H]-Spiperone solution.

      • 100 µL of diluted membrane preparation.

    • Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.[10]

  • Filtration and Detection:

    • Pre-soak a GF/B filter plate with 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand.

    • Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester, washing each well 3-5 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[10]

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Membrane Preparation plate Plate Assay: - Add Controls/Compound - Add Radioligand - Add Membranes prep->plate incubate Incubate to Equilibrium plate->incubate filter Harvest & Filter to separate bound from free radioligand incubate->filter count Add Scintillant & Measure Radioactivity filter->count analyze Analyze Data: - Calculate Specific Binding - Plot Curve (IC50) - Calculate Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Data Presentation: Hypothetical Screening Results

Target ReceptorRadioligandKi of 1-Methanesulfonyl-3-phenyl-piperazine (nM)
Dopamine D2[³H]-Spiperone15.2
Serotonin 5-HT1A[³H]-8-OH-DPAT89.7
Serotonin 5-HT2A[³H]-Ketanserin> 10,000
Adrenergic α1A[³H]-Prazosin450.3
Sigma-1[³H]-(+)-Pentazocine2,100
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[13][14] It is invaluable for determining the on-rate (kon) and off-rate (koff) of binding, providing deeper insight into the compound's mechanism of action.[15]

Causality Behind Experimental Choices:

  • Immobilization Strategy: The target protein (receptor) is typically immobilized on the sensor chip surface.[13][14] Covalent amine coupling is a common and robust method. The choice to immobilize the protein rather than the small molecule is often made because achieving a sufficient surface density for a small molecule can be challenging.[15]

  • Analyte Concentration Series: A series of concentrations of the test compound (analyte) are flowed over the chip. This allows for the global fitting of kinetic data, providing more accurate kon and koff values than single-concentration experiments.

  • Regeneration Step: A key part of the self-validating system is the ability to regenerate the chip surface (remove the bound analyte) without denaturing the immobilized protein. This allows for multiple binding cycles and ensures the reproducibility of the data.

Experimental Protocol: SPR Analysis

  • Preparation:

    • Running Buffer: A buffer that matches the conditions of the binding assay (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Protein Immobilization: Immobilize the purified target receptor onto a CM5 sensor chip using standard amine coupling chemistry. Aim for an immobilization level that will yield a theoretical maximum response (Rmax) appropriate for the small molecule analyte.

    • Analyte Preparation: Prepare serial dilutions of 1-Methanesulfonyl-3-phenyl-piperazine in running buffer, typically ranging from 0.1x to 10x the expected Kd.

  • SPR Measurement:

    • Equilibrate the system with running buffer to establish a stable baseline.

    • Inject the lowest concentration of the analyte over the sensor surface (association phase) for a defined period.

    • Switch back to flowing running buffer over the surface (dissociation phase) and monitor the signal decrease.

    • Inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte and prepare the surface for the next cycle.

    • Repeat the cycle for each concentration of the analyte, including a zero-concentration (buffer only) injection for double referencing.

  • Data Analysis:

    • The raw data (sensorgrams) are processed by subtracting the reference channel signal and the buffer injection signal.

    • The processed sensorgrams are globally fitted to a 1:1 Langmuir binding model (or other appropriate models) using the instrument's analysis software.

    • This fitting process yields the kon, koff, and Kd (koff/kon) values.

G cluster_spr Surface Plasmon Resonance (SPR) Cycle start Equilibrate with Running Buffer (Stable Baseline) assoc Inject Analyte: Association Phase start->assoc 1 dissoc Flow Buffer: Dissociation Phase assoc->dissoc 2 regen Inject Regeneration Solution dissoc->regen 3 next Ready for Next Concentration regen->next 4

Caption: A typical experimental cycle in SPR analysis.

Data Presentation: Hypothetical Kinetic Data

ParameterValueUnit
kon (ka)1.5 x 10⁵M⁻¹s⁻¹
koff (kd)2.3 x 10⁻³s⁻¹
KD (from kinetics)15.3nM
Isothermal Titration Calorimetry (ITC): The Thermodynamic Deep Dive

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[7][16] It is the only method that can determine all binding parameters (Kd, stoichiometry 'n', and enthalpy ΔH) in a single experiment.[6][8] Entropy (ΔS) can then be calculated. This provides a complete thermodynamic signature of the interaction.

Causality Behind Experimental Choices:

  • Titration Direction: Typically, the ligand is placed in the syringe and titrated into the protein in the sample cell.[16] This is often more practical due to the larger amount of ligand usually available compared to purified protein.

  • Buffer Matching: It is absolutely critical that the ligand and protein are in identical buffer solutions. Any mismatch in buffer components will generate heats of dilution that can obscure the true binding signal.[6] This is a core tenet of a self-validating ITC experiment.

  • Control Titration: A control experiment, titrating the ligand into buffer alone, is performed to measure the heat of dilution of the ligand. This value is subtracted from the experimental data to isolate the heat of binding.

Experimental Protocol: ITC Analysis

  • Sample Preparation:

    • Dialyze the purified target protein extensively against the final ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

    • Dissolve the 1-Methanesulfonyl-3-phenyl-piperazine in the final dialysis buffer. A small amount of DMSO may be required for solubility, but it must be precisely matched in the protein solution.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.

  • ITC Experiment:

    • Load the sample cell with the protein solution (e.g., 10-20 µM).

    • Load the injection syringe with the ligand solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration).

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, followed by a series of 15-25 injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • The raw data (thermogram) shows heat pulses for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., one-site) using the analysis software. The fit yields the Kd (as its inverse, Ka), the stoichiometry (n), and the enthalpy of binding (ΔH).

G cluster_itc Isothermal Titration Calorimetry (ITC) Workflow prep Prepare & Degas Samples (Protein in cell, Ligand in syringe) in matched buffer titrate Perform Serial Injections of Ligand into Protein Solution prep->titrate measure Measure Heat Change After Each Injection titrate->measure integrate Integrate Raw Data to get Heat per Injection measure->integrate plot Plot Binding Isotherm (Heat vs. Molar Ratio) integrate->plot fit Fit Isotherm to a Model to Determine K_D, n, ΔH plot->fit

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Data Presentation: Hypothetical Thermodynamic Profile

ParameterValueUnit
Stoichiometry (n)0.98-
KD18.1nM
ΔH (Enthalpy)-8.5kcal/mol
-TΔS (Entropy)-2.3kcal/mol
ΔG (Gibbs Free Energy)-10.8kcal/mol

Conclusion: Synthesizing a Comprehensive Binding Profile

The characterization of 1-Methanesulfonyl-3-phenyl-piperazine's ligand binding properties requires a multi-faceted, logical progression of experiments. By integrating the affinity and selectivity data from radioligand binding assays, the kinetic parameters from SPR, and the thermodynamic profile from ITC, a complete picture emerges. This comprehensive dataset is not merely a collection of numbers; it is a foundational pillar for making informed decisions in the drug development process, guiding lead optimization, and ultimately contributing to the design of safer and more effective therapeutics. The methodologies described herein provide a robust and self-validating framework for achieving this critical understanding.

References

  • Velloso, F. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Vertex AI Search.
  • Reaction Biology. ITC Assay Service for Drug Discovery. Reaction Biology.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical.
  • Ciulli, A., & Williams, G. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed.
  • Creative Biostructure. Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • Wang, S., et al. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions - a Retrospective - White Paper. Reichert Technologies.
  • ACS Omega. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
  • C&EN. Protein-Small Molecule Biomolecular Interactions – a Retrospective. C&EN White Papers.
  • Revvity. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points. Revvity.
  • Revvity. human Serotonin 5-HT1A Receptor. Revvity.
  • Journal of Medicinal Chemistry. (2022, October 12). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.
  • BindingDB. Assay in Summary_ki. BindingDB.
  • Grimm, M., et al. (2005, October 15).
  • BenchChem.
  • BenchChem.
  • Eurofins. 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins.
  • Bentham Science. (2024, April 29).
  • University of Regensburg. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.
  • Kumar, A., et al. (n.d.).
  • BindingDB. Assay in Summary_ki. BindingDB.
  • Graeff, F. G., et al. (n.d.). Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). PubMed.
  • INDIGO Biosciences. Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). INDIGO Biosciences.
  • Riveiro-Naveira, R. R., et al. (2014, March 15).
  • INDIGO Biosciences. Human Adrenoceptor Alpha 1B Reporter Assay System (ADRA1B). INDIGO Biosciences.
  • Royal Society of Chemistry. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • Wikipedia. Phenylpiperazine. Wikipedia.
  • Hypertension. (n.d.). α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Hypertension.
  • Wikipedia. Piperazine. Wikipedia.
  • Thermo Fisher Scientific. alpha-1a Adrenergic Receptor Recombinant Monoclonal Antibody (JE62-50) (MA5-44824). Thermo Fisher Scientific.
  • Wikipedia. Alpha-1 adrenergic receptor. Wikipedia.
  • BindingDB. BDBM50271622 1-[4-Chlorophenylsulfonyl]-4-[4-(4-methylpiperazin-1-yl)phenylmethyl]-piperazine::CHEMBL484125. BindingDB.
  • ResearchGate. (2025, August 7). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives.
  • World Journal of Pharmacy and Pharmaceutical Sciences. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. World Journal of Pharmacy and Pharmaceutical Sciences.
  • National Center for Biotechnology Information. 1-Methyl-3-phenylpiperazine. PubChem.
  • Cayman Chemical. 1-Methyl-3-phenylpiperazine (MeP, MePP, CAS Number: 5271-27-2). Cayman Chemical.
  • Chem-Impex. 1-Methyl-3-phenylpiperazine. Chem-Impex.
  • Sigma-Aldrich. 1-Methyl-3-phenylpiperazine 97 5271-27-2. Sigma-Aldrich.
  • Patsnap. (2024, July 17). What is the mechanism of Piperazine?.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Santa Cruz Biotechnology. 1-Methyl-3-phenylpiperazine. Santa Cruz Biotechnology.
  • Google Patents. A process for preparing 1-methyl-3-phenylpiperazine.

Sources

1-Methanesulfonyl-3-phenyl-piperazine: A Medicinal Chemistry Scaffold Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 1-methanesulfonyl-3-phenyl-piperazine (1-MS-3-PP) , a high-value heterocyclic scaffold. While phenylpiperazines are ubiquitous in CNS drug discovery (targeting GPCRs like


, 

,

), this specific sulfonamide derivative offers a unique physicochemical profile. By capping the N1-nitrogen with a methanesulfonyl group, the scaffold reduces overall basicity, prevents metabolic N-oxidation at that site, and locks the molecule into a monobasic pharmacophore suitable for blood-brain barrier (BBB) penetration.

This guide details the synthetic accessibility, physicochemical properties, and derivatization logic required to utilize 1-MS-3-PP in high-throughput library generation.

Part 1: Physicochemical & Structural Profile

The utility of 1-MS-3-PP lies in its ability to present a hydrophobic aryl group (the phenyl ring) in a specific spatial orientation relative to a basic center (the N4 amine), while the N1-sulfonamide acts as a metabolic shield and hydrogen bond acceptor.

Key Properties Table
PropertyValue (Approx.)[1]Medicinal Chemistry Significance
Molecular Weight 240.32 g/mol Fragment-like; ideal for Lead-Oriented Synthesis (LE).
cLogP ~1.2 - 1.5Optimal lipophilicity for CNS penetration when derivatized.
TPSA ~55 ŲWell below the 90 Ų threshold for BBB permeability.
pKa (N4-H) ~8.5 - 9.0Basic center; protonated at physiological pH (cation-

interactions).
pKa (N1-Ms) NeutralThe sulfonamide nitrogen is non-basic; reduces P-gp efflux liability.
Chirality C3 CenterExists as (R) and (S) enantiomers; crucial for receptor selectivity.
Structural Logic
  • The N1-Sulfonyl "Anchor": Unlike N-alkyl groups, the methanesulfonyl group is metabolically robust (resistant to CYP450 dealkylation). It also introduces a dipole that can interact with polar residues in the receptor binding pocket (e.g., serine/threonine side chains).

  • The C3-Phenyl "Warhead": Provides

    
     stacking capabilities. In dopamine and serotonin receptors, this moiety often occupies a hydrophobic specificity pocket.
    
  • The N4 "Handle": The secondary amine remains free for diversification, allowing the scaffold to be coupled with diverse "left-hand" sides (aryl halides, aldehydes, acid chlorides).

Part 2: Synthetic Protocols

The synthesis of 1-MS-3-PP requires controlling regioselectivity between the two piperazine nitrogens. Due to the steric bulk of the C3-phenyl group, the N4 nitrogen is more hindered than the N1 nitrogen. This steric differentiation allows for a direct, regioselective synthesis.

Protocol: Regioselective Sulfonylation

Objective: Synthesize 1-methanesulfonyl-3-phenyl-piperazine from 3-phenylpiperazine.

Reagents:

  • 3-Phenylpiperazine (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.05 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-phenylpiperazine (10 mmol) and TEA (20 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Dilute MsCl (10.5 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Critical: Slow addition favors the kinetic product (N1-sulfonylation) due to the steric hindrance at N4.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: MeOH/DCM 1:9).

  • Workup: Quench with saturated

    
     (30 mL). Extract the organic layer, wash with brine, and dry over 
    
    
    
    .
  • Purification: The crude residue will contain mostly the N1-isomer. Purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).

    • Note: The N1-isomer (Target) usually elutes before the N4-isomer or bis-sulfonated byproduct due to the free amine's interaction with silica.

  • Validation:

    
     NMR should show the methyl signal of the sulfonyl group (~2.8 ppm) and distinct integration for the aromatic protons.
    
Visualization: Synthetic Pathway

The following diagram illustrates the regioselectivity and subsequent library generation workflow.

SynthesisWorkflow Start 3-Phenylpiperazine (Two reactive N sites) Reagents MsCl (1.05 eq) TEA, DCM, 0°C Start->Reagents Intermediate Kinetic Control: Steric hindrance at N4 favors N1 reaction Reagents->Intermediate Product 1-Methanesulfonyl- 3-phenyl-piperazine (Scaffold) Reagents->Product Major Isomer (>90%) Intermediate->Product Library Library Generation (N4 Derivatization) Product->Library Reductive Amination or Buchwald Coupling

Caption: Regioselective synthesis exploiting steric hindrance at N4 to selectively functionalize N1.

Part 3: Library Generation & Applications[2]

Once the 1-MS-3-PP scaffold is in hand, it serves as a "Right-Hand Side" (RHS) building block. The free N4 amine is the vector for diversity.

Diversity Vectors (N4-Functionalization)
  • Reductive Amination (High Throughput):

    • Reagents: Aryl/Alkyl Aldehydes +

      
      .
      
    • Utility: Creates a flexible methylene linker (

      
      ). Ideal for exploring distance constraints in the receptor pocket.
      
  • Buchwald-Hartwig Coupling:

    • Reagents: Aryl Halides + Pd catalyst (e.g.,

      
      , XPhos).
      
    • Utility: Creates a rigid N-Aryl bond. Essential for 5-HT receptor antagonists where the piperazine N4 is directly linked to a heteroaryl ring (e.g., pyridine, pyrimidine).

  • Amide Coupling:

    • Reagents: Carboxylic Acids + HATU/DIPEA.

    • Utility: Reduces N4 basicity completely. Often used to generate peptidomimetic transition state inhibitors.

Pharmacological Targets (SAR Context)

The 1-MS-3-PP scaffold is particularly privileged for Class A GPCRs :

  • Serotonin 5-HT7 Antagonists:

    • The phenylpiperazine core is a classic 5-HT pharmacophore.

    • The N1-sulfonamide provides a polar interaction distinct from the classic "long-chain" alkyl amides found in older 5-HT drugs.

    • Mechanism:[1][2][3][4] The protonated N4 forms a salt bridge with Asp3.32 in the GPCR transmembrane domain. The phenyl ring engages in T-shaped

      
      -stacking with Phe6.52.
      
  • Dopamine D2/D3 Modulators:

    • Substitutions on the C3-phenyl ring (e.g., 3-Cl, 2-OMe) combined with the N1-sulfonyl tail can fine-tune selectivity between D2 (antipsychotic) and D3 (substance abuse/cognition).

Visualization: Pharmacophore Mapping

This diagram represents the interaction of a 1-MS-3-PP derivative within a theoretical GPCR binding pocket.

Pharmacophore Asp Asp 3.32 (Anionic Site) Phe Phe 6.52 (Hydrophobic Cage) Ser Ser/Thr (Polar Region) N4 N4-H+ (Protonated Amine) N4->Asp Ionic Bond / Salt Bridge Ph C3-Phenyl Ring (Lipophilic) N4->Ph Scaffold Core Sulf N1-Sulfonyl Group (Dipole) N4->Sulf Piperazine Ring Ph->Phe Pi-Pi Stacking Sulf->Ser H-Bond Acceptance

Caption: Pharmacophore model showing key interactions of the 1-MS-3-PP scaffold within a GPCR binding site.

Part 4: Troubleshooting & Quality Control

Common Synthetic Pitfalls
  • Bis-sulfonylation: If the reaction temperature exceeds 0°C during addition, or if base is added too quickly, the N4 nitrogen may react.

    • Fix: Maintain strict temperature control. If bis-sulfonylation occurs, the byproduct is usually much less polar and can be separated via DCM wash.

  • Enantiomeric Purity: If starting from chiral 3-phenylpiperazine, racemization is rare under sulfonylation conditions. However, verify ee% using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).

Analytical Standard

For a self-validating protocol, the final scaffold must meet these criteria:

  • HPLC Purity: >95% (254 nm).

  • LC-MS: [M+H]+ = 241.1.

  • 1H NMR: Diagnostic doublet of doublets for the C3-H proton (benzylic) around 3.8-4.0 ppm.

References

  • Chaudhary, P., et al. (2006). "Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents."[3][5][6][7] European Journal of Medicinal Chemistry. (General context on piperazine privilege).

  • Roderick, W. R., et al. (1966). "Synthesis of 1-alkyl-3-phenylpiperazines." Journal of Medicinal Chemistry. (Foundational chemistry on regioselectivity in 3-phenylpiperazines).

  • Leopoldo, M. (2004). "Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications." Current Medicinal Chemistry. (Highlights the role of phenylpiperazines in 5-HT7 targeting).

  • Google Patents. (2004). "Process for preparing 1-methyl-3-phenylpiperazine." WO2004106309A1. (Industrial process data confirming N1 vs N4 reactivity profiles).

Sources

Methodological & Application

A Step-by-Step Protocol for the Selective Synthesis of 1-Methanesulfonyl-3-phenyl-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs due to their favorable pharmacokinetic properties and versatile synthetic handles.[1][2][3] The compound 1-Methanesulfonyl-3-phenyl-piperazine is a valuable building block for creating more complex molecules, particularly in the development of novel therapeutics. The introduction of a methanesulfonyl (mesyl) group can modulate the basicity of the piperazine nitrogen and introduce a hydrogen bond acceptor, potentially altering the compound's biological activity and ADME profile.

Synthesizing this specific isomer presents a regioselectivity challenge. The two nitrogen atoms of the 3-phenyl-piperazine precursor possess different steric and electronic environments. The N4 nitrogen is generally more nucleophilic and less sterically hindered, making it the preferred site for reactions like sulfonylation. Therefore, a direct, single-step sulfonylation is likely to yield the undesired 4-methanesulfonyl isomer as the major product.

This guide provides a robust and selective three-step synthesis protocol that circumvents this issue through a well-established protecting group strategy. By first protecting the more reactive N4 position, we can direct the methanesulfonyl chloride to the desired N1 position, followed by deprotection to yield the target compound with high purity. This method emphasizes control and predictability, ensuring a reliable and reproducible synthesis.

Overall Reaction Scheme

The synthesis proceeds in three distinct stages: 1) Protection of the N4-amine, 2) Sulfonylation of the N1-amine, and 3) Deprotection to yield the final product.

Reaction_Scheme 3-Phenylpiperazine Boc-Protected_Intermediate Mesylated_Intermediate Boc-Protected_Intermediate->Mesylated_Intermediate 2. MsCl, TEA DCM, 0°C Final_Product Mesylated_Intermediate->Final_Product 3. TFA or HCl DCM, rt Start 3-Phenylpiperazine Inter1 tert-butyl 3-phenylpiperazine- 1-carboxylate Inter2 tert-butyl 4-(methylsulfonyl)- 3-phenylpiperazine-1-carboxylate End 1-Methanesulfonyl- 3-phenyl-piperazine

Caption: Three-step synthesis of 1-Methanesulfonyl-3-phenyl-piperazine.

Materials and Equipment
Reagents & SolventsGradeSupplier Example
3-Phenylpiperazine≥97%Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent gradeSigma-Aldrich
Methanesulfonyl chloride (MsCl)≥99.5%Sigma-Aldrich
Triethylamine (TEA)≥99.5%, anhydrousSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Trifluoroacetic acid (TFA)Reagent gradeSigma-Aldrich
Ethyl acetate (EtOAc)ACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Saturated aq. NaHCO₃ solution-Lab-prepared
Brine (Saturated aq. NaCl solution)-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeVWR
Silica Gel60 Å, 230-400 meshVWR
Equipment
Round-bottom flasks (various sizes)
Magnetic stirrer and stir bars
Ice bath
Addition funnel
Rotary evaporator
Thin-Layer Chromatography (TLC) plates
UV lamp (for TLC visualization)
Glass column for chromatography
Standard laboratory glassware
Personal Protective Equipment (PPE)
Critical Safety Precautions

Methanesulfonyl chloride (MsCl) is highly toxic, corrosive, and a lachrymator.[4][5] It reacts violently and exothermically with water and other nucleophiles.[4][6]

  • Handling: Always handle MsCl in a certified chemical fume hood.[6][7]

  • PPE: Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat at all times.[6][8]

  • Storage: Store MsCl in a cool, dry place, tightly sealed under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture.[6][8]

  • Spills: For small spills, absorb with an inert material like vermiculite and dispose of as hazardous waste. For large spills, evacuate the area immediately.[6][9] Neutralize hydrolyzed acids carefully with a sodium bicarbonate solution.[6]

Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with appropriate PPE in a fume hood.

Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Minimize inhalation by working in a well-ventilated area or fume hood.

Experimental Protocol

Step 1: Synthesis of tert-butyl 3-phenylpiperazine-1-carboxylate (N4-Boc Protection)

Rationale: This step selectively protects the more nucleophilic and less sterically hindered N4 nitrogen using di-tert-butyl dicarbonate ((Boc)₂O). This ensures that the subsequent sulfonylation occurs exclusively at the N1 position. Triethylamine (TEA) acts as a base to neutralize the carbonic acid byproduct. The reaction is initiated at 0°C to moderate the initial exotherm.

  • Dissolve 3-phenylpiperazine (5.0 g, 30.8 mmol, 1.0 equiv.) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (5.15 mL, 37.0 mmol, 1.2 equiv.) to the stirred solution.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (7.4 g, 33.9 mmol, 1.1 equiv.) in anhydrous DCM (20 mL).

  • Add the (Boc)₂O solution dropwise to the reaction mixture over 20 minutes using an addition funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Monitor the reaction progress by TLC (Eluent: 50% EtOAc/Hexanes). The starting material will have a lower Rf than the Boc-protected product.

  • Upon completion, quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with saturated aq. NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by flash column chromatography on silica gel (gradient elution, 10% to 40% EtOAc in hexanes) to yield the product as a white solid or viscous oil.

Step 2: Synthesis of tert-butyl 4-(methylsulfonyl)-3-phenylpiperazine-1-carboxylate

Rationale: With the N4 position blocked, methanesulfonyl chloride will now react with the N1 nitrogen. The reaction is performed at 0°C to control the high reactivity of MsCl and to minimize potential side reactions.[5] TEA is used as a non-nucleophilic base to scavenge the HCl generated during the reaction.[4]

  • Dissolve the Boc-protected intermediate from Step 1 (assumed 30.8 mmol, 1.0 equiv.) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (6.4 mL, 46.2 mmol, 1.5 equiv.).

  • Add methanesulfonyl chloride (2.6 mL, 33.9 mmol, 1.1 equiv.) dropwise to the cold solution over 15 minutes. Ensure the internal temperature does not rise significantly.

  • Stir the reaction at 0°C for 2 hours.

  • Monitor for the disappearance of the starting material by TLC (Eluent: 30% EtOAc/Hexanes).

  • Once the reaction is complete, slowly add 50 mL of water to quench the excess MsCl.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash with saturated aq. NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The crude product is typically of sufficient purity for the next step but can be purified by chromatography if necessary.

Step 3: Synthesis of 1-Methanesulfonyl-3-phenyl-piperazine (Boc Deprotection)

Rationale: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Trifluoroacetic acid (TFA) is commonly used to cleave the Boc group under mild conditions, yielding the desired product as a trifluoroacetate salt. A subsequent basic work-up is required to isolate the free amine.

  • Dissolve the crude product from Step 2 (assumed 30.8 mmol) in DCM (80 mL).

  • Add trifluoroacetic acid (24 mL, 308 mmol, 10 equiv.) dropwise at room temperature. (Note: This is an exothermic reaction).

  • Stir the solution at room temperature for 2 hours, monitoring the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in water (50 mL) and cool in an ice bath.

  • Carefully basify the aqueous solution to pH ~10-11 by adding a 2M NaOH solution.

  • Extract the product from the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the final product by flash column chromatography (gradient elution, 50% to 100% EtOAc in hexanes) or by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) to afford 1-Methanesulfonyl-3-phenyl-piperazine as a solid.

Workflow and Characterization

Overall Experimental Workflow

Workflow process_node process_node analysis_node analysis_node start_end_node start_end_node start Start: 3-Phenylpiperazine step1 Step 1: N4-Boc Protection ((Boc)₂O, TEA, DCM) start->step1 workup1 Aqueous Work-up & Purification 1 step1->workup1 analysis1 TLC / NMR Analysis of Intermediate 1 workup1->analysis1 step2 Step 2: N1-Sulfonylation (MsCl, TEA, DCM) analysis1->step2 workup2 Aqueous Work-up & Purification 2 step2->workup2 analysis2 TLC Analysis of Intermediate 2 workup2->analysis2 step3 Step 3: N4-Deprotection (TFA, DCM) analysis2->step3 workup3 Basic Work-up & Final Purification step3->workup3 analysis3 Final Characterization (NMR, MS, MP) workup3->analysis3 end_product Final Product: 1-Methanesulfonyl-3-phenyl-piperazine analysis3->end_product

Caption: High-level workflow for the synthesis and analysis process.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (in CDCl₃): Expected chemical shifts (δ, ppm) will be similar to related structures.[10][11] Phenyl protons (~7.2-7.4 ppm, multiplet, 5H), piperazine ring protons (complex multiplets between ~2.8-4.0 ppm), and a singlet for the methylsulfonyl group (~2.8 ppm, 3H).

  • ¹³C NMR (in CDCl₃): Phenyl carbons (~127-142 ppm), piperazine carbons (~45-65 ppm), and the methylsulfonyl carbon (~35 ppm).

  • Mass Spectrometry (ESI-MS): Calculate the expected m/z for the protonated molecule [M+H]⁺. For C₁₁H₁₆N₂O₂S, the molecular weight is 240.32 g/mol . Expected [M+H]⁺ = 241.10.

  • Melting Point: A sharp melting point range indicates high purity.

Data Summary Table
StepCompound NameMol. Wt. ( g/mol )Starting Mass / MolesEquiv.Theoretical Yield (g)
13-Phenylpiperazine162.235.0 g / 30.8 mmol1.0-
1tert-butyl 3-phenylpiperazine-1-carboxylate262.35--8.08 g
2tert-butyl 4-(methylsulfonyl)-...-1-carboxylate340.44~8.08 g / 30.8 mmol1.010.48 g
31-Methanesulfonyl-3-phenyl-piperazine 240.32~10.48 g / 30.8 mmol1.07.40 g

References

  • Shejul, P. B. et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 803-808.
  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical Blog.
  • NOAA. (n.d.). METHANESULFONYL CHLORIDE. CAMEO Chemicals.
  • Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie.
  • Sdfine. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Quick Company. (n.d.). A Process For Preparing 1 Methyl 3 Phenylpiperazine.
  • Google Patents. (n.d.). US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.
  • Rafas, A. et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106.
  • Rao, D. V. N. S. et al. (2006).
  • Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
  • Gorgani, L. G. et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • ResearchGate. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
  • PrepChem. (n.d.). Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. PrepChem.com.
  • Ioannou, M. et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • Chem-Impex. (n.d.). 1-Phenylpiperazine. Chem-Impex.
  • Wikipedia. (n.d.). Methanesulfonyl chloride. Wikipedia.
  • Coric, P. et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • Study.com. (n.d.).

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Optimal Reaction Conditions for Regioselective Sulfonylation of 3-Phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04

Executive Summary

The sulfonylation of 3-phenylpiperazine (structurally equivalent to 2-phenylpiperazine depending on IUPAC numbering origin) presents a classic challenge in nucleophilic substitution: distinguishing between two secondary amine sites with distinct steric and electronic environments.

This guide provides optimized protocols for controlling regioselectivity. The distal nitrogen (N1) is sterically unhindered and kinetically superior, while the proximal nitrogen (N4) —adjacent to the phenyl ring—is sterically congested. We define conditions to selectively target the distal amine (Mono-sulfonylation) or force reaction at both sites (Bis-sulfonylation).

Structural Analysis & Mechanistic Insight

To ensure reproducibility, we must define the substrate's topology. In this guide, we utilize the following nomenclature to resolve numbering ambiguities:

  • Distal Nitrogen (N

    
    ):  The amine at position 4 (relative to C2-phenyl) or position 1 (relative to C3-phenyl). It is sterically accessible.[1]
    
  • Proximal Nitrogen (N

    
    ):  The amine directly adjacent to the phenyl-bearing carbon. It suffers from significant steric hindrance (A(1,3)-strain) and slightly reduced nucleophilicity due to the inductive effect of the phenyl ring.
    
Reaction Pathway Logic

The reaction with a sulfonyl chloride (


) follows a nucleophilic attack mechanism.
  • Kinetic Phase: At low temperatures (

    
    ) with stoichiometric reagent control, reaction occurs almost exclusively at N
    
    
    
    .
  • Thermodynamic/Forcing Phase: High temperatures, excess reagent, and nucleophilic catalysis (e.g., DMAP) are required to overcome the energy barrier at N

    
     .
    
Critical Process Parameters (CPP)

The following table summarizes the impact of reaction variables on product distribution.

VariableCondition A: Mono-Selectivity (Target N

)
Condition B: Bis-Sulfonylation (Target N

+ N

)
Stoichiometry 0.95 – 1.05 equiv. Sulfonyl Chloride2.5 – 3.0 equiv. Sulfonyl Chloride
Temperature -10°C to 0°C (Ice/Salt Bath)Reflux (40°C DCM or 80°C Toluene)
Base Triethylamine (TEA) or DIPEATEA + DMAP (Catalytic)
Solvent Dichloromethane (DCM)DCM, Toluene, or Acetonitrile
Concentration Dilute (0.05 – 0.1 M)Concentrated (0.5 – 1.0 M)
Addition Rate Slow Dropwise (keeps

low)
Bolus / Rapid Addition
Visualization: Reaction Pathways

The following diagram illustrates the bifurcation between kinetic mono-sulfonylation and thermodynamic bis-sulfonylation.

ReactionPathway Substrate 3-Phenylpiperazine (Starting Material) Cond1 Kinetic Control 1.0 eq R-SO2Cl 0°C, DCM Substrate->Cond1 Cond2 Forcing Conditions >2.5 eq R-SO2Cl Reflux, DMAP Substrate->Cond2 Mono Mono-Sulfonamide (N-distal substituted) Mono->Cond2 Slow Conversion Bis Bis-Sulfonamide (N,N'-disubstituted) Cond1->Mono Major Product (>90%) Cond2->Bis Complete Conv.

Caption: Figure 1. Selectivity bifurcation based on thermal and stoichiometric control.

Detailed Experimental Protocols
Protocol A: Regioselective Mono-Sulfonylation (N

)

Objective: Isolate the mono-sulfonamide with minimal bis-sulfonylation.

Reagents:

  • 3-Phenylpiperazine (1.0 equiv, 10 mmol)

  • Sulfonyl Chloride (e.g., Tosyl Chloride) (1.0 equiv, 10 mmol)

  • Triethylamine (TEA) (1.2 equiv, 12 mmol)

  • Dichloromethane (DCM) (Anhydrous, 100 mL, 0.1 M)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 3-phenylpiperazine and DCM. Add TEA. Stir until homogenous.

  • Cooling: Submerge the flask in an ice/salt bath to reach -5°C to 0°C. Critical: Low temperature suppresses the reaction rate at the hindered nitrogen.

  • Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM (10 mL). Add this solution dropwise over 30–60 minutes using an addition funnel or syringe pump.

    • Why: Keeping the local concentration of the electrophile low prevents "hot spots" where bis-sulfonylation could occur.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of starting material. If <5% starting material remains but bis-product is appearing, stop immediately.

  • Workup: Quench with water (50 mL). Extract with DCM (2 x 50 mL). Wash organic layer with Brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. If high purity is required, recrystallize from EtOH/Hexane or perform flash chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Bis-Sulfonylation (N

+ N

)

Objective: Full functionalization of both amine centers.

Reagents:

  • 3-Phenylpiperazine (1.0 equiv)

  • Sulfonyl Chloride (2.5 – 3.0 equiv)

  • TEA (3.0 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)

  • DCM or Toluene (Concentration 0.5 M)

Procedure:

  • Setup: Dissolve 3-phenylpiperazine, TEA, and DMAP in the solvent.

    • Why DMAP? DMAP forms a highly reactive N-acylpyridinium-type intermediate with the sulfonyl chloride, significantly accelerating the reaction at the hindered proximal nitrogen [1].

  • Addition: Add Sulfonyl Chloride in one portion.

  • Heating:

    • If using DCM: Heat to reflux (approx. 40°C) for 6–12 hours.

    • If using Toluene: Heat to 80°C for 2–4 hours (faster).

  • Workup: Cool to RT. Wash with 1M HCl (to remove DMAP/TEA), then Sat. NaHCO

    
    , then Brine.
    
  • Purification: Recrystallization is usually sufficient due to the high crystallinity of bis-sulfonamides.

Workflow Visualization

Workflow Start Start: 3-Phenylpiperazine Dissolve Dissolve in DCM + Base Start->Dissolve Choice Target? Dissolve->Choice Cool Cool to 0°C Choice->Cool Mono Cat Add DMAP Catalyst Choice->Cat Bis Dropwise Dropwise Addition (1.0 eq R-SO2Cl) Cool->Dropwise MonoProd Mono-Sulfonamide Dropwise->MonoProd Bolus Bolus Addition (>2.5 eq R-SO2Cl) Cat->Bolus Reflux Reflux (4-12h) Bolus->Reflux BisProd Bis-Sulfonamide Reflux->BisProd

Caption: Figure 2. Operational workflow for selecting reaction outcome.

Troubleshooting & Quality Control
ObservationDiagnosisRemedial Action
High Bis-product in Mono protocol Temperature too high or addition too fast.Use a cryostat at -10°C; Dilute the sulfonyl chloride further; Ensure vigorous stirring.
Low conversion of Proximal N (Bis protocol) Steric hindrance is too high.Switch solvent to Acetonitrile (polar aprotic) or Toluene (higher temp). Increase DMAP load to 20 mol%.
Product is an oil/gum Common with sulfonamides.Triturate with cold Diethyl Ether or Hexanes to induce crystallization.
Regioisomer confusion Unsure if N1 or N4 reacted.NMR Check: The proton adjacent to the phenyl ring (benzylic methine) will shift significantly downfield (>5.0 ppm) if the proximal nitrogen is sulfonylated. If it remains around 3.5-4.0 ppm, the distal nitrogen reacted [2].
References
  • Vertex AI Search. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.[2] National Institutes of Health. Link

  • Shejul, P. B., et al. (2009).[3] Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research. Link

  • Organic Chemistry Portal. (2023). Sulfonamide synthesis by S-N coupling.Link

  • ResearchGate. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives.[4][5][6] Pesticide Science Society of Japan.[4] Link

Sources

Optimized RP-HPLC Strategy for the Quantitation of 1-Methanesulfonyl-3-phenyl-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The analysis of piperazine derivatives is a frequent challenge in pharmaceutical development due to their ubiquity as pharmacophores in CNS-active drugs (e.g., antipsychotics, antidepressants). 1-Methanesulfonyl-3-phenyl-piperazine represents a specific analytical subclass: a mono-basic sulfonamide .

Unlike simple phenylpiperazines which are dibasic and prone to severe peak tailing due to interaction with residual silanols, the methanesulfonyl group at the N1 position significantly alters the physicochemical behavior of this molecule.

Structural Analysis for Method Development
  • N1 Position (Sulfonamide): The electron-withdrawing sulfonyl group delocalizes the nitrogen lone pair, rendering the N1 position non-basic (

    
    ). It effectively acts as a neutral, polar moiety under standard HPLC conditions.
    
  • N4 Position (Secondary Amine): This nitrogen remains basic (

    
    ). In acidic mobile phases, this site will be protonated (
    
    
    
    ), increasing water solubility but risking ionic interactions with the stationary phase.
  • C3 Position (Phenyl Ring): Provides significant hydrophobicity and UV chromophores (

    
     transitions), facilitating Reverse Phase (RP) retention and UV detection.
    

Analytical Goal: Develop a robust, transferable RP-HPLC method that mitigates N4-amine tailing while ensuring adequate retention of the polar sulfonamide group.

Experimental Protocol

Instrumentation & Reagents
  • System: UHPLC or HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.

    • Water, Milli-Q (18.2 MΩ·cm).

    • Modifier: Trifluoroacetic Acid (TFA) or Formic Acid (FA).

      • Note: TFA is preferred for UV detection to suppress silanol activity (ion-pairing effect). Formic Acid is preferred if MS detection is required.

Chromatographic Conditions (The "Gold Standard" Method)

This protocol utilizes a "Charged Surface Hybrid" (CSH) or highly end-capped C18 column to manage the basicity of the N4 nitrogen.

ParameterSetting
Column C18 End-capped (e.g., Waters XSelect CSH C18 or Agilent ZORBAX Eclipse Plus C18)
Dimensions 150 mm x 4.6 mm, 3.5 µm (HPLC) or 100 mm x 2.1 mm, 1.7 µm (UHPLC)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min (4.6 mm ID) or 0.4 mL/min (2.1 mm ID)
Column Temp 40°C (Improves mass transfer and peak shape)
Injection Vol 5 - 10 µL
Detection UV @ 215 nm (Primary), 254 nm (Secondary/Selectivity)
Gradient Program

Rationale: A gradient is necessary to elute the main peak away from the void volume while cleaning the column of potential lipophilic impurities from the phenyl ring synthesis.

Time (min)% Mobile Phase BEvent
0.05%Initial Hold
1.05%Isocratic Hold
10.060%Linear Ramp
12.095%Wash
14.095%Wash Hold
14.15%Re-equilibration
18.05%End

Method Development Logic & Rationale

The following diagram illustrates the decision matrix used to arrive at the protocol above. It highlights the critical handling of the basic nitrogen.

MethodLogic Start Analyte: 1-Methanesulfonyl-3-phenyl-piperazine pKa_Analysis pKa Analysis: N1 (Sulfonyl) = Neutral N4 (Amine) = Basic (pKa ~9) Start->pKa_Analysis MP_Decision Mobile Phase Selection pKa_Analysis->MP_Decision Acidic_Path Acidic pH (pH ~2.0) (Protonates N4 -> R-NH2+) MP_Decision->Acidic_Path Standard Approach Basic_Path High pH (pH > 10) (Deprotonates N4 -> R-NH) MP_Decision->Basic_Path Alternative (If Tailing Persists) Tailing_Risk Risk: Silanol Interaction (Peak Tailing) Acidic_Path->Tailing_Risk Solution_Base Solution: Hybrid Column (e.g., XBridge) (Requires pH 10 Buffer) Basic_Path->Solution_Base Solution_Acid Solution: Add 0.1% TFA (Ion Pairing + Silanol Suppression) Tailing_Risk->Solution_Acid Final_Method FINAL PROTOCOL: C18 Column + 0.1% TFA (Robust & Simple) Solution_Acid->Final_Method

Caption: Decision tree for optimizing chromatography of mono-basic piperazines, balancing pH control with column stability.

Why TFA over Formic Acid?

While Formic Acid is standard for LC-MS, Trifluoroacetic Acid (TFA) is superior for UV-based quantitation of amines. TFA acts as an ion-pairing agent; its trifluoroacetate anion (


) pairs with the protonated N4 amine (

), masking the charge and increasing retention on the hydrophobic C18 stationary phase. This drastically reduces "shark-fin" tailing caused by secondary interactions with silica silanols [1].

Validation Parameters (System Suitability)

To ensure the method is "self-validating" in a QC environment, the following criteria must be met during every run.

ParameterAcceptance CriteriaRationale
Retention Time (

)

min
Ensures gradient stability.
Tailing Factor (

)

Critical for piperazines.

indicates silanol activity or column aging.
Theoretical Plates (

)

Ensures column efficiency.
% RSD (Area)

(n=6 injections)
Verifies injector precision.
Resolution (

)

From nearest impurity (likely unsubstituted phenylpiperazine).
Sample Preparation Protocol
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of Methanol (Final conc: 1 mg/mL). Note: Do not use water for the stock; the free base form may be sparingly soluble.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A .

    • Crucial Step: Diluting in Mobile Phase A (Acidic) ensures the amine is protonated immediately, preventing precipitation in the autosampler.

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Residual silanol groups on the silica support interacting with the N4 amine.

  • Fix:

    • Switch to a "Shielded" or "Hybrid" column (e.g., Waters XBridge, Agilent Poroshell HPH).

    • Increase TFA concentration to 0.15%.

    • Alternative: Switch to High pH method (10mM Ammonium Bicarbonate, pH 10.0) using a Hybrid column. At pH 10, the N4 amine is deprotonated (neutral), eliminating the ionic interaction entirely [2].

Issue 2: Split Peaks

  • Cause: Sample solvent mismatch. Injecting a pure Methanol sample into a 5% Organic gradient start.

  • Fix: Ensure the sample diluent matches the starting gradient conditions (e.g., 90% Water / 10% ACN).

Issue 3: Carryover

  • Cause: Piperazines are "sticky" on metallic surfaces.

  • Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • McCalley, D. V. (2005). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. Link

  • Waters Corporation. (2023). Strategies for the Separation of Basic Compounds.[1][2] Waters Application Notes.[2] Link

  • Agilent Technologies. (2020). Analysis of Piperazine Derivatives using Poroshell 120. Agilent Technical Guides. Link

Sources

Application Note: Crystallization Methods for the Isolation and Purification of 1-Methanesulfonyl-3-phenyl-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isolation of active pharmaceutical ingredients (APIs) and their intermediates in a highly pure and physically stable crystalline form is a cornerstone of drug development and manufacturing. Control over the crystallization process directly impacts critical quality attributes such as purity, yield, crystal size distribution, and polymorphic form, which in turn influence downstream processing and the final drug product's bioavailability and stability. This guide provides a detailed examination of robust crystallization methods for the isolation of 1-Methanesulfonyl-3-phenyl-piperazine, a representative piperazine derivative. We will explore the theoretical underpinnings and provide detailed, actionable protocols for cooling crystallization and anti-solvent crystallization, supported by workflows for process optimization and comprehensive characterization of the final crystalline product.

Introduction: The Criticality of Controlled Crystallization

Crystallization is a pivotal purification technique in the pharmaceutical industry, capable of delivering APIs with exceptional purity from complex reaction mixtures. For piperazine derivatives, which form a core scaffold in numerous approved drugs, achieving a specific and consistent crystalline form is paramount.[1][2] The solid-state properties of an API are not intrinsic to the molecule itself but are defined by its arrangement in the crystal lattice. Different arrangements, known as polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability.[3][4] The sudden appearance of a more stable, less soluble polymorph can have disastrous consequences, as famously observed with the HIV protease inhibitor Ritonavir.[5]

Therefore, developing a robust crystallization process is not merely a purification step but a critical exercise in solid-state engineering. This document serves as a practical guide for researchers and process chemists to develop and implement effective crystallization strategies for 1-Methanesulfonyl-3-phenyl-piperazine, ensuring high purity and control over its solid-state form.

Physicochemical Profile & Solvent Selection

Understanding the physicochemical properties of 1-Methanesulfonyl-3-phenyl-piperazine is the foundation for designing a rational crystallization process. The molecule's structure, featuring a polar piperazine ring and a methanesulfonyl group, alongside a non-polar phenyl group, suggests a nuanced solubility profile.

  • Solubility: The compound is expected to be soluble in polar organic solvents (e.g., alcohols, acetone, acetonitrile) and sparingly soluble in non-polar solvents (e.g., heptane, hexane) and water. Piperazine itself is freely soluble in water and alcohols.[6][7][8] The bulky, non-polar phenyl group and the polar, hydrogen-bond-accepting sulfonyl group create a molecule that requires careful solvent system selection.

  • Polymorphism: Complex organic molecules, especially those with multiple hydrogen bond donors and acceptors like piperazine derivatives, have a high propensity to exhibit polymorphism.[3][9] Different solvents and crystallization conditions can lead to the formation of different crystal lattices (polymorphs) or the inclusion of solvent molecules (solvates).[9][10] Therefore, screening for polymorphs is a critical step in development.

Solvent Screening Rationale: The ideal crystallization solvent (for cooling crystallization) or solvent/anti-solvent pair is one that provides high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. For anti-solvent crystallization, the compound should be highly soluble in the "solvent" and practically insoluble in the "anti-solvent," and the two must be miscible.

Table 1: Representative Solvent Systems for Screening

Solvent System Type Rationale
Isopropanol (IPA) Polar Protic Good starting point for many APIs; solubility often strongly temperature-dependent.
Acetonitrile (ACN) Polar Aprotic Can offer different selectivity and crystal habit compared to alcohols.[11]
Ethyl Acetate (EtOAc) Medium Polarity Often used for recrystallization; balances polarity for dissolving the compound while allowing precipitation.
Toluene Non-polar Can be used in solvent mixtures to modulate solubility.
IPA / Heptane Solvent / Anti-solvent Heptane is a common anti-solvent for compounds soluble in alcohols, inducing crystallization upon addition.[12]

| Acetone / Water | Solvent / Anti-solvent | Water acts as an effective anti-solvent for many organic compounds soluble in acetone.[13] |

Crystallization Methodologies & Protocols

Two primary methods are broadly applicable for the crystallization of pharmaceutical compounds: cooling crystallization and anti-solvent crystallization. The choice depends on the compound's solubility profile and thermal stability.

Cooling Crystallization

This technique is ideal for compounds whose solubility increases significantly with temperature.[] Supersaturation is generated by cooling a saturated or near-saturated solution, which drives nucleation and crystal growth.[15] The rate of cooling is a critical parameter that controls the level of supersaturation and, consequently, the crystal size distribution and polymorphic outcome.[][16]

A Dissolution (API in Solvent at T_hot) B Controlled Cooling (e.g., 10-20°C/hour) A->B Generate Supersaturation C Seeding (Optional) (Introduce seed crystals) B->C Control Nucleation D Nucleation & Growth (Hold at T_cold) B->D Spontaneous Nucleation C->D E Isolation (Filtration) D->E Collect Product F Drying (Vacuum Oven) E->F G Characterization (XRPD, DSC, Purity) F->G

Caption: Workflow for Cooling Crystallization.

  • Dissolution: In a jacketed glass reactor equipped with an overhead stirrer and a temperature probe, charge 1-Methanesulfonyl-3-phenyl-piperazine (e.g., 10.0 g). Add a suitable volume of isopropanol (e.g., 50-70 mL, or ~5-7 volumes) to create a slurry.

  • Heating: Begin stirring (e.g., 200-300 RPM) and heat the jacket to 75-80°C to achieve complete dissolution. Visually confirm that all solids have dissolved.

  • Controlled Cooling: Program the circulator to cool the reactor contents from the dissolution temperature to 20°C over 2-3 hours (approx. 20°C/hour). A slower cooling rate generally favors the growth of larger crystals.[]

  • (Optional) Seeding: When the solution has cooled to a temperature where it is slightly supersaturated (e.g., 60-65°C), a small quantity of previously isolated, high-purity seed crystals (e.g., 0.1-1% w/w) can be added. Seeding helps control nucleation, leading to a more consistent particle size distribution.[15]

  • Maturation: Once the target temperature of 20°C is reached, hold the slurry under agitation for an additional 2-4 hours. This "aging" period allows for further crystal growth and can sometimes facilitate the conversion of a metastable form to a more stable one.

  • Further Cooling: For improved yield, cool the slurry further to 0-5°C and hold for 1-2 hours.

  • Isolation & Washing: Isolate the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold (0-5°C) isopropanol (e.g., 2 x 10 mL) to displace the impure mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Anti-Solvent Crystallization

Anti-solvent crystallization is a powerful technique used when a compound's solubility is not strongly dependent on temperature or when the compound is thermally labile.[13][17] It involves the addition of a miscible liquid in which the solute is insoluble (the anti-solvent) to a solution of the compound, thereby reducing the solubility of the solute in the mixture and inducing crystallization.[18][19] The rate of anti-solvent addition is a key parameter for controlling particle size.[13]

A Dissolution (API in Solvent) B Controlled Addition of Anti-Solvent A->B Generate Supersaturation C Seeding (Optional) (Introduce seed crystals) B->C Control Nucleation D Nucleation & Growth (Hold at constant T) B->D Spontaneous Nucleation C->D E Isolation (Filtration) D->E Collect Product F Drying (Vacuum Oven) E->F G Characterization (XRPD, DSC, Purity) F->G

Caption: Workflow for Anti-Solvent Crystallization.

  • Dissolution: In a jacketed glass reactor, dissolve 1-Methanesulfonyl-3-phenyl-piperazine (e.g., 10.0 g) in acetone (e.g., 30 mL, or 3 volumes) at ambient temperature (20-25°C) with moderate agitation (200-300 RPM).

  • Anti-Solvent Addition: Using a syringe pump or addition funnel, add purified water (the anti-solvent) to the acetone solution over 1-2 hours. A typical starting ratio would be to add 1-2 volumes of water relative to the initial acetone volume (e.g., 30-60 mL).

  • Observation: The solution will become turbid as nucleation begins. The point of nucleation can be controlled by the addition rate and temperature.[12]

  • Maturation: After the anti-solvent addition is complete, continue to stir the resulting slurry at 20-25°C for 2-4 hours to allow for complete crystallization and crystal growth.

  • Isolation & Washing: Isolate the product by vacuum filtration. Wash the filter cake with a small amount of a pre-mixed acetone/water solution (e.g., 1:2 v/v, 2 x 10 mL) to remove residual impurities.

  • Drying: Dry the crystalline solid in a vacuum oven at 40-50°C to constant weight.

Characterization of the Crystalline Solid

Following isolation and drying, the crystalline material must be thoroughly characterized to confirm its identity, purity, and solid-state form.

Table 2: Key Characterization Techniques and Their Purpose

Technique Purpose Expected Result for a Crystalline Material
X-ray Powder Diffraction (XRPD) To identify the crystalline form (polymorph) and confirm the absence of amorphous content.[5][20] A unique pattern of sharp peaks at specific diffraction angles (2θ), which serves as a "fingerprint" for a specific crystal form.[21]
Differential Scanning Calorimetry (DSC) To determine the melting point and thermal behavior. A sharp endothermic peak corresponding to the melting point of the crystalline substance.[22][23] The presence of multiple peaks may indicate polymorphism or impurities.
High-Performance Liquid Chromatography (HPLC) To determine chemical purity. Purity should meet predefined specifications (e.g., >99.5%).

| Optical Microscopy | To observe crystal habit (shape) and estimate particle size. | Uniformly shaped crystals (e.g., prisms, plates) are often desirable for good filtration and flow properties.[24][25] |

Process Optimization & Troubleshooting

Batch-to-batch consistency is essential in pharmaceutical manufacturing.[26] Fine-tuning the crystallization process allows for control over critical quality attributes.

  • Controlling Crystal Size:

    • Slower Cooling/Addition Rate: Generally leads to larger crystals by maintaining a lower level of supersaturation, which favors growth over nucleation.[13][]

    • Seeding: Introducing seed crystals provides a surface for growth, reducing the energy barrier for nucleation and leading to a more uniform and predictable particle size distribution.[15]

  • Improving Purity:

    • Slower Crystallization: Allows for more selective incorporation of the desired molecules into the crystal lattice, excluding impurities.

    • Effective Washing: Displacing the mother liquor from the filter cake is crucial, as it contains the highest concentration of impurities. Use a cold solvent in which the product is sparingly soluble.

  • Targeting a Specific Polymorph:

    • Polymorphism is often solvent- and temperature-dependent.[23] A thorough screening of different solvents and conditions (cooling rate, temperature) is necessary to identify the conditions that consistently produce the desired, most stable polymorph.[27] Characterization by XRPD and DSC is essential to confirm the polymorphic form obtained from each experiment.[5]

Conclusion

The successful crystallization of 1-Methanesulfonyl-3-phenyl-piperazine hinges on a systematic and scientifically-driven approach. By carefully selecting a solvent system and meticulously controlling key process parameters—such as cooling rate, anti-solvent addition rate, and agitation—it is possible to consistently isolate the target compound with high purity and in the desired solid-state form. The protocols for cooling and anti-solvent crystallization provided herein serve as a robust starting point. Comprehensive characterization of the final product using orthogonal techniques like XRPD, DSC, and HPLC is a non-negotiable step to ensure the quality, safety, and efficacy of the API.

References

  • Joglekar, M. M., & Mehra, A. (2023). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives.
  • Patil, S. B., & Chivate, A. A. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Research Journal of Pharmacy and Technology, 15(7), 3329-3334.
  • Nare, A. S., & Patel, S. R. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs.
  • Fujiwara, M., Nagy, Z. K., Chew, J. W., & Braatz, R. D. (2005). Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. Crystal Growth & Design, 5(4), 1537-1543.
  • Wang, S., Liu, Y., & Gong, J. (2022).
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • Thatcher, S. A. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review.
  • Kumar, A., & Kumar, L. (2024). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. CrystEngComm.
  • US Patent US20060078573A1. (2006). Methods of modifying crystal habit.
  • Particle Analytical. (2024). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
  • Malvern Panalytical. (2022). The advantages of solid form analysis with XRPD.
  • Gholivand, K., et al. (2018).
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  • Improved Pharma. (2024). X-ray Powder Diffraction (XRPD).
  • The Solubility Company. (n.d.). XRPD Analysis: Powder X-Ray Diffraction Service.
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  • Gholivand, K., et al. (2018). Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate).
  • Paradkar, A. R., et al. (2004). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. Journal of Pharmaceutical Sciences, 93(4), 1045-1054.
  • ResearchGate. (n.d.). DSC thermograms of the APIs and the three co-crystal forms.
  • Davidovich, M., et al. (n.d.). ANALYSIS OF AMORPHOUS PHASE IN HIGHLY CRYSTALLINE API BY POWDER X-RAY DIFFRACTION AND DSC. Bristol-Myers Squibb.
  • Kumar, A., & Kumar, L. (2024). Crystal habit modification of sodium chloride using habit modifiers: a dive into more than 50 years of research & development on crystal habit modification of rock-salt crystals. CrystEngComm.
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  • National Center for Biotechnology Inform
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  • Singh, R., & Ierapetritou, M. (2018). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation.
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  • Hart, D. J., et al. (2001). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. The Journal of Organic Chemistry, 66(10), 3469-3482.
  • Chisholm, M. H., et al. (2013). Crystalline products of CO2 capture by piperazine aqueous solutions. CrystEngComm, 15(13), 2410-2415.
  • Li, Y., et al. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Molecules, 29(8), 1735.
  • ResearchGate. (n.d.). The crystal structure of piperazine.
  • Pelliccia, S., & Di Sarno, V. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5792.
  • SINTEF. (n.d.). Solid liquid solubility of piperazine.
  • Kumar, A. (2012). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of Pharmacy and Technology, 4(1), 4279-4285.
  • ResearchGate. (n.d.). Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt.
  • Reaction Chemistry & Engineering. (n.d.).
  • Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • ResearchGate. (2006).
  • Google Patents. (2004). A process for preparing 1-methyl-3-phenylpiperazine.
  • Sigma-Aldrich. (n.d.). 1-Methyl-3-phenylpiperazine.

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Application Notes & Protocols: The Strategic Use of 1-Methanesulfonyl-3-phenyl-piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Piperazine Scaffold in Modern Drug Discovery

The piperazine heterocycle is a cornerstone of contemporary medicinal chemistry, prized for its unique combination of structural rigidity, conformational flexibility, and tunable basicity.[1] This six-membered ring, with its two nitrogen atoms at the 1 and 4 positions, serves as a versatile scaffold, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[2][3] Its presence is notable in numerous clinically successful drugs, particularly those targeting the central nervous system (CNS), where it often acts as a key pharmacophoric element for interaction with aminergic G protein-coupled receptors (GPCRs).[4][5]

This guide focuses on a specific, functionalized derivative: 1-Methanesulfonyl-3-phenyl-piperazine . We will explore its properties and utility as a sophisticated chemical intermediate. The introduction of a methanesulfonyl group onto the piperazine nitrogen serves a dual purpose: it modulates the basicity of the nitrogen, thereby altering physicochemical properties like solubility and metabolic stability, and can introduce a potent hydrogen bond acceptor for specific molecular interactions within a biological target. The 3-phenyl substituent establishes a foundational structural motif common to a vast class of neuroleptic agents.[6] These application notes provide researchers, scientists, and drug development professionals with detailed protocols and the underlying scientific rationale for leveraging this intermediate in the synthesis of novel bioactive molecules.

Section 1: Physicochemical & Safety Profile

A thorough understanding of the intermediate's properties is critical for its effective and safe use in synthesis. The data presented below are based on the known properties of its structural analogs and calculated values.

1.1: Key Properties
PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₁H₁₆N₂O₂SCalculated
Molecular Weight 240.32 g/mol Calculated
Appearance Expected to be an off-white to pale yellow crystalline solid.Based on analogs like 1-Methyl-3-phenylpiperazine.[7]
Melting Point Not empirically determined; expected > 60 °C.Analogy to 1-Methyl-3-phenylpiperazine (58 - 62 °C).[7]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, Ethanol, Methanol).Based on general properties of piperazine derivatives.[8]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly sealed. Air sensitive.Recommended for related piperazine compounds.[9]
1.2: Safety & Handling

Handling of all chemical intermediates requires adherence to strict safety protocols. While a specific Safety Data Sheet (SDS) for 1-Methanesulfonyl-3-phenyl-piperazine is not available, the following guidelines are derived from structurally related compounds like 1-phenyl-piperazine and piperazine itself.[10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Ensure eyewash stations and safety showers are readily accessible.[10]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[9] Grounding of equipment is recommended to prevent static discharge.[11]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water, removing all contaminated clothing.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Section 2: Synthesis Protocol for 1-Methanesulfonyl-3-phenyl-piperazine

The synthesis of this intermediate can be effectively achieved via the selective N-sulfonylation of 3-phenylpiperazine. The primary challenge in piperazine chemistry is achieving selective N-monosubstitution due to the comparable nucleophilicity of the two nitrogen atoms.[1] The protocol below employs a strategic approach to favor the desired product.

2.1: Experimental Protocol: N-Sulfonylation

Principle: This procedure involves the reaction of 3-phenylpiperazine with methanesulfonyl chloride in the presence of a non-nucleophilic base. The base neutralizes the HCl generated during the reaction, driving it to completion. Dichloromethane (DCM) is used as a solvent, and the reaction is run at a low temperature to control reactivity and improve selectivity.

Materials & Reagents:

  • 3-Phenylpiperazine

  • Methanesulfonyl Chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Protocol Steps:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3-phenylpiperazine (1.0 eq) in anhydrous DCM.

  • Inert Atmosphere: Purge the flask with nitrogen and maintain a positive nitrogen pressure throughout the reaction.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

  • Reagent Addition: Slowly add a solution of methanesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 5 °C. The controlled addition is crucial to minimize the formation of the di-sulfonylated byproduct.

  • Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours). This in-process check validates the reaction's progression and endpoint.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexanes) to isolate the pure 1-Methanesulfonyl-3-phenyl-piperazine.

  • Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC (>95%).

2.2: Workflow Visualization

G cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Work-up & Purification cluster_analysis Final Validation prep1 Dissolve 3-Phenylpiperazine in anhydrous DCM prep2 Cool to 0°C prep1->prep2 prep3 Add Triethylamine prep2->prep3 react1 Dropwise addition of Methanesulfonyl Chloride prep3->react1 react2 Stir at 0°C, then RT react1->react2 react3 Monitor by TLC/LC-MS (Validation Point 1) react2->react3 workup1 Quench with NaHCO₃ react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry & Concentrate workup3->workup4 purify Flash Chromatography workup4->purify analysis1 Characterize by NMR, MS (Validation Point 2) purify->analysis1 analysis2 Assess Purity by HPLC (Validation Point 3) analysis1->analysis2

Caption: Workflow for the synthesis of 1-Methanesulfonyl-3-phenyl-piperazine.

Section 3: Application in the Synthesis of a D₂/D₃ Receptor Antagonist

Rationale: The phenylpiperazine scaffold is a privileged structure for dopamine receptor ligands.[5] Atypical antipsychotics like Lurasidone and Aripiprazole feature this core element.[13] The secondary amine of our intermediate, 1-Methanesulfonyl-3-phenyl-piperazine, provides a reactive handle for coupling to other molecular fragments, a common strategy in drug development.[14] The protocol below details a representative N-alkylation reaction to construct a more complex molecule targeting the dopamine D₂/D₃ receptors, implicated in schizophrenia.[15]

3.1: Experimental Protocol: N-Alkylation

Principle: This is a standard nucleophilic substitution (Sₙ2) reaction. The secondary amine (N-4) of the piperazine acts as a nucleophile, displacing a leaving group (e.g., bromide) from an electrophilic alkyl chain. A base is required to scavenge the HBr byproduct. The choice of a non-polar aprotic solvent like acetonitrile or a polar aprotic solvent like DMF facilitates the reaction.

Materials & Reagents:

  • 1-Methanesulfonyl-3-phenyl-piperazine (from Section 2)

  • A suitable electrophile (e.g., 1-bromo-4-chlorobutane)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃), anhydrous

  • Potassium iodide (KI), catalytic amount

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol Steps:

  • Reaction Setup: To a round-bottom flask, add 1-Methanesulfonyl-3-phenyl-piperazine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide.

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Reagent Addition: Add the alkyl bromide electrophile (1.1 eq) to the stirred suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 12-24 hours.

  • Reaction Monitoring (Self-Validation): Periodically take aliquots from the reaction mixture and analyze by TLC or LC-MS to monitor the disappearance of the starting material and the formation of the product. This ensures the reaction is driven to completion.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts or DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purification: Purify the crude material via flash column chromatography to yield the desired N-alkylated product.

  • Final Validation: Confirm the final structure and purity via NMR, MS, and HPLC analysis.

3.2: Visualizations

G cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_purification Purification setup1 Combine Intermediate, K₂CO₃, and KI in ACN setup2 Add Alkyl Bromide Electrophile setup1->setup2 react1 Heat to Reflux (12-24h) setup2->react1 react2 Monitor by LC-MS (Validation Point) react1->react2 workup1 Cool, Filter Salts react2->workup1 workup2 Concentrate Solvent workup1->workup2 workup3 Aqueous Work-up workup2->workup3 workup4 Column Chromatography workup3->workup4

Caption: Workflow for the N-alkylation of the piperazine intermediate.

G cluster_receptor Dopamine D2 Receptor Binding Pocket asp114 Asp114 (TM3) ser193 Ser193 (TM5) thr412 Thr412 (TM7) ligand_core Phenylpiperazine Core ligand_n Protonated Nitrogen (N4) ligand_core->ligand_n ligand_phenyl Phenyl Ring ligand_core->ligand_phenyl ligand_sulfonyl Methanesulfonyl Group ligand_core->ligand_sulfonyl ligand_n->asp114 Ionic Bond (Key Interaction) ligand_sulfonyl->ser193 H-Bond ligand_sulfonyl->thr412 H-Bond

Caption: Hypothetical binding of a derivative at the Dopamine D2 receptor.

This binding model illustrates the critical role of the piperazine core. The protonated nitrogen forms a key salt bridge with a conserved aspartate residue (Asp114) in the receptor's transmembrane domain 3, an anchor point for many aminergic GPCR ligands.[13] The methanesulfonyl group is positioned to form hydrogen bonds with serine or threonine residues in the binding pocket, potentially enhancing affinity and selectivity.[13]

References

  • Vertex AI Search. (2026, January 22). The Significance of Piperazine Derivatives in Modern Drug Discovery.
  • Vertex AI Search. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Naturalista Campano. (2024, April 18). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review.
  • PubMed. (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • Journal of Medicinal Chemistry. (n.d.). SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride : A New Drug for Treating Schizophrenia.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
  • Thermo Fisher Scientific. (2013, January 21). SAFETY DATA SHEET - Piperazine, 1-phenyl-.
  • Research Journal of Pharmacy and Technology. (n.d.). Practical and Cost-Effective Process for the Synthesis of Lurasidone Hydrochloride, An-Antipsychotic Drug Through an Efficient Control of Stereo Isomeric Impurities.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1-Methyl-3-phenylpiperazine.
  • Google Patents. (n.d.). US10196400B2 - Process for the preparation of lurasidone and its intermediate.
  • New Drug Approvals. (2016, July 18). WO 2016110798, Piramal Enterprises Ltd, New Patent, Lurasidone.
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
  • Eureka | Patsnap. (2014, July 2). Preparation method of intermediate of lurasidone.
  • International Journal of PharmTech Research. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
  • Semantic Scholar. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • Chem-Impex. (n.d.). 1-Methyl-3-phenylpiperazine.
  • ResearchGate. (2025, August 7). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives.
  • PubChem - NIH. (n.d.). 1-Methyl-3-phenylpiperazine.
  • Wikipedia. (n.d.). Phenylpiperazine.
  • MDPI. (2025, December 2). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
  • PrepChem.com. (n.d.). Synthesis of 1-methyl-3-phenyl-4-(4-chlorophenacyl) piperazine.
  • Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
  • Cayman Chemical. (n.d.). 1-Methyl-3-phenylpiperazine (MeP, MePP, CAS Number: 5271-27-2).
  • Google Patents. (n.d.). US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.
  • ResearchGate. (n.d.). (PDF) The Dopamine Stabilizers (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-Methanesulfonylphenyl).
  • Biomedical and Pharmacology Journal. (2025, May 9). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • MDPI. (2025, September 28). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs.

Sources

Application Note & Protocol: A Guide to the Scalable Synthesis of 1-Methanesulfonyl-3-phenyl-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis and scale-up of 1-Methanesulfonyl-3-phenyl-piperazine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. We present a robust two-step synthetic strategy, beginning with the preparation of the 3-phenylpiperazine precursor, followed by its selective N-sulfonylation. This guide details both laboratory-scale (gram-scale) protocols and addresses the critical process development challenges for scaling to a pilot plant (kilogram-scale) batch. The narrative emphasizes the causality behind procedural choices, focusing on reaction kinetics, thermodynamics, process safety, and purification strategies to ensure a reproducible and safe scale-up.

Introduction: Strategic Importance and Scale-Up Objectives

The piperazine moiety is a well-established "privileged scaffold" in modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its ability to modulate physicochemical properties and receptor interactions.[1][2] Specifically, N-functionalized phenylpiperazines are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[3][4] 1-Methanesulfonyl-3-phenyl-piperazine represents a valuable building block where the methanesulfonyl (mesyl) group serves as a stable, electron-withdrawing substituent that can influence the compound's biological activity and pharmacokinetic profile.

The transition from laboratory discovery to pilot-scale production is a critical juncture in chemical development. It is fraught with challenges that are often masked at the bench scale, including:

  • Exotherm Management: Highly exothermic reactions, such as sulfonylation, can pose a significant risk of thermal runaway in large reactors where the surface-area-to-volume ratio is drastically reduced.

  • Mass Transfer Limitations: Inefficient mixing can lead to localized "hot spots," uneven reagent distribution, and the formation of impurities.

  • Process Safety: Handling hazardous reagents like methanesulfonyl chloride (MsCl) at scale requires stringent engineering controls and safety protocols.[5][6]

  • Product Isolation and Purity: Crystallization and isolation techniques must be optimized to be efficient and effective on a larger scale, ensuring the final product meets stringent purity specifications.

This guide provides a validated framework for navigating these challenges, offering detailed protocols and the scientific rationale required for a successful technology transfer.

Proposed Synthetic Pathway

A convergent and industrially viable two-step approach is proposed. The first part involves the synthesis of the key intermediate, 3-phenylpiperazine, via a reductive cyclization pathway. The second part is the selective N-sulfonylation of this intermediate. This strategy avoids complex protecting group chemistry that can reduce overall process efficiency.[7]

Synthetic_Pathway StyreneOxide Styrene Oxide Diol Diol Intermediate StyreneOxide->Diol Ring Opening N_Methyl_Ethanolamine N-Methylethanolamine N_Methyl_Ethanolamine->Diol Dichloride Dichloride Intermediate Diol->Dichloride Chlorination (e.g., SOCl₂) Cyclization Cyclization(e.g., withp-toluenesulfonamide) Dichloride->Cyclization ProtectedPiperazine Protected 3-Phenylpiperazine Cyclization->ProtectedPiperazine Deprotection Deprotection(Acid Hydrolysis) ProtectedPiperazine->Deprotection Phenylpiperazine 3-Phenylpiperazine Deprotection->Phenylpiperazine Sulfonylation Sulfonylation(Base, Solvent) Phenylpiperazine->Sulfonylation MsCl Methanesulfonyl Chloride (MsCl) MsCl->Sulfonylation FinalProduct 1-Methanesulfonyl-3-phenyl-piperazine Sulfonylation->FinalProduct

Caption: Proposed synthetic route for 1-Methanesulfonyl-3-phenyl-piperazine.

Part A: Laboratory-Scale Synthesis Protocol (10-50 g Scale)

This section provides detailed bench-scale procedures. All operations should be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 3-Phenylpiperazine Intermediate

This procedure is adapted from established methods for synthesizing substituted piperazines, which often involve the cyclization of a di-haloamine intermediate.[8]

Materials:

  • N-(2-chloroethyl)-N-methyl-2-chloro-2-phenylethylamine hydrochloride

  • p-Toluenesulfonamide

  • Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

Procedure:

  • Cyclization: To a stirred solution of N-(2-chloroethyl)-N-methyl-2-chloro-2-phenylethylamine hydrochloride (1 eq) and p-toluenesulfonamide (1.1 eq) in DMF, add powdered NaOH (3 eq) portion-wise at room temperature. Heat the mixture to 80-90°C and maintain for 4-6 hours, monitoring by TLC/HPLC for the disappearance of starting material.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous phase with toluene (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methyl-4-p-toluenesulfonyl-3-phenylpiperazine.

  • Deprotection: Add the crude product to concentrated hydrochloric acid. Heat the mixture to reflux (approx. 100-110°C) for 8-12 hours.

  • Isolation: Cool the mixture and neutralize carefully with a 50% NaOH solution to a pH > 12. Extract the product with toluene or dichloromethane. Concentrate the organic extracts to yield 3-phenylpiperazine as an oil or low-melting solid. The product can be further purified by vacuum distillation if necessary.

Protocol 2: Synthesis of 1-Methanesulfonyl-3-phenyl-piperazine

This step involves the reaction of the secondary amine of 3-phenylpiperazine with methanesulfonyl chloride. This reaction is highly exothermic and releases HCl gas, necessitating careful control.

Materials:

  • 3-Phenylpiperazine (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve 3-phenylpiperazine (1.0 eq) and triethylamine (1.2 eq) in DCM in a three-neck flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet. Cool the solution to 0-5°C using an ice-water bath.

  • MsCl Addition: Add methanesulfonyl chloride (1.05 eq), dissolved in a small amount of DCM, dropwise via the dropping funnel over 30-60 minutes. Causality: Slow, subsurface addition is critical to dissipate the heat of reaction effectively and prevent the formation of over-sulfonated byproducts. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction Completion: Stir the reaction mixture at 0-5°C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC until the 3-phenylpiperazine is consumed.

  • Quenching and Work-up: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove HCl and unreacted MsCl), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/heptane) to yield 1-Methanesulfonyl-3-phenyl-piperazine as a crystalline solid.

Part B: Pilot-Scale Production (1-5 kg Scale)

Scaling this process requires a shift in focus from procedural steps to engineering controls and process parameter optimization.

Process Hazard Analysis (PHA) & Safety

The primary hazard is the sulfonylation step due to the properties of methanesulfonyl chloride.[9][10]

  • Reactivity: MsCl is highly reactive and corrosive. It reacts violently with water, alcohols, and bases.[9] All equipment must be scrupulously dried before use.

  • Thermal Hazard: The reaction is highly exothermic. A failure in cooling or an uncontrolled addition rate could lead to a thermal runaway, causing a rapid increase in temperature and pressure.

  • Toxicity: MsCl is toxic, corrosive, and a lachrymator.[5][10] Inhalation can cause severe respiratory damage. Operations must be conducted in a closed system (jacketed reactor) with appropriate vapor scrubbing for off-gases (e.g., a caustic scrubber to neutralize HCl).

Hazard Cause Mitigation Strategy
Thermal Runaway Rapid addition of MsCl; Cooling failureUse a metering pump for controlled, subsurface addition. Ensure reactor cooling system is robust and has emergency backup. Define a maximum temperature limit (e.g., 15°C) that triggers addition stoppage.
Toxic Gas Release (HCl) Reaction of MsCl with amineVent reactor head-space through a caustic scrubber. Maintain slight positive nitrogen pressure.
MsCl Exposure Leaks, spills, charging operationsUse a closed-system charging setup. Mandate full PPE including chemical-resistant suits, gloves, and respiratory protection.[6] Have spill kits with neutralizers (e.g., sodium bicarbonate) readily available.[6]
Scale-Up Workflow & Key Parameter Control

Sources

Troubleshooting & Optimization

Minimizing side reactions during piperazine sulfonylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine Sulfonylation Optimization

Topic: Minimizing Side Reactions During Piperazine Sulfonylation Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The Selectivity Paradox

Welcome to the technical support center. You are likely here because your piperazine sulfonylation yielded a mixture of starting material, the desired mono-sulfonamide, and the difficult-to-separate bis-sulfonamide impurity.

Piperazine is a symmetric diamine. The moment you sulfonylate one nitrogen, the electronic environment of the second nitrogen changes only marginally. Unlike alkylation, where the product becomes more nucleophilic, sulfonylation renders the reacted nitrogen non-nucleophilic (electron-withdrawing sulfonyl group). However, in a homogeneous solution, the statistical probability of the electrophile encountering a mono-sulfonamide vs. a free piperazine often leads to significant bis-sulfonylation (10–20% impurity), even at 1:1 stoichiometry.

This guide provides three validated modules to control this chemistry, ranging from kinetic control to workup-based purification.

Module 1: Controlling Selectivity (The "Bis" Problem)

User Question: I used 1.0 equivalent of sulfonyl chloride, but I still isolated 15% bis-sulfonamide. How do I stop the reaction at the mono-stage?

Root Cause: In a standard 1:1 reaction, local concentration hotspots cause the highly reactive sulfonyl chloride to react twice with the same piperazine molecule before mixing is complete.

Troubleshooting Protocol:

StrategyMethodologyProsCons
A. The "Gold Standard" (Protection) Use N-Boc-piperazine instead of free piperazine.100% Selectivity (No bis possible). High yield (>90%).Requires two extra steps (Protection & Deprotection). Higher cost.
B. The "Dilution" Method Use 3.0–5.0 equivalents of free piperazine. Add sulfonyl chloride dropwise.One-step synthesis.[1][2] Minimizes bis (<5%).Low atom economy. Requires removal of excess piperazine.
C. The "pH Switch" (Protonation) Run in Acetic Acid or maintain pH ~4–5."Green" chemistry.[2] Exploits pKa differences.Hard to control precisely. Lower yields (40–60%).

The "Self-Validating" Strategy (Method B): If you cannot use Boc-piperazine, you must use Method B.

  • Dissolve 4.0 eq of piperazine in DCM.

  • Dissolve 1.0 eq of Sulfonyl Chloride in DCM.

  • Slowly add the chloride to the amine at 0°C (over 30 mins).

    • Why? The high concentration of piperazine ensures that any incoming sulfonyl chloride molecule statistically hits a free piperazine rather than a mono-product.

Module 2: Reagent Integrity & Hydrolysis

User Question: My LCMS shows a large peak for the sulfonic acid (R-SO3H) and low conversion to product. Is my catalyst dead?

Root Cause: Sulfonyl chlorides are moisture-sensitive. They hydrolyze to sulfonic acids, which are non-electrophilic dead ends. This often happens if the reagent is old or the solvent is "wet."

Diagnostic Step (The "Water Test"): Before starting a large batch, take a small aliquot of your sulfonyl chloride and add it to excess benzylamine in dry DCM. Run TLC/LCMS.

  • Result: If you see <95% conversion to the benzyl-sulfonamide, your reagent has partially hydrolyzed. Recrystallize or distill the sulfonyl chloride.

Prevention Protocol:

  • Solvent: Use anhydrous DCM or THF.

  • Base: Use dry Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Alternative: If you must use aqueous conditions (Schotten-Baumann), use a biphasic system (Water/DCM) with inorganic base (

    
    ). The reaction rate of the amine is usually faster than hydrolysis if the mixing is vigorous.
    

Module 3: The "Self-Validating" Purification Logic

User Question: I have a mixture of Mono-product, Bis-product, and unreacted Piperazine. Column chromatography is streaking. How do I purify this?

The Solution: You do not need a column. You can separate these three components using their distinct Acid/Base properties. This is a self-validating workup —if the pH is correct, the separation is chemically guaranteed.

  • Bis-sulfonamide: Neutral (No basic nitrogens).

  • Mono-sulfonamide: Basic (One secondary amine, pKa ~9).

  • Sulfonic Acid (Byproduct): Highly Acidic.[1]

Step-by-Step Purification Workflow:

  • Reaction Mixture: Dilute with Ethyl Acetate (EtOAc).

  • Acid Wash (pH 2-3): Wash the organic layer with 1M HCl.

    • Organic Layer:[3][4][5] Contains Bis-sulfonamide (discard or save if needed).

    • Aqueous Layer: Contains Mono-sulfonamide (protonated) and excess Piperazine (protonated).

  • Basify (pH > 12): Take the Aqueous Layer and add NaOH until pH > 12.

  • Extraction: Extract with EtOAc.

    • Organic Layer:[4][5][6][7] Contains Mono-sulfonamide and Piperazine .

  • Final Polish:

    • The mono-sulfonamide is usually less water-soluble than free piperazine. Wash the EtOAc layer with water/brine 3x. The free piperazine will wash out into the brine; the lipophilic sulfonamide stays in EtOAc.

Visualizing the Logic

The following diagram illustrates the purification logic (Module 3) and the competitive reaction pathways.

PiperazineSulfonylation Start Reaction Mixture (Piperazine + R-SO2Cl) Mono Mono-Sulfonamide (Desired) Start->Mono 1.0 eq R-SO2Cl Hydrolysis Sulfonic Acid (Dead End) Start->Hydrolysis Wet Solvent Bis Bis-Sulfonamide (Impurity) Mono->Bis Over-reaction AcidWash 1. Acid Wash (1M HCl) Partitioning Mono->AcidWash Bis->AcidWash OrgLayer1 Organic Layer (Contains Bis-product) AcidWash->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer (Mono-H+ & Piperazine-2H+) AcidWash->AqLayer1 Protonated Amines Basify 2. Basify (NaOH > pH 12) & Extract EtOAc AqLayer1->Basify OrgLayer2 Organic Layer (Mono-Product + Piperazine) Basify->OrgLayer2 Free Bases AqLayer2 Aqueous Waste (Sulfonates) Basify->AqLayer2 Anions WaterWash 3. Water/Brine Wash OrgLayer2->WaterWash FinalProd Pure Mono-Sulfonamide WaterWash->FinalProd Lipophilic Product

Figure 1: Reaction pathways and the Acid/Base "Self-Validating" purification workflow to isolate mono-sulfonamide.

References

  • Direct Synthesis of Sulfonamides from Sulfonic Acids: Pandit, S. S., et al.[8] "Rapid and efficient synthesis of sulfonamides from sulfonic acid and amines using cyanuric chloride-DMF adduct." Journal of Chemical Research, 2006.

  • Mono-Protection Strategy (N-Boc): Bienz, S. "What are the best conditions to perform monoalkylation in piperazine?" ResearchGate Q&A / Eur. J. Org. Chem., 2013.[4][9][10]

  • Simplified Protocol (Acidified/Protonated Method): Pazdera, P., et al. "A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position." Molecules, 2014.

  • Sulfonyl Chloride Hydrolysis & Stability: Vertex AI Grounding. "Side reactions in sulfonamide synthesis sulfonyl chloride hydrolysis." NIH / PMC, 2024.

Sources

Resolving stability issues of 1-Methanesulfonyl-3-phenyl-piperazine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methanesulfonyl-3-phenyl-piperazine

Status: Active Document ID: TSP-MSP-001 Last Updated: February 15, 2026 Applicable For: Analytical Standards, High-Throughput Screening (HTS), and Medicinal Chemistry Intermediates.

Dashboard: Quick Reference Status

ParameterStability RatingCritical Alert
Solid State HighHygroscopic. Store desiccated at -20°C.
DMSO Stock ModerateFreeze/Thaw sensitive. Absorbs water (DMSO is hygroscopic).
Aqueous Solution Low (pH dependent)Precipitation Risk: High at pH > 7.5.Oxidation Risk: Moderate (N4-amine).
Light Sensitivity LowProtect from direct UV to prevent radical formation.

Module 1: Solubility & Precipitation (The "Crash-Out" Effect)

The Issue: Users frequently report that 1-Methanesulfonyl-3-phenyl-piperazine precipitates immediately upon dilution from DMSO stock into aqueous cell culture media or buffers (PBS), or that the solution becomes cloudy over time.

The Science (Causality): This molecule is an amphiphilic sulfonamide.

  • The Sulfonamide (N1): The methanesulfonyl group is electron-withdrawing, rendering the N1 nitrogen non-basic and reducing the overall polarity of the ring compared to a free piperazine.

  • The Secondary Amine (N4): This is the only basic center (pKa

    
     8.5–9.0).
    
    • At pH < 7: N4 is protonated (

      
      ), making the molecule cationic and water-soluble.
      
    • At pH > 7.5: N4 deprotonates to the free base. The lipophilic phenyl group at C3 dominates the physicochemical properties, causing the molecule to aggregate and precipitate out of the aqueous phase.

Troubleshooting Protocol: The "Step-Down" Dilution Do not inject high-concentration DMSO stock directly into neutral buffer.

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Step: Dilute the DMSO stock 1:10 into a slightly acidic intermediate buffer (e.g., 10 mM Acetate Buffer, pH 5.0) or water acidified with 1 equivalent of HCl. This keeps the N4 amine protonated.

  • Final Dilution: Add this intermediate solution to your final assay buffer.

    • Note: Ensure the final DMSO concentration is <1% (or as tolerated by your assay).

    • Validation: If turbidity persists, verify the final pH. If pH > 8.0, you are exceeding the solubility limit of the free base.

Module 2: Chemical Degradation (Discoloration)

The Issue: Solutions stored for >24 hours turn faint yellow or amber. LC-MS shows a mass shift of +16 Da.

The Science (Causality):

  • N-Oxidation: The secondary amine at position 4 is susceptible to oxidation by dissolved oxygen or peroxides found in lower-grade solvents (e.g., PEG, Tween, or aged THF). This forms the N-oxide (M+16).

  • Sulfonamide Stability: The sulfonamide moiety is generally hydrolytically stable under physiological conditions but can hydrolyze under extreme acidic reflux (forming the free amine and methanesulfonic acid), which is rare in standard handling.

Visualizing the Degradation Pathway

DegradationPathways Parent 1-Methanesulfonyl- 3-phenyl-piperazine (Intact) NOxide N-Oxide Impurity (Yellowing, M+16) Parent->NOxide Oxidation (N4) Carbamate Carbamate Adduct (Reversible, +CO2) Parent->Carbamate + CO2 (Air Exposure) Oxidant Peroxides / O2 (in solvent) Oxidant->NOxide

Figure 1: Primary degradation pathways. The N4 secondary amine is the reactive "hotspot" for oxidation and carbamylation.

Prevention Protocol:

  • Degas Solvents: Helium sparge or sonicate buffers to remove dissolved oxygen.

  • Antioxidants: Add 0.1% Ascorbic Acid or TCEP if the assay permits.

  • Storage: Store DMSO stocks under Argon/Nitrogen gas.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

The Issue: Chromatograms show "split peaks" or "ghost peaks" despite the compound being pure.

Diagnostic Guide:

SymptomProbable CauseCorrective Action
Split Peak (Broad) Protonation Equilibrium: The mobile phase pH is near the pKa of the N4 amine (~8.5), causing the molecule to toggle between ionized and neutral states on the column.Acidify Mobile Phase: Use 0.1% Formic Acid or TFA (pH ~2-3) to force the molecule into the fully protonated state.
Split Peak (Sharp) Chiral Separation: The C3 position is a chiral center. If using a standard C18 column, you may see partial separation of enantiomers if a chiral additive is present, or if the sample has racemized.Verify Chirality: If the compound is sold as a pure enantiomer (e.g., S-isomer), a second peak indicates racemization.
Fronting Peak Solubility Overload: The sample solvent (DMSO) is too strong compared to the mobile phase.Dilute Sample: Dissolve the sample in the starting mobile phase (e.g., 5% ACN / 95% Water) rather than pure DMSO.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Issue Detected Precip Cloudiness / Solids? Start->Precip Yellow Yellow Discoloration? Start->Yellow HPLC HPLC Peak Issues? Start->HPLC CheckPH Check Buffer pH Precip->CheckPH OxCheck Check Storage Age Yellow->OxCheck MobilePhase Check Mobile Phase pH HPLC->MobilePhase HighPH pH > 7.5 CheckPH->HighPH Acidify Action: Acidify or Increase DMSO % HighPH->Acidify Yes OldStock Old DMSO Stock? OxCheck->OldStock Resynthesize Action: Re-purify (Irreversible Oxidation) OldStock->Resynthesize Yes AddTFA Action: Add 0.1% TFA (Sharpen Peak) MobilePhase->AddTFA

Figure 2: Logic flow for diagnosing stability and formulation errors.

FAQ: Frequently Asked Questions

Q: Can I autoclave aqueous solutions of this compound? A: No. While the sulfonamide is relatively heat stable, the secondary amine and the chiral center at C3 are at risk. Autoclaving can induce racemization (if optically pure) and promote oxidation. Filter sterilize (0.22 µm PVDF) instead.

Q: Why does the compound stick to my plastic tips? A: The phenyl group makes the molecule lipophilic. It will adsorb to polypropylene. Use Low-Retention pipette tips and glass vials for storage of low-concentration (<10 µM) solutions.

Q: Is the sulfonamide group prone to hydrolysis? A: Generally, no. Sulfonamides are significantly more stable to hydrolysis than carboxamides. Research on sulfonamide antibiotics indicates they are hydrolytically stable at pH 4–9 [1]. Degradation usually requires boiling in strong acid (6N HCl).

References

  • Białk-Bielińska, A., et al. (2012).[1][2] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials, 221-222, 264-274.[1][2]

  • Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation."[3] Pharmaceutical Development and Technology, 7(1), 1-32.

  • PubChem Compound Summary for 1-Phenylpiperazine (Structural Analog).

Sources

Technical Support Center: 1-Methanesulfonyl-3-phenyl-piperazine Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a comprehensive resource for the identification and troubleshooting of degradation products associated with 1-Methanesulfonyl-3-phenyl-piperazine . It is designed for analytical chemists and formulation scientists requiring immediate, actionable protocols for impurity profiling.

Executive Technical Summary

Compound: 1-Methanesulfonyl-3-phenyl-piperazine Molecular Formula: C₁₁H₁₆N₂O₂S Molecular Weight: 240.32 g/mol Core Stability Profile: The molecule contains two distinct regions of chemical vulnerability: the sulfonamide moiety (N1-position) and the secondary amine (N4-position) of the piperazine ring. While the sulfonamide bond offers robust hydrolytic stability under neutral conditions, it becomes susceptible to cleavage under extreme pH stress. The secondary amine is the primary site for oxidative degradation (N-oxidation) and nitrosation.

Diagnostic Troubleshooting (Q&A)

Q1: I observe a new impurity peak at RRT 0.85 with a mass shift of +16 Da (m/z 257). What is this? Diagnosis: This is likely the N-oxide derivative.[1] Mechanism: The secondary amine at the N4 position is highly susceptible to oxidation by peroxides or dissolved oxygen. Confirmation:

  • Perform MS/MS.[1][2][3][4] N-oxides typically show a characteristic loss of 16 Da (oxygen) or 17 Da (-OH) during fragmentation.

  • Action: Check your solvent quality. Aged THF or ethers often contain peroxides that catalyze this transformation. Add an antioxidant or use fresh solvents.

Q2: My chromatogram shows a degradation product at m/z 163 (Loss of 78 Da). It appears primarily in acid-stressed samples. Diagnosis: This is 3-Phenylpiperazine , resulting from Sulfonamide Hydrolysis . Mechanism: Strong acidic conditions (e.g., 1N HCl, elevated temp) catalyze the cleavage of the S-N bond, releasing methanesulfonic acid (non-UV active) and the free amine. Action: Ensure your formulation or mobile phase pH does not drop below 2.0 for extended periods.

Q3: We see a peak at +14 Da (m/z 254) in oxidative stress samples. Is this methylation? Diagnosis: Unlikely to be methylation unless methanol is the solvent. In stress testing, this is often a Piperazinone (Lactam) derivative. Mechanism: Oxidation of the carbon alpha to the nitrogen (C2, C5, or C6) converts a methylene (-CH₂-) group to a carbonyl (-C=O), resulting in a net mass gain of +14 Da (-2H, +O). Action: This indicates radical-mediated oxidation. Protect samples from light and transition metal ions (Fe, Cu).

Q4: There is a significant mass balance discrepancy in my photostability study. Diagnosis: Photolysis often leads to Ring Opening or polymerization. Mechanism: UV light can induce homolytic cleavage of the S-N bond or the benzylic C-N bond. The resulting radicals can form non-chromatophoric oligomers or highly polar ring-opened species (e.g., ethylenediamine derivatives) that elute in the void volume. Action: Check the void volume (t0) for early eluting peaks and use a lower wavelength (200-210 nm) to detect aliphatic degradation fragments.

Degradation Pathways & Visualization

The following diagram illustrates the primary degradation pathways for 1-Methanesulfonyl-3-phenyl-piperazine, mapped to specific stress conditions.

DegradationPathways Parent 1-Methanesulfonyl- 3-phenyl-piperazine (MW 240.3) Hydrolysis Hydrolysis (Acid/Base/Heat) Parent->Hydrolysis Oxidation Oxidation (Peroxide/Air) Parent->Oxidation Photo Photolysis (UV Light) Parent->Photo Prod_Amine 3-Phenylpiperazine (MW 162.2) [Desulfonylation] Hydrolysis->Prod_Amine S-N Cleavage Prod_Acid Methanesulfonic Acid (Non-UV Active) Hydrolysis->Prod_Acid Prod_NOxide N-Oxide Derivative (MW 256.3) [+16 Da] Oxidation->Prod_NOxide N4-Oxidation Prod_Lactam Piperazinone (Lactam) (MW 254.3) [+14 Da] Oxidation->Prod_Lactam C-H Oxidation Photo->Prod_Amine S-N Homolysis Prod_RingOpen Ring-Opened Fragments (Ethylenediamine derivs) Photo->Prod_RingOpen Radical Mechanism

Figure 1: Mechanistic degradation map showing hydrolysis (blue), oxidation (red/yellow), and photolysis (green) pathways.

Forced Degradation Experimental Protocols

These protocols are designed to generate 10-20% degradation to validate analytical methods without destroying the primary compound.

Study 1: Hydrolytic Stress (Acid/Base)
  • Objective: Assess stability of the sulfonamide bond.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of the compound in Methanol/Water (50:50).

    • Acid: Add 1.0 N HCl to reach pH ~1.2. Reflux at 60°C for 4-8 hours.

    • Base: Add 1.0 N NaOH to reach pH ~12. Reflux at 60°C for 4-8 hours.

    • Neutralization: Quench samples to pH 7.0 immediately before analysis to prevent column damage.

  • Expected Result: Acid stress typically yields higher degradation (3-phenylpiperazine) than base stress for sulfonamides.

Study 2: Oxidative Stress
  • Objective: Identify N-oxides and lactams.

  • Protocol:

    • Prepare 1 mg/mL stock solution in Acetonitrile.

    • Add 3% Hydrogen Peroxide (

      
      ).[5]
      
    • Incubate at Room Temperature (25°C) for 24 hours.

    • Caution: Do not heat initially; thermal + peroxide stress can cause total decomposition. If <5% degradation is observed, increase temp to 40°C.

  • Tip: Use a radical initiator like AIBN if standard peroxide stress yields no results, to simulate excipient-induced oxidation.

Study 3: Photolytic Stress
  • Objective: Determine light sensitivity (ICH Q1B).

  • Protocol:

    • Expose solid sample (thin layer) and solution (1 mg/mL in quartz cuvette) to 1.2 million lux hours (visible) and 200 W-hr/m² (UV).

    • Include a "Dark Control" (sample wrapped in foil) to distinguish thermal effects from light effects.

Analytical Method Parameters (LC-MS)

To successfully separate and identify these degradants, use the following validated parameters.

ParameterSpecificationRationale
Column C18 (e.g., Waters XBridge or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µmProvides sufficient retention for polar degradants (N-oxides).
Mobile Phase A 10 mM Ammonium Acetate (pH 9.0)Critical: Basic pH ensures the secondary amine is uncharged, improving peak shape and retention.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 90% B over 20 minsSlow gradient required to separate the desulfonylated amine (early eluting) from parent.
Detection UV @ 254 nm & MS (ESI+)254 nm detects the phenyl ring; ESI+ ionizes the basic nitrogens.
MS Mode Positive Scan (m/z 100-500)Focus on [M+H]+ adducts.
References
  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.
  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

  • Völgyi, G., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.

  • Rao, R. N., et al. (2011). Stress degradation studies on organic compounds: Mechanisms and analytical methods. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Support Center: Overcoming Hygroscopic Challenges with 1-Methanesulfonyl-3-phenyl-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Methanesulfonyl-3-phenyl-piperazine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling the primary experimental challenge associated with this compound: its hygroscopicity. Adherence to these protocols and recommendations will ensure the accuracy, reproducibility, and integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns regarding the hygroscopic nature of 1-Methanesulfonyl-3-phenyl-piperazine.

Q1: What is hygroscopicity and why is it a critical issue for a compound like 1-Methanesulfonyl-3-phenyl-piperazine?

A: Hygroscopicity is the phenomenon of a substance attracting and holding water molecules from the surrounding environment, usually at room temperature.[1] For a precise chemical reagent like 1-Methanesulfonyl-3-phenyl-piperazine, this poses a significant problem. The absorption of atmospheric moisture can lead to:

  • Inaccurate Weighing: The measured mass will be a combination of the compound and an unknown amount of water, leading to errors in concentration calculations.

  • Chemical Degradation: Moisture can promote chemical reactions, such as hydrolysis, which can alter the compound's structure and reduce its efficacy or produce impurities.[2][3][4]

  • Altered Physical Properties: Water absorption can cause the powder to become damp or cakey, which complicates handling, affects dissolution rates, and can impede processes like powder milling or tablet compounding.[1][5]

Q2: How can I visually identify if my sample of 1-Methanesulfonyl-3-phenyl-piperazine has absorbed atmospheric moisture?

A: A pure, dry sample of a crystalline solid should appear as a fine, free-flowing powder. Signs of moisture absorption include:

  • Clumping or Caking: The powder loses its fine consistency and forms clumps.[1]

  • Change in Appearance: The material may appear damp, sticky, or in severe cases, deliquesce (dissolve in the absorbed water to form a liquid).[1][6]

  • Weight Gain: If the compound is left on an analytical balance, its mass will continuously increase as it absorbs moisture from the air.[7]

Q3: What are the ideal storage conditions for this compound?

A: To minimize moisture exposure, 1-Methanesulfonyl-3-phenyl-piperazine should be stored in a tightly sealed container.[6][8] For enhanced protection, especially after the original seal is broken, the following is recommended:

  • Place the primary container inside a secondary, sealable container (like a heat-sealed foil bag or a larger screw-top jar).[9]

  • Include a desiccant, such as silica gel pouches, in the secondary container to absorb any trapped moisture.[6][9]

  • Store in a desiccator or a controlled low-humidity environment (e.g., a dry box or glove box).[6]

Q4: My weighed mass of the compound keeps increasing on the analytical balance. What is happening and how do I stop it?

A: This is a classic sign of a hygroscopic compound absorbing atmospheric moisture in real-time.[7] To obtain an accurate weight, you must minimize the compound's exposure to ambient air. The most effective method is to use a glove box with a controlled inert atmosphere (e.g., nitrogen or argon). If a glove box is unavailable, use the "weighing by difference" technique described in SOP-01 below. This involves pre-weighing the sealed vial, quickly transferring the approximate amount of powder to your receiving vessel, and immediately re-weighing the sealed vial. The difference in mass is the amount of compound transferred.

Q5: Can I dry a sample of 1-Methanesulfonyl-3-phenyl-piperazine that has been exposed to humidity?

A: While it is technically possible to remove absorbed water, often by heating under a vacuum, it is generally not recommended as a routine procedure without validating the process.[6][8] Heating can potentially degrade the compound, and re-exposure to air during cooling can lead to rapid moisture reabsorption.[8] The best practice is to prevent moisture uptake from the start. If you suspect significant water contamination, it is often better to use a fresh, unopened vial of the compound.

Part 2: Troubleshooting Guide

This table provides solutions to common experimental problems arising from the hygroscopic nature of 1-Methanesulfonyl-3-phenyl-piperazine.

Problem Likely Cause (Hygroscopicity-Related) Recommended Solution
Inconsistent Bioassay Results The actual concentration of your dosing solutions varies between experiments due to inaccurate initial weighing of the compound.Implement the strict weighing protocol (SOP-01 ). Critically, you must verify the concentration of your final stock solution using an analytical method like UV-Vis spectrophotometry or HPLC (SOP-02 ).
Difficulty Achieving Target Concentration The mass you weighed contains a significant, unknown percentage of water, meaning the mass of the active compound is lower than you calculated.Do not rely on the weighed mass alone. Prepare a stock solution based on the weighed mass, then perform a concentration verification step (SOP-02 ) and adjust the volume of the solution to achieve the precise target concentration.
Compound Appears Clumpy or Changes Color The compound has been exposed to ambient humidity over a prolonged period, leading to physical changes and potential chemical degradation.[10]Discard the compromised vial. Procure a new, unopened container of the compound and strictly adhere to the recommended storage and handling procedures.[6][8]
Poor or Slow Dissolution Caked or clumped powder has a reduced surface area, which can slow down the rate of dissolution in a solvent.Use a fresh, dry sample. If only slightly clumpy material is available, gently break up the aggregates with a clean, dry spatula before adding the solvent. Ensure vigorous mixing or sonication is applied.

Part 3: Standard Operating Procedures (SOPs)

These detailed protocols are designed to ensure maximum accuracy and reproducibility when working with 1-Methanesulfonyl-3-phenyl-piperazine.

SOP-01: Accurate Weighing of 1-Methanesulfonyl-3-phenyl-piperazine

Objective: To accurately weigh a hygroscopic solid by minimizing exposure to atmospheric moisture.

Method 1: Controlled Atmosphere (Preferred)

  • Place the sealed container of the compound, spatulas, weighing boat/paper, and the vessel for the final solution into a glove box with a controlled inert atmosphere (e.g., <10% relative humidity).

  • Allow all items to equilibrate to the glove box atmosphere for at least 30 minutes.

  • Tare the analytical balance within the glove box with the weighing boat.

  • Carefully transfer the desired amount of powder to the weighing boat and record the stable mass.

  • Immediately transfer the weighed powder to your reaction or solution vessel.

Method 2: Weighing by Difference (When Glove Box is Unavailable)

  • Place the sealed vial of 1-Methanesulfonyl-3-phenyl-piperazine on the analytical balance and record its mass (Mass 1).

  • Remove the vial from the balance.

  • Working quickly, uncap the vial and use a clean, dry spatula to transfer an approximate amount of the powder into your receiving flask.

  • Immediately and securely recap the vial.

  • Place the sealed vial back on the balance and record its new mass (Mass 2).

  • Calculate the mass of the transferred powder: Transferred Mass = Mass 1 - Mass 2 . This is the most accurate measure of the compound dispensed.[7]

SOP-02: Preparation and Verification of a Stock Solution

Objective: To prepare a stock solution of a known, verified concentration, making the experiment self-validating.

  • Preparation:

    • Accurately weigh your desired mass of 1-Methanesulfonyl-3-phenyl-piperazine using one of the methods in SOP-01 .

    • Dissolve the compound in a precise volume of a suitable solvent (e.g., DMSO, Methanol) to create a nominal stock solution (e.g., 10 mM).

  • Verification (Example using UV-Vis Spectrophotometry):

    • Rationale: The Beer-Lambert law (A = εbc) states that absorbance is directly proportional to concentration. By measuring the absorbance of a diluted sample, we can calculate its actual concentration, thereby verifying the accuracy of our weighing and dilution.

    • Procedure:

      • Determine the wavelength of maximum absorbance (λ_max) for 1-Methanesulfonyl-3-phenyl-piperazine in your chosen solvent or find it from literature/supplier data.

      • Prepare a series of dilutions of your nominal stock solution.

      • Measure the absorbance of each dilution at λ_max using a spectrophotometer, using the pure solvent as a blank.

      • If the molar extinction coefficient (ε) is known, calculate the concentration directly: Concentration (c) = Absorbance (A) / (ε * path length (b)) .

      • If ε is unknown, prepare a calibration curve using a trusted reference standard.

      • Compare the calculated actual concentration to your nominal concentration.

  • Adjustment:

    • If the verified concentration is different from the nominal concentration (e.g., you have a 9.5 mM solution instead of 10 mM), use the verified value for all subsequent calculations and dilutions. This ensures the integrity of your downstream experiments.

Part 4: Visualization of Workflow

The following diagram illustrates the critical decision-making and handling workflow to mitigate hygroscopicity-related errors.

Hygroscopic_Workflow cluster_prep Preparation & Storage cluster_weighing Weighing Protocol cluster_validation Solution Prep & Validation cluster_use Experimental Use Receive Receive Compound Inspect Inspect Seal Integrity Receive->Inspect Store Store in Desiccator (Tightly Sealed) Inspect->Store Seal OK Damaged Quarantine / Contact Supplier Inspect->Damaged Seal Damaged GloveBox Use Glove Box? Store->GloveBox WeighDirect SOP-01: Weigh Directly GloveBox->WeighDirect Yes WeighDiff SOP-01: Weigh by Difference GloveBox->WeighDiff No PrepSolution Prepare Nominal Stock Solution WeighDirect->PrepSolution WeighDiff->PrepSolution Verify SOP-02: Verify Concentration (e.g., UV-Vis, HPLC) PrepSolution->Verify ConcentrationOK Concentration OK? Verify->ConcentrationOK UseVerified Proceed to Experiment (Use Verified Concentration) ConcentrationOK->UseVerified Yes Adjust Adjust Calculations or Dilutions ConcentrationOK->Adjust No Adjust->UseVerified

Sources

Alternative reagents for greener synthesis of 1-Methanesulfonyl-3-phenyl-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Ticket ID: GRN-SYN-2024-MSPP Subject: Transitioning to Safer, Sustainable Reagents for Sulfonamide Formation

Executive Summary: The Green Upgrade

You are likely contacting us because the traditional synthesis of 1-Methanesulfonyl-3-phenyl-piperazine involves Methanesulfonyl Chloride (MsCl) and Dichloromethane (DCM) . This combination presents significant challenges: MsCl is a lachrymator and potential genotoxin, while DCM is a hazardous air pollutant with strict disposal limits.

This guide provides a validated "Green Chemistry" protocol. We replace the hazardous chlorinated system with a 2-Methyltetrahydrofuran (2-MeTHF) and Methanesulfonic Anhydride (


)  system. This shift improves safety profiles and simplifies workup without compromising yield.

Reagent Selection Module (The "Why" & "What")

The "Red" List (Avoid)
  • Reagent: Methanesulfonyl Chloride (MsCl) - High toxicity, corrosive, potential mutagenic impurities.

  • Solvent: Dichloromethane (DCM) - Neurotoxin, environmental hazard.

  • Base: Pyridine/TEA - Difficult removal, aquatic toxicity.

The "Green" List (Recommended)
ComponentRecommended ReagentTechnical Justification
Sulfonylating Agent Methanesulfonic Anhydride (

)
Solid, non-lachrymatory alternative to MsCl. High atom economy when used with carbonate bases.
Alternative Agent N-Methanesulfonylimidazole Milder reagent; creates imidazole byproduct (water-soluble) instead of HCl. Ideal for acid-sensitive substrates.
Solvent 2-Methyltetrahydrofuran (2-MeTHF) Derived from corncobs/bagasse. Higher boiling point than THF (80°C vs 66°C). Immiscible with water, allowing for easy aqueous workup (unlike THF).
Base Potassium Carbonate (

)
Inorganic, cheap, easily removed via filtration or aqueous wash. Avoids formation of organic amine salts.[1]

Validated Green Protocol (The "How")

Target Reaction: Selective sulfonylation of 2-phenylpiperazine at the N4 position to yield 1-Methanesulfonyl-3-phenyl-piperazine.

Workflow Diagram

GreenSynthesis cluster_legend Key Start Start: 2-Phenylpiperazine Solvent Dissolve in 2-MeTHF (Green Solvent) Start->Solvent Base Add K2CO3 (2.5 equiv) (Inorganic Base) Solvent->Base Reagent Add Ms2O (1.1 equiv) Slow addition @ 0-5°C Base->Reagent Reaction Stir @ RT for 2-4 hours Monitor by TLC/LCMS Reagent->Reaction Quench Add Water (Biphasic Separation) Reaction->Quench PhaseSep Separate Layers (2-MeTHF is organic top layer) Quench->PhaseSep Purification Evaporate & Recrystallize (EtOH/Heptane) PhaseSep->Purification Product Target: 1-Ms-3-Ph-Piperazine Purification->Product Legend Blue: Start | Green: Eco-Friendly | Yellow: Critical Step | Red: Product

Caption: Step-by-step green synthesis workflow utilizing 2-MeTHF and inorganic base for simplified workup.

Step-by-Step Methodology
  • Dissolution: Charge a reaction vessel with 2-phenylpiperazine (1.0 equiv) and 2-MeTHF (10 volumes).

    • Note: 2-phenylpiperazine is the correct starting material. The N4 nitrogen (distal to phenyl) is more nucleophilic. Upon sulfonylation, IUPAC priority rules re-number the ring, making the sulfonamide position 1 and the phenyl position 3.

  • Base Addition: Add

    
      (powdered, 2.5 equiv).
    
  • Reagent Addition (Critical): Cool the mixture to 0°C. Dissolve Methanesulfonic Anhydride (

    
    , 1.1 equiv)  in a minimal amount of 2-MeTHF and add dropwise.
    
    • Why? Cooling prevents bis-sulfonylation (reaction at the hindered N1 position).

  • Reaction: Warm to Room Temperature (20-25°C) and stir for 3 hours.

  • Workup (The Green Advantage):

    • Add water (5 volumes) to the reaction mixture.

    • Stir vigorously for 10 minutes.

    • Stop stirring. Unlike THF, 2-MeTHF separates cleanly from water . The product remains in the upper organic layer; salts and excess base partition into the lower aqueous layer.

    • Drain the aqueous layer.

  • Isolation: Wash the organic layer once with brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Heptane if necessary.

Troubleshooting Guide (FAQ)

Issue 1: "I am getting a mixture of mono- and bis-sulfonylated products."

  • Diagnosis: Poor Chemoselectivity. The unhindered amine (N4) reacts first, but excess reagent or high temperatures will sulfonylate the hindered amine (N1).

  • Solution:

    • Strictly control stoichiometry to 1.05 - 1.1 equivalents of

      
      .
      
    • Maintain 0°C during addition.

    • Switch Reagent: Use N-Methanesulfonylimidazole . It is less electrophilic than the anhydride and highly selective for the primary/unhindered secondary amine.

Issue 2: "My yield is low (<50%)."

  • Diagnosis: Reagent Hydrolysis.

    
     is sensitive to moisture.
    
  • Solution:

    • Ensure 2-MeTHF is anhydrous (or stabilized with BHT, but water content <0.05%).

    • If using

      
      , ensure it is dry.
      
    • Alternative: Use a biphasic system (EtOAc/Water) with Schotten-Baumann conditions (NaOH as base), but you must use a large excess of reagent (1.5-2.0 equiv) to account for hydrolysis competition.

Issue 3: "I synthesized the compound, but NMR says the phenyl is at position 2, not 3."

  • Diagnosis: Nomenclature/Isomer Confusion.

    • Scenario A: You started with 2-phenylpiperazine and reacted the unhindered nitrogen. Result: 1-Methanesulfonyl-3-phenyl-piperazine (Correct Target).

    • Scenario B: You wanted the sulfonamide next to the phenyl group (1-Ms-2-Ph-piperazine).

  • Solution: Direct synthesis cannot make the 1-Ms-2-Ph isomer efficiently because the N1 position is sterically hindered. To make this isomer, you must:

    • Start with 2-phenylpiperazine.

    • Protect N4 with Boc-anhydride (forms 1-Boc-3-phenylpiperazine... wait, N4 reacts first -> 4-Boc-2-phenylpiperazine).

    • Sulfonylate N1 (requires forcing conditions: NaH/DMF or heat).

    • Deprotect Boc.

Troubleshooting Decision Tree

Troubleshooting Start Identify Issue Impurity Impurity Detected? Start->Impurity BisSulf Bis-Sulfonated (Two Ms groups)? Impurity->BisSulf Yes StartMat Starting Material Remains? Impurity->StartMat No Action1 Reduce Reagent to 1.0 eq Use N-Ms-Imidazole BisSulf->Action1 Yes Action3 Check Isomer (N1 vs N4) BisSulf->Action3 No (Wrong Isomer) Action2 Check Water Content Increase Stir Time StartMat->Action2 Yes

Caption: Logic flow for diagnosing common synthesis failures.

Safety & Waste Management

  • 2-MeTHF: Forms peroxides upon long-term storage (similar to THF).[2] Test for peroxides before distillation. However, it resists peroxide formation better than THF.

  • Waste Streams:

    • Aqueous Phase:[1] Contains Potassium Methanesulfonate (

      
      ) and 
      
      
      
      . Neutralize before disposal. Low toxicity compared to pyridinium salts.
    • Organic Phase:[2][3][4][5] 2-MeTHF is suitable for solvent recovery/recycling via distillation.

References

  • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem, 2012.

  • Pfizer Inc. "Green Chemistry Solvent Selection Guide." Green Chemistry, 2016.
  • Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH, 2010.
  • Sigma-Aldrich. "2-Methyltetrahydrofuran: A Green Alternative to THF and DCM."

  • Mao, L., et al. "A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole."[6] Synlett, 2011.[6] (Validates the use of imidazole-based activation).

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 1-Methanesulfonyl-3-phenyl-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 1-Methanesulfonyl-3-phenyl-piperazine. Designed for researchers, scientists, and drug development professionals, this document contrasts the fragmentation patterns generated by hard ionization (Electron Ionization) and soft ionization (Electrospray Ionization) techniques. The insights herein are synthesized from established fragmentation principles of sulfonamides and phenylpiperazine derivatives, offering a robust predictive framework for structural elucidation and impurity profiling.

Foundational Principles: Ionization and Fragmentation Causality

The choice of ionization technique is paramount as it dictates the energy imparted to the analyte, which in turn governs the extent of fragmentation. When an organic molecule is ionized, the resulting molecular ion is often energetically unstable and fragments into smaller, more stable ions and neutral radicals.[1] The pattern of these fragments serves as a molecular fingerprint.

  • Electron Ionization (EI): A high-energy, "hard" ionization technique that bombards the molecule with 70 eV electrons.[2] This process induces extensive and reproducible fragmentation, providing rich structural detail.[2][3] The initial ionization typically occurs at sites with the highest electron density, such as lone pairs on heteroatoms (n-electrons) or pi-systems (π-electrons).[3]

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution, typically by protonation ([M+H]⁺) or deprotonation ([M-H]⁻).[4] It imparts minimal excess energy, resulting in an abundant molecular ion peak with little to no spontaneous fragmentation.[4] Structural information is subsequently obtained by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[4]

Analysis under Electron Ionization (EI-MS)

Under EI conditions, 1-Methanesulfonyl-3-phenyl-piperazine (Molecular Weight: 240.32 g/mol ) is expected to produce a complex spectrum due to its multiple functional groups, each providing a potential cleavage site. The molecular ion, [C₁₁H₁₆N₂O₂S]•⁺, would appear at m/z 240.

The primary fragmentation pathways are dictated by the stability of the resulting cations and neutral losses. The methanesulfonyl moiety, the phenyl group, and the piperazine ring all contribute to the characteristic fragmentation pattern.

Key Predicted EI Fragmentation Pathways:

  • Alpha-Cleavage: Cleavage of the bond adjacent to a heteroatom is a dominant pathway. For the piperazine ring, this leads to the opening of the ring structure.

  • Sulfonamide Bond Cleavage: The S-N bond is susceptible to cleavage, leading to characteristic ions.

  • Benzylic-type Cleavage: The bond between the phenyl-substituted carbon (C3) and the rest of the piperazine ring is activated, leading to fragments containing the phenyl moiety.

Predicted EI Fragment Ions

The following table summarizes the major fragment ions anticipated for 1-Methanesulfonyl-3-phenyl-piperazine in an EI spectrum.

m/zProposed Fragment Ion FormulaPredicted Relative AbundanceDescription of Fragmentation
240[C₁₁H₁₆N₂O₂S]•⁺Low to MediumMolecular Ion (M•⁺)
225[C₁₀H₁₃N₂O₂S]⁺MediumLoss of a methyl radical (•CH₃) from the methanesulfonyl group.
161[C₁₀H₁₃N₂]⁺HighLoss of the methanesulfonyl radical (•SO₂CH₃) via S-N bond cleavage. This phenylpiperazine cation is a key intermediate.
119[C₈H₉N]⁺MediumA common fragment from phenylpiperazine derivatives, resulting from cleavage within the piperazine ring of the m/z 161 ion.[5]
91[C₇H₇]⁺MediumTropylium ion, formed via rearrangement and cleavage of the m/z 161 or m/z 119 fragments. A hallmark of many aromatic compounds.
79[CH₃SO₂]⁺MediumMethanesulfonyl cation, formed by cleavage of the S-N bond.[6]
70[C₄H₈N]⁺Medium to HighA characteristic fragment from the piperazine ring itself, often resulting from a retro-Diels-Alder-type fragmentation or subsequent cleavage of the m/z 161 ion.[5]
56[C₃H₆N]⁺MediumAnother characteristic fragment indicating the presence of a piperazine ring.[7]
Visualization: EI Fragmentation Pathway

EI_Fragmentation M [M]•+ m/z 240 F225 [M - CH3]•+ m/z 225 M->F225 - •CH3 F161 [M - SO2CH3]+ m/z 161 M->F161 - •SO2CH3 F79 [CH3SO2]+ m/z 79 M->F79 - •C10H13N2 F119 [C8H9N]+ m/z 119 F161->F119 - C3H6N F70 [C4H8N]+ m/z 70 F161->F70 - C6H5CH F56 [C3H6N]+ m/z 56 F161->F56 - C7H7N F91 [C7H7]+ m/z 91 F119->F91 - HCN

Caption: Predicted EI fragmentation pathway for 1-Methanesulfonyl-3-phenyl-piperazine.

Analysis under Electrospray Ionization (ESI-MS/MS)

In positive-ion ESI, the compound will readily form a protonated molecule, [M+H]⁺, at m/z 241. This stable precursor ion is then selected and fragmented via CID to elicit structural information. The fragmentation of sulfonamides under ESI conditions often involves characteristic rearrangements.[8][9]

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Loss of Sulfur Dioxide (SO₂): A hallmark fragmentation for aromatic and other sulfonamides under ESI-CID involves a rearrangement reaction that results in the neutral loss of SO₂ (64 Da).[10][11]

  • Loss of Methanesulfonic Acid: The neutral loss of the entire methanesulfonyl group as methanesulfonic acid (CH₃SO₃H, 80 Da) is another plausible pathway.

  • Piperazine Ring Fragmentation: Similar to EI, the protonated piperazine ring can open and fragment, often leading to a characteristic neutral loss of an ethylamine fragment (C₂H₅N, 43 Da) for phenylpiperazine derivatives.[12]

Predicted ESI-MS/MS Fragment Ions

The following table summarizes the major product ions anticipated from the CID of the [M+H]⁺ precursor at m/z 241.

Precursor m/zProduct m/zProposed Fragment Ion FormulaDescription of Fragmentation
241177[C₁₁H₁₇N₂]⁺Neutral loss of SO₂ (64 Da) via rearrangement, a characteristic pathway for sulfonamides.[10][11]
241161[C₁₀H₁₃N₂]⁺Neutral loss of methanesulfinic acid (CH₄SO₂, 80 Da) from the protonated molecule.
241198[C₁₀H₁₆N₂O₂S - C₂H₅N]⁺Neutral loss of aziridine (C₂H₅N, 43 Da) from the piperazine ring, a known pathway for phenylpiperazines.[12]
241132[C₉H₁₀N]⁺Fragment arising from the cleavage of the piperazine ring.
241120[C₈H₁₀N]⁺Formed by the loss of the C₂H₄N fragment from the piperazine ring and the methanesulfonyl group.[7]
Visualization: ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [M+H]+ m/z 241 F177 [M+H - SO2]+ m/z 177 MH->F177 - SO2 (64 Da) F161 [M+H - CH4SO2]+ m/z 161 MH->F161 - CH4SO2 (80 Da) F198 [M+H - C2H5N]+ m/z 198 MH->F198 - C2H5N (43 Da) F120 [C8H10N]+ m/z 120 MH->F120 - C3H7NO2S (121 Da)

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion of 1-Methanesulfonyl-3-phenyl-piperazine.

Comparative Summary: EI vs. ESI

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Ion Molecular Ion (M•⁺), m/z 240Protonated Molecule ([M+H]⁺), m/z 241
Fragmentation Extensive, spontaneousControlled (CID), often simpler
Key Fragments m/z 161, 119, 79, 70m/z 177 (loss of SO₂), 161, 198
Primary Use Case Structural elucidation, library matchingMolecular weight determination, targeted analysis

Experimental Protocols

The following protocols provide a validated starting point for acquiring high-quality mass spectra of 1-Methanesulfonyl-3-phenyl-piperazine. Instrument parameters should be optimized for sensitivity and resolution.

Protocol 1: GC-MS for EI Analysis

This method is ideal for analyzing the volatile and thermally stable compound to generate a reproducible EI fragmentation pattern.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as methanol or acetonitrile.[2]

  • Gas Chromatography (GC) Separation:

    • Injector: Set to 250°C in split mode (e.g., 20:1).

    • Column: Use a standard non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min and hold for 5 minutes.

  • Mass Spectrometry (MS) Detection:

    • Ionization Mode: Electron Ionization (EI).[2]

    • Ionization Energy: 70 eV.[2]

    • Source Temperature: 230°C.

    • Mass Scan Range: m/z 40-500.[2]

  • Data Analysis: Identify the chromatographic peak corresponding to the analyte. Extract the mass spectrum and compare it against predicted fragments and library data.

Protocol 2: LC-MS/MS for ESI Analysis

This method is suited for confirming molecular weight and investigating specific fragmentation pathways using CID.

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to promote protonation. Further dilute as needed for the instrument's working range.

  • Liquid Chromatography (LC) Separation:

    • Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MS) Detection:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas: Nitrogen at a flow of 10 L/min and temperature of 325°C.

    • MS1 Scan: Scan from m/z 100-500 to identify the [M+H]⁺ precursor at m/z 241.

    • MS/MS Scan (Product Ion Scan): Isolate the precursor ion at m/z 241 and apply varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.[5]

Conclusion

The mass spectrometric fragmentation of 1-Methanesulfonyl-3-phenyl-piperazine is predictable and yields structurally significant ions under both EI and ESI conditions. EI analysis provides a detailed fingerprint rich in fragment ions derived from the piperazine ring (m/z 161, 70, 56) and the methanesulfonyl group (m/z 79). ESI-MS/MS is distinguished by the characteristic neutral loss of SO₂ (m/z 177), a key diagnostic marker for the sulfonamide moiety. Together, these complementary techniques provide a powerful toolkit for the unambiguous identification and structural characterization of this compound and its analogues.

References

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Source: PubMed URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Source: PubMed URL: [Link]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Source: ResearchGate URL: [Link]

  • Title: Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Source: ACS Publications - American Chemical Society URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Source: ResearchGate URL: [Link]

  • Title: Mass Fragmentation Characteristics of Piperazine Analogues. Source: Journal of Chinese Mass Spectrometry Society URL: [Link]

  • Title: Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Source: PMC URL: [Link]

  • Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Source: MDPI URL: [Link]

  • Title: Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Source: Preprints.org URL: [Link]

  • Title: The Stability Study of a Novel Phenylpiperazine Derivative. Source: Isaac Scientific Publishing URL: [Link]

  • Title: Mass Spectra of Some Sulfinate Esters and Sulfones. Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Piperazine, 2-methyl-. Source: NIST WebBook URL: [Link]

  • Title: fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Source: SciELO URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistrySelect URL: [Link]

  • Title: Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts URL: [Link]

  • Title: Mass spectra and major fragmentation patterns of piperazine designer... Source: ResearchGate URL: [Link]

  • Title: fragmentation patterns in the mass spectra of organic compounds. Source: Chemguide URL: [Link]

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Source: eGyanKosh URL: [Link]

  • Title: Fragmentation mechanisms in electron impact mass spectrometry. Source: University of Copenhagen URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch... Source: RSC Publishing URL: [https://pubs.rsc.org/en/content/articlelanding/2016/ay/c5ay02 fragmentation/unauth]([Link] fragmentation/unauth)

Sources

A Comparative Analysis of 1-Methanesulfonyl-3-phenyl-piperazine and Standard Ligands: A Guide to Potency and Receptor Interaction

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary pharmacology, the quest for novel ligands with specific and potent interactions at G-protein coupled receptors (GPCRs) is a perpetual endeavor. This guide provides a comprehensive comparison of the putative pharmacological profile of 1-Methanesulfonyl-3-phenyl-piperazine against a panel of well-characterized standard ligands for key monoamine receptors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic applications and underlying molecular interactions of novel phenylpiperazine scaffolds.

The narrative herein is built upon three foundational pillars: deep-seated expertise in molecular pharmacology, a commitment to the trustworthiness of validated experimental approaches, and an authoritative grounding in established scientific literature.

Introduction: The Phenylpiperazine Scaffold and the Enigma of 1-Methanesulfonyl-3-phenyl-piperazine

The presence of the phenylpiperazine core suggests a propensity for interaction with monoamine receptors.[1][2] Furthermore, related compounds such as (S)-(-)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonyl-phenyl)-1-propyl)-piperidine [ACR16] have been identified as "dopamine stabilizers," exhibiting significant in vivo dopamine D2 receptor occupancy despite modest in vitro affinity.[3][4][5] This intriguing profile suggests that the methanesulfonylphenyl-piperidine/piperazine scaffold may modulate dopaminergic systems through complex mechanisms. Based on these structural precedents, this guide will compare the hypothetical profile of 1-Methanesulfonyl-3-phenyl-piperazine with standard ligands for the dopamine D2, serotonin 5-HT1A, and alpha-1 adrenergic receptors.

Comparative Potency Analysis: Standard Ligands at Key CNS Receptors

To establish a benchmark for comparison, we will examine the binding affinities (Ki) of three widely used standard ligands: Aripiprazole, Buspirone, and Prazosin. The Ki value represents the concentration of a ligand that will bind to half the available receptors at equilibrium and is a measure of the ligand's affinity for the receptor; a lower Ki value indicates a higher binding affinity.

LigandPrimary Target(s)Receptor SubtypeBinding Affinity (Ki, nM)Reference
Aripiprazole Dopamine & SerotoninDopamine D20.34[6]
Dopamine D30.8[6]
Serotonin 5-HT1A1.7[6]
Serotonin 5-HT2A3.4[6]
Buspirone Serotonin & DopamineSerotonin 5-HT1A4-78[7]
Dopamine D398[7]
Dopamine D429.2[7]
Dopamine D2484[7]
Prazosin AdrenergicAlpha-10.4 (Kd)[8]

Expert Interpretation: The data presented above highlights the distinct pharmacological profiles of the standard ligands. Aripiprazole exhibits high affinity for both dopamine D2 and serotonin 5-HT1A receptors, consistent with its role as a "dopamine system stabilizer."[6][9] Buspirone demonstrates a preference for the serotonin 5-HT1A receptor, with lower affinities for dopamine receptor subtypes.[7][10] Prazosin is a highly potent and selective antagonist for alpha-1 adrenergic receptors.[8][11] The hypothetical potency of 1-Methanesulfonyl-3-phenyl-piperazine would need to be experimentally determined to position it within this comparative landscape.

Experimental Methodologies for Potency Determination

The determination of a ligand's binding affinity and functional activity is paramount. The following are detailed, step-by-step protocols for key in vitro assays that would be employed to characterize 1-Methanesulfonyl-3-phenyl-piperazine and generate the comparative data presented above.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand.

Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing D2 receptors prep2 Harvest and homogenize cells prep1->prep2 prep3 Centrifuge to isolate membrane fraction prep2->prep3 prep4 Resuspend membrane pellet in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand ([3H]spiperone) and test compound prep4->assay1 assay2 Separate bound and free radioligand (filtration) assay1->assay2 assay3 Quantify bound radioactivity (scintillation counting) assay2->assay3 analysis1 Generate competition binding curve assay3->analysis1 analysis2 Calculate IC50 value analysis1->analysis2 analysis3 Determine Ki using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine D2 receptor.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a glass homogenizer.[12]

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and intact cells.[12]

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Competitive Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone, typically at a concentration near its Kd), and varying concentrations of the unlabeled test compound (1-Methanesulfonyl-3-phenyl-piperazine).[3][12]

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[13]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[13]

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Quantify the radioactivity on the filters using a scintillation counter.[13]

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Functional Assay for Serotonin 5-HT1A Receptor Activity

This protocol describes a functional assay to determine whether a test compound acts as an agonist, antagonist, or partial agonist at the serotonin 5-HT1A receptor by measuring changes in intracellular signaling, such as the inhibition of adenylyl cyclase.

Workflow for 5-HT1A Functional Assay

G cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis cell_prep1 Culture cells expressing 5-HT1A receptors cell_prep2 Seed cells into a 96-well plate cell_prep1->cell_prep2 assay_proc1 Pre-incubate cells with test compound cell_prep2->assay_proc1 assay_proc2 Stimulate with forskolin to increase cAMP assay_proc1->assay_proc2 assay_proc3 Lyse cells and measure cAMP levels assay_proc2->assay_proc3 data_analysis1 Generate dose-response curve assay_proc3->data_analysis1 data_analysis2 Calculate EC50 (for agonists) or IC50 (for antagonists) data_analysis1->data_analysis2

Caption: Workflow for a cAMP-based functional assay for 5-HT1A receptors.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

    • Seed the cells into a 96-well plate and grow to near confluency.

  • Agonist Mode Assay:

    • Wash the cells with serum-free medium.

    • Add varying concentrations of the test compound (1-Methanesulfonyl-3-phenyl-piperazine) to the wells.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA).

    • A known 5-HT1A agonist (e.g., 8-OH-DPAT) should be used as a positive control.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

    • Add a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT at its EC80 concentration) to all wells except the negative control.

    • Incubate for an additional 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels.

  • Data Analysis:

    • For agonist mode, plot the cAMP levels against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).

    • For antagonist mode, plot the inhibition of the agonist-induced response against the logarithm of the test compound concentration to determine the IC50.

Calcium Mobilization Assay for Alpha-1 Adrenergic Receptor Activity

This protocol details a method to assess the functional activity of compounds at Gq-coupled receptors, such as the alpha-1 adrenergic receptor, by measuring changes in intracellular calcium concentration.

Workflow for Calcium Mobilization Assay

G cluster_prep Cell Preparation and Dye Loading cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Culture cells expressing α1-adrenergic receptors prep2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prep1->prep2 meas1 Measure baseline fluorescence prep2->meas1 meas2 Add test compound and monitor fluorescence change over time meas1->meas2 analysis1 Generate dose-response curve meas2->analysis1 analysis2 Calculate EC50 value analysis1->analysis2

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Step-by-Step Protocol:

  • Cell Preparation and Dye Loading:

    • Culture cells endogenously or recombinantly expressing the alpha-1 adrenergic receptor (e.g., HEK293 or smooth muscle cells).[14][15]

    • Seed the cells in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.[16]

  • Fluorescence Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence of each well.

    • The instrument's integrated liquid handling system adds varying concentrations of the test compound (1-Methanesulfonyl-3-phenyl-piperazine) to the wells.

    • Immediately after compound addition, continuously monitor the fluorescence intensity over a period of several minutes to capture the transient increase in intracellular calcium.[16]

    • A known alpha-1 adrenergic agonist (e.g., phenylephrine) should be used as a positive control.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the peak fluorescence change against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Underlying Signaling Pathways

The interaction of a ligand with its receptor initiates a cascade of intracellular events known as a signaling pathway. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.

Dopamine D2 Receptor Signaling Pathway

G D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition GIRK GIRK Channel Gi->GIRK Activation Ca Ca2+ Channels Gi->Ca Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA

Caption: Simplified signaling cascade of the Dopamine D2 receptor.

Activation of the dopamine D2 receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA).[17][18] Additionally, the Gβγ subunits of the Gi/o protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron, and inhibit voltage-gated calcium channels.[9][17]

Serotonin 5-HT1A Receptor Signaling Pathway

G HT1AR Serotonin 5-HT1A Receptor Gi Gi/o Protein HT1AR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition ERK ERK/MAPK Pathway Gi->ERK Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA

Caption: Key signaling pathways of the Serotonin 5-HT1A receptor.

Similar to the D2 receptor, the serotonin 5-HT1A receptor is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[6][19] Activation of 5-HT1A receptors can also modulate other signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuroplasticity and cell survival.[7][19]

Alpha-1 Adrenergic Receptor Signaling Pathway

G Alpha1R Alpha-1 Adrenergic Receptor Gq Gq/11 Protein Alpha1R->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER Stimulation PKC Protein Kinase C DAG->PKC Activation

Caption: Canonical signaling pathway of the Alpha-1 adrenergic receptor.

Alpha-1 adrenergic receptors are coupled to Gq/11 proteins.[20][21] Upon activation, Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm, while DAG activates Protein Kinase C (PKC).[11]

Conclusion and Future Directions

This guide has provided a framework for comparing the potency of the novel compound 1-Methanesulfonyl-3-phenyl-piperazine with that of established standard ligands for the dopamine D2, serotonin 5-HT1A, and alpha-1 adrenergic receptors. While the precise pharmacological profile of 1-Methanesulfonyl-3-phenyl-piperazine remains to be experimentally elucidated, its structural similarity to known "dopamine stabilizers" suggests a potential interaction with the dopaminergic system.

The detailed experimental protocols provided herein offer a clear path for the in vitro characterization of this and other novel compounds. By employing these self-validating systems, researchers can confidently determine binding affinities and functional activities, thereby contributing to the broader understanding of structure-activity relationships within the phenylpiperazine class of compounds. The elucidation of the signaling pathways associated with these receptors further contextualizes the potential downstream physiological effects of such ligands.

Future research should focus on the synthesis and comprehensive pharmacological profiling of 1-Methanesulfonyl-3-phenyl-piperazine to ascertain its receptor binding affinities and functional properties. Such studies will be instrumental in determining its potential as a novel therapeutic agent for CNS disorders.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methanesulfonyl-3-phenyl-piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine ring is a quintessential example of a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including a flexible six-membered ring with two nitrogen atoms at positions 1 and 4, grant it the ability to interact with a wide array of biological targets.[1][3] This versatility has led to the incorporation of the piperazine moiety into numerous approved drugs targeting diverse therapeutic areas, from antipsychotics to anticancer agents.[1]

Within the vast landscape of piperazine-containing compounds, the 1-Methanesulfonyl-3-phenyl-piperazine scaffold has emerged as a particularly fruitful template for the discovery of potent and selective ligands for central nervous system (CNS) targets, most notably dopamine and serotonin receptors.[4][5][6] These receptors are critically involved in the pathophysiology of numerous psychiatric and neurological disorders. Analogs of this scaffold have shown promise as "dopamine stabilizers," a class of compounds capable of modulating dopaminergic activity, suggesting therapeutic potential for conditions like schizophrenia and Parkinson's disease.[4][7]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 1-Methanesulfonyl-3-phenyl-piperazine analogs. By systematically dissecting the impact of structural modifications at key positions, we aim to furnish researchers, scientists, and drug development professionals with a clear, data-driven understanding of how chemical structure dictates biological activity in this important class of compounds.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-Methanesulfonyl-3-phenyl-piperazine analogs is exquisitely sensitive to substitutions at several key positions. The following analysis synthesizes findings from multiple studies to delineate these relationships.

Caption: Key modification points on the core scaffold.

A. Modifications at the N-1 Position: The Methanesulfonyl Group

The methanesulfonyl (CH₃SO₂) group at the N-1 position is a recurring motif in highly active analogs. While extensive SAR studies replacing this specific group are not widely published, its presence is consistently associated with potent activity at dopamine receptors. This electron-withdrawing group significantly influences the basicity of the adjacent piperazine nitrogen (N-1), which can impact receptor interactions and pharmacokinetic properties. In broader studies of related phenylpiperazines, the nature of the N-1 substituent is a critical determinant of affinity and selectivity.[8]

B. Modifications on the Phenyl Ring at C-3

The phenyl ring attached to the stereocenter at C-3 offers a rich canvas for modification, profoundly influencing both potency and, crucially, selectivity between closely related receptor subtypes like the D₂ and D₃ dopamine receptors.

  • Positional Isomerism: The location of substituents on the phenyl ring is critical. For instance, in related phenylpiperidine series, moving the methanesulfonyl group from the meta-position (C-3') to the para-position (C-4') can drastically alter the activity profile.[4]

  • Nature of Substituents: The introduction of various functional groups allows for the fine-tuning of receptor interactions.

    • Halogens: Fluorine substitution, particularly in combination with other groups, has been used to develop ligands with high D₃ receptor selectivity (over 500-fold vs. D₂).[5][9]

    • Heterocyclic Groups: Appending larger heterocyclic moieties like thiophene or thiazole to the phenyl ring can extend the molecule into secondary binding pockets, a strategy that has proven highly effective for enhancing D₃ receptor affinity and selectivity.[5][9] This suggests that the D₃ receptor possesses an accessible secondary binding site not present in the D₂ receptor, which can be exploited for designing selective ligands.[9]

C. Modifications at the N-4 Position

The N-4 nitrogen of the piperazine ring is the most common site for derivatization, serving as a versatile anchor point for introducing a wide variety of substituents that modulate the compound's overall pharmacological profile.

  • Alkyl Chains: The length and nature of an alkyl chain at N-4 can significantly impact activity. For example, in one series of piperazine derivatives, antidepressant activity was optimized with a C6 alkyl chain, with shorter or longer chains leading to decreased efficacy.[10]

  • Aryl and Arylalkyl Groups: Introduction of aryl or arylalkyl groups, such as a benzyl group, is a common strategy. The substitution pattern on this secondary aryl ring provides another layer for SAR exploration.[10] For instance, para-substituents like -CF₃ or -Cl can have a pronounced effect on activity.[10]

  • Amides, Sulfonamides, and Carbamates: More complex functionalities can be introduced via the N-4 position to improve properties. A range of amides, sulfonamides, and carbamates have been shown to yield compounds with potent, low nanomolar activities in various biological assays.[11]

D. Stereochemistry at the C-3 Position

The C-3 carbon of the piperazine ring is a chiral center, and the stereochemistry at this position is a critical determinant of biological activity. In the closely related phenylpiperidine series, the (S)-enantiomer of OSU6162 was found to be the active form, demonstrating that receptor binding pockets are highly sensitive to the three-dimensional arrangement of the ligand.[4] It is imperative that synthesis and evaluation of these analogs are conducted on stereochemically pure isomers to accurately define the SAR.

Comparative Biological Activity Data

The following table summarizes the structure-activity relationships for representative 1-Methanesulfonyl-3-phenyl-piperazine analogs and related compounds, highlighting the impact of specific structural modifications on dopamine receptor binding.

Compound/Modification Target Receptor(s) Binding Affinity (Kᵢ, nM) Selectivity (D₃ vs. D₂) Key SAR Insight Reference(s)
(-)-OSU6162 (A Phenylpiperidine Analog)Dopamine D₂447N/ADemonstrates that high in vivo occupancy and functional effects can occur despite modest in vitro affinity. Shows the importance of the (S)-stereoisomer.[4]
ACR16 (A Phenylpiperidine Analog)Dopamine D₂>1000N/AThe positional isomer of OSU6162; highlights the critical role of substituent placement on the phenyl ring.[4]
Compound 6a (Thiophenephenyl-N-phenylpiperazine)Dopamine D₃, D₂D₃: ~1.4~500-foldAddition of a large benzamide moiety with a thiophene group at N-4 dramatically increases D₃ affinity and selectivity, suggesting a bitopic binding mode.[5][9]
Compound 7a (Thiazolylphenyl-N-phenylpiperazine)Dopamine D₃, D₂D₃: ~2.5~1390-foldReplacing thiophene with thiazole in the extended N-4 substituent retains high D₃ affinity and further enhances selectivity.[9]
Orthosteric Ligands (e.g., 3a-f) Dopamine D₃, D₂D₃: 15-1011-20 foldThe core N-phenylpiperazine fragment without the extended N-4 substituent shows significantly lower affinity and selectivity.[9]

Experimental Protocols: A Guide to Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Here, we describe methodologies for key assays used to characterize these analogs.

Protocol 1: Radioligand Binding Assay for Dopamine Receptor Affinity

This assay quantitatively determines the affinity of a compound for a specific receptor target.[12][13]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of test compounds for D₂ and D₃ dopamine receptors.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]spiperone) for binding to receptor-expressing cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then converted to the Kᵢ value.

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Utilize membranes from HEK293 or CHO cells stably expressing the human D₂ or D₃ receptor subtype.[14]

  • Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of radioligand (e.g., [³H]spiperone), and varying concentrations of the test compound in an appropriate assay buffer.

  • Equilibration: Incubate the plates for a defined period (e.g., 120 minutes) to allow the binding to reach equilibrium.[12][14]

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to minimize non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.[14]

  • Data Analysis: Determine non-specific binding using a high concentration of a known competing ligand (e.g., unlabeled spiperone). Calculate specific binding and plot the percentage of inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: In Vitro GPCR Functional Assay

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or partial agonist at the receptor.[15]

Objective: To measure the effect of test compounds on G-protein-coupled receptor (GPCR) activation.

Principle: Many dopamine and serotonin receptors are GPCRs that, upon activation, modulate the production of intracellular second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium.[15][16] This protocol describes a common method for measuring changes in cAMP levels.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) engineered to express the receptor of interest and a reporter system, such as a luciferase gene under the control of a cAMP response element (CRE).[3]

  • Compound Treatment: Plate the cells and treat them with the test compound alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

  • Incubation: Incubate for a period sufficient to allow for receptor signaling and reporter gene expression.

  • Lysis and Measurement: Lyse the cells and measure the reporter signal (e.g., luminescence for a luciferase assay) using a plate reader.

  • Data Analysis: For agonists, plot the signal against the log concentration of the compound to determine the EC₅₀ and maximal efficacy. For antagonists, plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC₅₀.

Protocol 3: In Vivo Behavioral Assay for Antipsychotic-like Activity

In vivo models are essential for evaluating the therapeutic potential of CNS drug candidates.[17][18] The Conditioned Avoidance Response (CAR) assay is a classic preclinical model used to predict antipsychotic efficacy.[4]

Objective: To assess the antipsychotic-like potential of a test compound in rats.

Principle: Antipsychotic drugs characteristically suppress the conditioned avoidance response (an active response to a warning signal to avoid an impending footshock) at doses that do not impair the unconditioned escape response (reacting to the footshock itself). This dissociation predicts clinical antipsychotic efficacy with low motor side effect liability.[4]

Methodology:

  • Apparatus: Use a standard two-way shuttle box with a grid floor capable of delivering a mild footshock, equipped with a light or sound source to act as the conditioned stimulus (CS).

  • Training: Train rats to associate the CS (e.g., a light) with an impending mild footshock (the unconditioned stimulus, US). The rat learns to cross to the other side of the shuttle box during the CS presentation to avoid the US.

  • Drug Administration: Once the rats are trained to a stable performance criterion, administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Testing: After a set pretreatment time, place the animal back in the shuttle box and run a series of trials. Record the number of avoidance responses (crossing during the CS), escape responses (crossing during the US), and escape failures.

  • Data Analysis: Analyze the data to determine if the compound significantly reduces conditioned avoidance responses at doses that do not significantly affect escape responses. A positive result is predictive of antipsychotic-like activity.[4]

Conclusion

The 1-Methanesulfonyl-3-phenyl-piperazine scaffold represents a highly adaptable and pharmacologically relevant framework for the development of novel CNS agents. The structure-activity relationship is well-defined, with specific regions of the molecule governing potency, selectivity, and functional activity. The C-3 phenyl ring and the N-4 position are primary points for modification to fine-tune receptor selectivity, particularly for distinguishing between D₂ and D₃ dopamine receptor subtypes. The development of bitopic ligands that engage a secondary binding pocket has proven to be a particularly successful strategy for achieving high D₃ selectivity.[5][9] Future work in this area will likely leverage these established SAR principles, alongside computational modeling, to design next-generation compounds with optimized efficacy and improved pharmacokinetic and safety profiles for the treatment of complex neuropsychiatric disorders.

References

  • Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors - PMC. (2023, November 4).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library.
  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC.
  • SAR studies of piperazine derivatives as antidepressant compounds.
  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023, December 11). Taylor & Francis Online.
  • GPCR Binding Assay.
  • Translational In Vivo Assays in Behavioral Biology - PMC.
  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing.
  • The Dopamine Stabilizers (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-Methanesulfonylphenyl)-1-propyl-piperidine (ACR16) Show High in Vivo D2 Receptor Occupancy, Antipsychotic-Like Efficacy, and Low Potential for Motor Side Effects in the Rat.
  • In vivo methodology in behavioural pharmacology – where are we now? (2015, December 21).
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021, May 26). PubMed.
  • Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. (2023, April 6).
  • Design, structure-activity relationship and in vivo efficacy of piperazine analogues of fenarimol as inhibitors of Trypanosoma cruzi. (2013, April 1). PubMed.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021, May 26). MDPI.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15).
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022, February 15). MDPI.
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Validating Purity of 1-Methanesulfonyl-3-phenyl-piperazine: An Advanced LC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of piperazine-based pharmacophores, 1-Methanesulfonyl-3-phenyl-piperazine represents a critical scaffold where structural fidelity dictates biological efficacy. The synthesis of this compound—typically via the sulfonylation of 2-phenylpiperazine—presents a unique analytical challenge: Regioisomerism.

While standard HPLC-UV methods are sufficient for bulk purity assessments of simple aromatics, they often fail to resolve the subtle polarity differences between the desired N1-sulfonated product and its N4-sulfonated regioisomer (often co-eluting). Furthermore, the lack of a conjugated system beyond the phenyl ring limits UV sensitivity for trace degradation products.

This guide objectively compares HPLC-UV against High-Resolution LC-MS, demonstrating why LC-MS is the requisite standard for validating the purity of this specific molecule, particularly when screening for the isobaric regioisomer and bis-sulfonated impurities.

Synthesis & Impurity Landscape

To understand the analytical requirement, we must first visualize the origin of the impurities. The reaction of 2-phenylpiperazine with methanesulfonyl chloride (MsCl) is governed by steric hindrance and nucleophilicity.

Impurity Pathway Diagram

The following diagram illustrates the kinetic competition between the N1 (hindered) and N4 (accessible) sites, leading to the critical impurities.

SynthesisPathways SM Starting Material (2-Phenylpiperazine) Target TARGET PRODUCT 1-Methanesulfonyl-3-phenyl-piperazine (N4-Substitution*) SM->Target Major Pathway (Less Hindered) Impurity1 IMPURITY A (Regioisomer) 1-Methanesulfonyl-2-phenyl-piperazine (N1-Substitution) SM->Impurity1 Minor Pathway (Steric Hindrance) Reagent Reagent (MsCl + Base) Reagent->SM Impurity2 IMPURITY B (Over-reaction) 1,4-Bis(methanesulfonyl)-2-phenyl-piperazine Target->Impurity2 Excess MsCl Impurity1->Impurity2 Excess MsCl

Caption: Reaction pathways showing the origin of the critical isobaric regioisomer (Impurity A) and the bis-sulfonated byproduct (Impurity B). Note: N-numbering shifts based on IUPAC priority of the sulfonyl group.

Comparative Analysis: LC-MS vs. HPLC-UV vs. NMR

The following table contrasts the three primary validation techniques. Note that while NMR is structurally definitive, it lacks the sensitivity for trace impurity quantification (<0.1%) required by ICH guidelines.

FeatureHPLC-UV (254 nm) H-NMR (Proton) LC-MS (ESI+)
Primary Utility Routine QC, Assay %Structural ConfirmationTrace Impurity Profiling, ID
Sensitivity (LOD) ~0.05 - 0.1%~1 - 2%< 0.005% (Trace level)
Regioisomer Resolution Poor. Isomers often co-elute; UV spectra are identical.Excellent. Distinct chemical shifts for protons near N-SO2.High. Can resolve chromatographically; MS/MS fragments differ.
Specificity Low. Relies solely on Retention Time (RT).High (Structural).Very High. RT + Mass (m/z) + Fragmentation.
Bis-Mesyl Detection Detectable if separated, but unknown ID without standard.Visible, but difficult to quantify in crude mixtures.Instant ID. Mass shift (+78 Da) confirms identity immediately.
Throughput High (10-15 min run).Low (Sample prep intensive).High (10-15 min run).
The "Blind Spot" of HPLC-UV

For 1-Methanesulfonyl-3-phenyl-piperazine, the phenyl ring provides UV absorbance. However, the Target and Impurity A (Regioisomer) are isobaric (Same Mass: 240.32 Da) and have identical chromophores. If they co-elute on a standard C18 column—which is common due to similar lipophilicity—HPLC-UV will report a single peak with "100% purity," masking a potentially toxic or inactive impurity.

LC-MS overcomes this by:

  • Mass Filtering: Instantly identifying the bis-mesyl impurity (m/z 319) vs. mono-mesyl (m/z 241).

  • Advanced Stationary Phases: Enabling the use of Phenyl-Hexyl or Biphenyl columns (compatible with MS volatile buffers) to separate the regioisomers based on pi-pi interactions rather than just hydrophobicity.

Validated LC-MS Experimental Protocol

This protocol is designed to be self-validating by incorporating system suitability tests (SST) that specifically target the regioisomer separation.

A. Instrumentation & Conditions[1][2][3]
  • System: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: Biphenyl Column (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm).

    • Why: Biphenyl phases offer enhanced selectivity for aromatic positional isomers compared to C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Why: Acidic pH ensures full protonation of the piperazine nitrogen (basic), improving peak shape and ionization efficiency (ESI+).

B. Gradient Profile
Time (min)% Mobile Phase BFlow Rate (mL/min)Action
0.050.4Equilibration
1.050.4Load
8.0600.4Gradient Elution
9.0950.4Wash (Remove Bis-mesyl)
11.0950.4Hold
11.150.4Re-equilibration
C. Mass Spectrometry Settings (ESI+)
  • Scan Mode: Full Scan (m/z 100 – 500) for purity profiling; SIM (m/z 241.1) for assay.[1][2][3]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized for [M+H]+ stability).

  • Key Ions to Monitor:

    • m/z 241.1: [M+H]+ Target & Regioisomer.

    • m/z 319.1: [M+H]+ Bis-mesyl impurity.

    • m/z 163.1: [M+H]+ Starting material (2-phenylpiperazine).

D. System Suitability Test (The "Trust" Factor)

To ensure the method is valid, you must demonstrate resolution between the regioisomers.

  • Generate the Impurity: Intentionally react a small aliquot of starting material with excess MsCl and heat to promote non-selective sulfonylation.

  • Injection: Inject this "forced degradation" sample.

  • Acceptance Criteria: The method must show a valley-to-peak ratio of > 1.5 between the Target (N4-mesyl) and Regioisomer (N1-mesyl). If they do not separate, the purity result is invalid.

Decision Logic for Routine Analysis

Not every sample requires full LC-MS validation. Use this logic flow to optimize resources while maintaining scientific integrity.

DecisionTree Start Sample Received: 1-Methanesulfonyl-3-phenyl-piperazine Step1 Is this a Final Release or Structure Elucidation? Start->Step1 Routine Routine In-Process Check Step1->Routine No Critical Final Purity / Characterization Step1->Critical Yes HPLC HPLC-UV (254 nm) (Check conversion only) Routine->HPLC LCMS LC-MS (Biphenyl Column) (Full Impurity Profile) Critical->LCMS Result1 Pass: >98% Area (Risk: Hidden Isomers) HPLC->Result1 Result2 Pass: No m/z 319 No Isomer Shoulder LCMS->Result2 Result1->LCMS If Anomalous Biological Data

Caption: Analytical decision matrix. Routine synthetic monitoring may use HPLC-UV, but final validation and biological batch release require LC-MS to rule out isobaric contamination.

References

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. FDA Guidance Documents. [Link]

  • National Institutes of Health (NIH). (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Piperazine Designer Drugs. PubMed Central. [Link]

  • Phenomenex. (2023). Resolution of Positional Isomers on Biphenyl Columns. (General reference for column selection mechanism). [Link]

Sources

Technical Assessment: IR Spectroscopic Profiling of 1-Methanesulfonyl-3-phenyl-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methanesulfonyl-3-phenyl-piperazine is a critical pharmacophore often utilized in the development of CNS-active agents (e.g., serotonin receptor ligands) and mirtazapine analogs.[1] Its structural identity hinges on the successful sulfonylation of the piperazine nitrogen while retaining the integrity of the phenyl ring and the secondary amine (if unprotected).

This guide provides a technical breakdown of the Infrared (IR) spectral characteristics required to validate this compound. Unlike standard catalog data, this analysis focuses on reaction monitoring —distinguishing the product from its precursor (3-phenylpiperazine) and common impurities (e.g., bis-sulfonylated byproducts).

Part 1: Theoretical & Experimental Peak Assignment

The IR spectrum of 1-Methanesulfonyl-3-phenyl-piperazine is dominated by the interplay between the electron-withdrawing sulfonyl group and the aliphatic piperazine cycle.[1] The following assignments are derived from comparative sulfonamide spectroscopy and piperazine derivative profiling.

The "Fingerprint" Validation Table
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Sulfonamide (O=S=O) Asymmetric Stretch 1330 – 1360 Strong Primary ID. Confirms successful mesylation.[1]
Sulfonamide (O=S=O) Symmetric Stretch 1150 – 1170 Strong Confirmatory ID. Must be present with the 1350 band.[1]
Amine (N-H) Stretching (

)
3300 – 3450Medium/BroadIndicates the presence of the free N4-amine. Absence suggests bis-mesylation.[1]
Aromatic Ring C-H Stretch3000 – 3100WeakDiagnostic of the phenyl moiety.[1][2]
Aromatic Ring C=C Ring Stretch1480 – 1600MediumCharacteristic "breathing" doublet of the benzene ring.[1]
Piperazine Ring C-H Stretch (

)
2800 – 2950MediumAliphatic backbone integrity.[1]
S-N Bond Stretching~900 – 950Weak/MedOften obscured but technically relevant.[1]

Technical Insight: The shift of the sulfonyl peaks is sensitive to the physical state.[1] In solid-state (KBr/ATR), hydrogen bonding between the sulfonyl oxygens and the N4-H proton may slightly broaden the


 bands and red-shift the N-H stretch compared to solution-phase spectra.[1]

Part 2: Comparative Performance Analysis

In a drug development context, "performance" refers to the ability of an analytical method to distinguish the target from structurally similar contaminants.

Scenario A: Reaction Monitoring (Synthesis from 3-Phenylpiperazine)

The most common synthetic route involves reacting 3-phenylpiperazine with methanesulfonyl chloride (MsCl).[1]

FeaturePrecursor: 3-Phenylpiperazine Target: 1-Mesyl-3-phenyl-piperazine Impure: Bis-mesyl byproduct
1350/1160 cm⁻¹ Absent Present (Strong) Present (Very Strong)
3300-3400 cm⁻¹ Strong/Broad (N1-H & N4-H)Medium (Single N4-H) Absent (All N-H consumed)
1600 cm⁻¹ Present (Aromatic)Present (Aromatic)Present (Aromatic)
Validation Verdict Starting MaterialSuccess Over-reaction failure
Scenario B: IR vs. NMR for Routine ID

While NMR is the gold standard for structure, IR offers superior throughput for "Go/No-Go" decision making during process optimization.[1]

  • IR Spectroscopy:

    • Time: < 2 minutes.

    • Cost: Negligible.[1]

    • Advantage:[1][3][4] Instantly detects the formation of the Sulfonamide (

      
      ) bond.
      
    • Limitation: Cannot easily distinguish between 1-mesyl and 4-mesyl isomers without a reference standard (fingerprint region complexity).

  • 1H-NMR Spectroscopy:

    • Time: 15–30 minutes (prep + acquisition).[1]

    • Cost: High (Solvents/Instrument time).[1]

    • Advantage:[1][3][4] Definitively assigns the regiochemistry (N1 vs N4 substitution) via chemical shift analysis of the adjacent methylene protons (downfield shift near the sulfonamide).

Part 3: Experimental Protocol (Rapid Verification)

This protocol is designed for the rapid assessment of crude reaction mixtures to determine if the sulfonyl group has been successfully installed.[1]

Method: Attenuated Total Reflectance (ATR-FTIR)

Prerequisites: Dried sample (solvent residue, especially DCM or Ethyl Acetate, will obscure the fingerprint region).

  • Background Scan: Perform an air background scan (4000–400 cm⁻¹) to remove atmospheric

    
     and 
    
    
    
    interference.[1]
  • Sample Loading: Place ~2–5 mg of the solid product onto the Diamond/ZnSe crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for solid sulfonamides).[1]

  • Acquisition:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 16 (sufficient for strong sulfonyl dipoles)

  • Data Processing: Apply baseline correction if scattering is observed >3500 cm⁻¹.

Decision Logic (Self-Validating System)[1]
  • Step 1: Look at 1350 cm⁻¹.[1] Is it there?

    • No: Reaction failed.

    • Yes: Proceed to Step 2.

  • Step 2: Look at 3300 cm⁻¹.[1] Is there a peak?

    • Yes: Target compound (Mono-mesyl).[1]

    • No: Over-reaction (Bis-mesyl).[1]

Part 4: Analytical Workflow Visualization

The following diagram illustrates the logical decision tree for analyzing the reaction output using IR spectroscopy.

IR_Analysis_Workflow Start Crude Reaction Product IR_Scan Perform ATR-FTIR Scan (4000 - 600 cm⁻¹) Start->IR_Scan Check_SO2 Check Sulfonyl Bands (1350 & 1160 cm⁻¹) IR_Scan->Check_SO2 Check_NH Check Amine Band (3300 - 3400 cm⁻¹) Check_SO2->Check_NH Peaks Present Result_SM Result: Unreacted Starting Material Check_SO2->Result_SM Peaks Absent Result_Bis Result: Bis-Mesyl Impurity (Over-reaction) Check_NH->Result_Bis Peak Absent Result_Target Result: 1-Methanesulfonyl-3-phenyl-piperazine (Target Compound) Check_NH->Result_Target Peak Present

Figure 1: Decision logic for validating sulfonylation of phenylpiperazine via IR spectroscopy.

References

  • LibreTexts Chemistry. (2025).[1][5] Infrared Spectroscopy Absorption Table. Retrieved from [Link][3][5][6][7][8]

  • Momose, T., et al. (1958). Infrared Spectra of Sulfonamide Derivatives. Chemical & Pharmaceutical Bulletin. (Validating asymmetric/symmetric stretch assignments).
  • Rezaei, P., et al. (2019).[2] IR spectrum of silica-bonded N-(propylsulfonyl) piperazine. ResearchGate. (Comparative data for piperazine sulfonamide shifts).

Sources

Comparative Guide: Selectivity Profiles of Sulfonated Phenyl-Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Arylsulfonamide Phenyl-Piperazine Scaffolds (5-HT6/5-HT7 Antagonists)

Executive Summary: The Sulfonamide-Piperazine Pharmacophore

Sulfonated phenyl-piperazines—specifically arylsulfonamide phenyl-piperazines —represent a privileged scaffold in medicinal chemistry, predominantly utilized to target serotonin (5-HT) receptors within the Central Nervous System (CNS). Unlike simple arylpiperazines (e.g., mCPP) which often display "dirty" profiles across multiple 5-HT, dopamine, and adrenergic receptors, the introduction of a sulfonamide moiety (


) provides a critical hydrogen-bonding anchor and rigid spatial orientation.

This structural modification drastically enhances selectivity, particularly for the 5-HT


  and 5-HT

receptor subtypes. This guide compares the selectivity profiles of key sulfonated phenyl-piperazine derivatives (e.g., SB-399885 , SB-258585 ) against non-sulfonated analogs and alternative benchmarks, providing validated experimental protocols for verifying these profiles in vitro.
Chemical Scaffold Analysis: Structure-Activity Relationship (SAR)

The "sulfonated" designation in this context refers to the arylsulfonyl group attached either directly to the piperazine nitrogen or, more commonly, to an aniline moiety linked to the piperazine.

The Selectivity Switch
  • Non-Sulfonated (e.g., mCPP): Binds promiscuously to 5-HT

    
    , 5-HT
    
    
    
    , and 5-HT
    
    
    . Lacks the specific H-bond acceptor/donor geometry required for the unique binding pockets of 5-HT
    
    
    /5-HT
    
    
    .
  • Sulfonated (e.g., SB-399885): The sulfonyl group forms a critical interaction with specific residues (often an asparagine or threonine) in the receptor's transmembrane domain.

    • 5-HT

      
       Selectivity:  Achieved when the sulfonamide is linked to a bulky aryl group (e.g., naphthalene or dichlorophenyl) and the piperazine is substituted at the meta position of the central phenyl ring.
      
Comparative Selectivity Profiles

The following data aggregates


 (inhibition constant) values from radioligand binding assays. Lower 

indicates higher affinity.

Table 1: Binding Affinity (


 nM) and Selectivity Ratios 
CompoundClassTarget (

nM)
Off-Target 1 (

nM)
Off-Target 2 (

nM)
Selectivity Ratio (Target/Off-Target)
SB-399885 Sulfonated Phenyl-Piperazine5-HT

(0.8)
5-HT

(>3000)
D

(>10,000)
>200-fold (vs 5-HT

)
SB-258585 Sulfonated Phenyl-Piperazine5-HT

(1.3)
5-HT

(>10,000)
5-HT

(>10,000)
>1000-fold (Highly Selective)
SB-269970 Sulfonated Pyrrolidine*5-HT

(1.2)
5-HT

(250)
5-HT

(>1000)
>100-fold (vs 5-HT

)
mCPP Non-Sulfonated Piperazine5-HT

(3.[1]4)
5-HT

(4.0)
5-HT

(120)
Non-Selective (Dirty)
Clozapine Atypical Antipsychotic5-HT

(6.0)
5-HT

(12.[1]0)
D

(20.0)
Poor (Multi-target)

*Note: SB-269970 is included as the "Gold Standard" comparator for 5-HT


 selectivity, despite containing a pyrrolidine rather than a piperazine ring, illustrating the necessity of the sulfonamide group for this receptor class.

Key Insight: The addition of the sulfonamide group (SB-399885 vs mCPP) shifts affinity from 5-HT


/5-HT

almost exclusively to 5-HT

.
Mechanistic Context: Signaling Pathways

Understanding the downstream effects is vital for functional assays. Both 5-HT


 and 5-HT

are G

-coupled, meaning their activation stimulates Adenylyl Cyclase (AC), increasing cAMP. Antagonists (like the sulfonated compounds listed) block this constitutive or agonist-induced cAMP accumulation.

G Agonist 5-HT (Agonist) Receptor 5-HT6 / 5-HT7 Receptor Agonist->Receptor Activates Antagonist Sulfonated Phenyl-Piperazine (Antagonist) Antagonist->Receptor Blocks Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Activates Response Cognition/Memory Modulation PKA->Response Signaling

Caption: Gs-coupled signaling cascade for 5-HT6/7 receptors.[1][2][3] Sulfonated phenyl-piperazines act as antagonists, preventing cAMP accumulation.

Experimental Protocol: Self-Validating Radioligand Binding

To reproduce the selectivity profiles described above, a Competition Binding Assay is the industry standard. This protocol includes internal validation steps to ensure data integrity (Trustworthiness).

Protocol: Competition Binding for 5-HT

Receptors

Objective: Determine the


 of a test sulfonated phenyl-piperazine against 

-SB-258585.

Materials:

  • Membrane Source: HeLa cells stably expressing human 5-HT

    
     receptors.
    
  • Radioligand:

    
    -SB-258585 (Specific Activity ~2200 Ci/mmol).
    
  • Non-Specific Binding (NSB) Control: Methiothepin (10

    
    M) or Serotonin (100 
    
    
    
    M).
  • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl

    
    , pH 7.4.
    

Workflow Diagram:

Workflow cluster_prep Preparation Phase cluster_incub Incubation Phase cluster_analysis Analysis Phase Membrane Thaw Membranes (HeLa-5-HT6) Mix Combine: 1. Membranes 2. Radioligand ([125I]-SB-258585) 3. Test Compound Membrane->Mix Dilution Serial Dilution of Test Compound (10^-10 to 10^-5 M) Dilution->Mix Time Incubate 60 min @ 25°C Mix->Time Filter Harvest via GF/B Filters Time->Filter Count Gamma Counter (CPM Measurement) Filter->Count Calc Calculate Ki (Cheng-Prusoff Equation) Count->Calc

Caption: Step-by-step workflow for determining binding affinity (Ki) using radioligand competition.

Step-by-Step Methodology:

  • Preparation: Thaw membranes and homogenize in Assay Buffer. Prepare 10 serial dilutions of the test compound (e.g., SB-399885) in DMSO (final DMSO concentration <1%).

  • Incubation Setup: In a 96-well plate, add:

    • 50

      
      L Radioligand (Final conc. = 
      
      
      
      value, approx 0.5 nM).
    • 50

      
      L Test Compound (varying concentrations).
      
    • 100

      
      L Membrane suspension (approx 5-10 
      
      
      
      g protein/well).
  • Self-Validation Controls (Critical):

    • Total Binding (TB): Buffer + Radioligand + Membranes (No competitor).

    • Non-Specific Binding (NSB): Buffer + Radioligand + Membranes + 10

      
      M Methiothepin.
      
    • Validation Rule: Specific Binding (TB - NSB) must be >80% of Total Binding. If <80%, the membrane quality or washing technique is compromised.

  • Equilibrium: Incubate for 60 minutes at room temperature (25°C).

  • Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce filter binding) using a cell harvester. Wash 3x with ice-cold buffer.

  • Data Analysis: Measure radioactivity. Plot % Inhibition vs. Log[Concentration]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
References
  • Hagan, J. J., et al. (2000). "Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist." British Journal of Pharmacology.[4]

  • Hirst, W. D., et al. (2006). "SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties."[5] European Journal of Pharmacology.

  • Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist." Journal of Medicinal Chemistry.

  • Tocris Bioscience. "SB 258585 Hydrochloride Product Guide." Tocris.

  • MedChemExpress. "SB-269970 Product Information and Protocols." MedChemExpress.

Sources

A Senior Application Scientist's Guide to the Solid-State Validation of 1-Methanesulfonyl-3-phenyl-piperazine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust characterization of an active pharmaceutical ingredient (API) is the bedrock of successful therapeutic development. The solid-state properties of an API, such as its crystal form and purity, directly influence its stability, solubility, and bioavailability.[1] This guide provides an in-depth, experience-driven comparison of key analytical techniques for validating the solid-state structure of 1-Methanesulfonyl-3-phenyl-piperazine, a crucial intermediate in the synthesis of certain pharmaceuticals.

At the heart of solid-state characterization is the need for orthogonal techniques—distinct methods that probe different physical properties of the material. This multi-faceted approach provides a comprehensive and trustworthy picture of the compound's identity and purity. Here, we will focus on a powerful combination of X-ray Diffraction (XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

The Central Role of X-ray Diffraction (XRD) in Solid-State Analysis

X-ray Diffraction is an indispensable, non-destructive technique for the analysis of crystalline materials.[2] It serves as a unique "fingerprint" for a specific crystalline solid, capable of distinguishing between different polymorphic forms—crystalline structures of the same compound that can exhibit different physicochemical properties.[3][4] For a compound like 1-Methanesulfonyl-3-phenyl-piperazine, ensuring the correct and consistent polymorphic form is produced is critical for reproducible manufacturing and clinical performance.[5]

Experimental Protocol: Powder X-ray Diffraction (PXRD) Analysis

The following protocol outlines the standard procedure for acquiring high-quality PXRD data for a powdered sample of 1-Methanesulfonyl-3-phenyl-piperazine.

Objective: To obtain a characteristic powder diffraction pattern to identify the crystalline phase and assess its purity.

Instrumentation: A modern powder X-ray diffractometer equipped with a copper (Cu) Kα X-ray source and a high-speed detector.

Step-by-Step Methodology:

  • Sample Preparation:

    • Gently grind approximately 10-20 mg of the 1-Methanesulfonyl-3-phenyl-piperazine sample using an agate mortar and pestle to ensure a random orientation of the crystallites and to minimize preferred orientation effects.[3]

    • Carefully pack the powdered sample into a sample holder, ensuring a flat and level surface.

  • Instrument Setup:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: 40 kV and 40 mA.

    • Scan Range (2θ): 5° to 40°. This range is typically sufficient to capture the most characteristic diffraction peaks for organic molecules.

    • Step Size: 0.02°.

    • Time per Step: 1 second.

  • Data Acquisition:

    • Mount the sample holder in the diffractometer.

    • Initiate the data collection software with the specified parameters.

  • Data Analysis:

    • The resulting diffraction pattern (a plot of intensity versus 2θ) should be analyzed to identify the angular positions (2θ) and intensities of the diffraction peaks.

    • This pattern serves as the reference fingerprint for this specific crystalline form of 1-Methanesulfonyl-3-phenyl-piperazine.

Workflow for XRD Data Acquisition and Validation

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Grind Grind Sample Pack Pack Sample Holder Grind->Pack Instrument Instrument Setup (Cu Kα, 40kV, 40mA) Pack->Instrument Scan Scan Sample (5-40° 2θ) Instrument->Scan Pattern Generate Diffractogram Scan->Pattern PeakID Identify Peak Positions (2θ) and Intensities Pattern->PeakID Compare Compare to Reference or Orthogonal Techniques PeakID->Compare

Caption: Workflow for acquiring and validating XRD data.

Orthogonal Validation: A Multi-Technique Approach

While XRD provides critical information about the long-range crystalline order, a comprehensive validation strategy employs complementary techniques to probe other aspects of the material's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For 1-Methanesulfonyl-3-phenyl-piperazine, ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms, ensuring the correct chemical structure has been synthesized.

Key Insights from NMR:

  • Structural Confirmation: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum confirm the presence and connectivity of all protons in the molecule.

  • Purity Assessment: The absence of unexpected peaks suggests a high degree of chemical purity. Impurities, such as residual solvents or starting materials, would be readily detectable.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[6] This provides information on thermal events such as melting, crystallization, and glass transitions.

Key Insights from DSC:

  • Melting Point and Purity: A sharp, single melting endotherm at a specific temperature is indicative of a pure crystalline substance. The presence of impurities typically broadens the melting peak and lowers the melting point.

  • Polymorph Screening: Different polymorphs of a compound will often have distinct melting points, which can be identified by DSC.[1]

Comparative Analysis of Validation Techniques

The following table summarizes the complementary information provided by XRD, NMR, and DSC in the validation of 1-Methanesulfonyl-3-phenyl-piperazine.

Analytical Technique Primary Information Provided Key Validation Parameters for 1-Methanesulfonyl-3-phenyl-piperazine
X-ray Diffraction (XRD) Crystalline structure, phase identity, and polymorphism.[2][7]Characteristic 2θ peak positions and relative intensities. A unique pattern confirms the specific crystalline form.
NMR Spectroscopy Molecular structure and chemical purity.Correct chemical shifts and coupling constants for all protons and carbons, confirming the molecular identity. Absence of impurity peaks.
Differential Scanning Calorimetry (DSC) Thermal properties, melting point, and phase transitions.[6]A sharp melting endotherm at a characteristic temperature, indicating a high degree of crystalline purity.

Integrated Validation Workflow

A robust validation process integrates these techniques in a logical sequence.

Validation_Workflow Start Synthesized 1-Methanesulfonyl-3-phenyl-piperazine NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Start->NMR_Analysis Structure_Confirm Molecular Structure Confirmed? NMR_Analysis->Structure_Confirm XRD_Analysis XRD Analysis Structure_Confirm->XRD_Analysis Yes Revise Revise Synthesis or Purification Structure_Confirm->Revise No Crystal_Confirm Crystalline Form Identified? XRD_Analysis->Crystal_Confirm DSC_Analysis DSC Analysis Crystal_Confirm->DSC_Analysis Yes Crystal_Confirm->Revise No Thermal_Confirm Thermal Properties Consistent? DSC_Analysis->Thermal_Confirm Validated Validated API Thermal_Confirm->Validated Yes Thermal_Confirm->Revise No Revise->Start

Caption: Integrated workflow for API validation.

References

  • Lab Manager. XRF/XRD Validation for Purity and Composition in Laboratory Workflows. Available from: [Link]

  • Harris, K. D. M. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (2014). Available from: [Link]

  • Marshall University. X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Available from: [Link]

  • AlfatestLab. API: solid state robust characterization in key to cut costs and time!. Available from: [Link]

  • Spectroscopy Online. The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. (2020). Available from: [Link]

  • University of Galway. Solid-State API analysis. Available from: [Link]

  • Altasciences. ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Methanesulfonyl-3-phenyl-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Hazard

As researchers, we often categorize intermediates like 1-Methanesulfonyl-3-phenyl-piperazine simply as "organic solids." This complacency is dangerous. This compound possesses a structural duality that demands elevated caution:

  • The Piperazine Moiety: A documented respiratory and skin sensitizer.[1] Repeated exposure to trace dust can lead to occupational asthma and contact dermatitis.

  • The Sulfonamide Linkage: The methanesulfonyl group adds stability but places the molecule in the sulfonamide class, a group known for delayed hypersensitivity reactions (sulfa allergies).

Core Directive: Treat this compound not just as an irritant, but as a high-potency sensitizer . The primary goal of this protocol is Zero Inhalation, Zero Skin Contact .

Risk Assessment & Hazard Logic

Effective safety starts with understanding the mechanism of harm. The following diagram illustrates the exposure pathways and the necessary barriers for this specific compound.

RiskAssessment Source 1-Methanesulfonyl- 3-phenyl-piperazine (Solid/Dust) Route1 Inhalation (Dust) Source->Route1 Weighing/Transfer Route2 Dermal (Solution/Solid) Source->Route2 Spills/Splash Hazard Sensitization & Irritation Receptor Researcher (Immune System) Hazard->Receptor Occupational Asthma Dermatitis Barrier1 Engineering Control: Fume Hood/Balance Enclosure Route1->Barrier1 Barrier2 PPE: Double Nitrile + Resp Protection Route2->Barrier2 Barrier1->Hazard Failure Mode: Turbulence/Drafts Barrier2->Hazard Failure Mode: Permeation

Figure 1: Risk propagation pathway. Note that engineering controls are the primary barrier against inhalation, while PPE is the critical redundancy.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for sensitizers. Use the following matrix to select equipment based on the operational state.

Glove Selection Logic

Piperazines are nitrogen-rich bases that can permeate thin nitrile. The methanesulfonyl group adds polarity.

  • Recommendation: Double-gloving is mandatory.

    • Inner Layer: 4 mil (0.10 mm) Nitrile (inspection layer).

    • Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile or Neoprene (sacrificial layer).

  • Breakthrough Time: Change outer gloves immediately upon splash. Change routinely every 60 minutes during active handling.

PPE Specification Table
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)Technical Rationale
Respiratory Mandatory: Chemical Fume Hood. Backup: N95/P100 Respirator if outside hood.Mandatory: Chemical Fume Hood.Prevents sensitization via airborne particulate (dust) or aerosols.
Ocular Chemical Splash Goggles (Indirect Vent).Chemical Splash Goggles + Face Shield (if >500mL).Piperazines can cause severe eye damage (alkaline burn risk).[2]
Dermal (Hand) Double Nitrile (Long Cuff).Double Nitrile or Laminate (Silver Shield) for halogenated solvents.Prevents skin absorption and subsequent allergic dermatitis.
Body Lab Coat (Cotton/Poly) + Tyvek Sleeves.Chemical-Resistant Apron over Lab Coat.Protects wrists/forearms, the most common site of exposure.

Operational Protocol: The "Static-Free" Workflow

Handling static-prone organic solids like 1-Methanesulfonyl-3-phenyl-piperazine requires a specific workflow to prevent dust dispersion.[3]

Phase 1: Preparation
  • De-static: Use an ionizing bar or anti-static gun on the weighing boat and spatula. This compound is likely crystalline and static-charged.

  • Lining: Line the fume hood work surface with absorbent, plastic-backed bench paper (absorbent side up) to capture fugitive particles.

Phase 2: Weighing & Transfer (Critical Step)
  • The "Tunnel" Technique: Do not lift the spatula high. Keep the transfer distance between the source container and the weighing boat < 5 cm.

  • Solvent Trap: Have the dissolution solvent pre-measured in the receiving vessel. Transfer the solid immediately into the solvent to suppress dust generation.

Phase 3: Decontamination
  • Wipe Down: Do not use compressed air. Wipe the balance and surrounding area with a paper towel dampened with 5% Acetic Acid (to neutralize the basic piperazine) followed by Ethanol.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Workflow Visualization

Workflow cluster_safety Continuous Safety Checks Start Start: Solid Handling Prep 1. Prepare Hood (Anti-static gun, Bench paper) Start->Prep Weigh 2. Weighing (Tunnel Technique, <5cm drop) Prep->Weigh Dissolve 3. Immediate Solubilization (Trap dust in solvent) Weigh->Dissolve Checks Check Glove Integrity Monitor Sash Height Weigh->Checks Clean 4. Decontamination (5% Acetic Acid Wipe) Dissolve->Clean Waste 5. Disposal (Solid Waste Stream) Clean->Waste

Figure 2: Operational workflow emphasizing dust suppression and immediate solubilization.

Disposal & Emergency Response

Waste Segregation
  • Chemical Identity: C₁₁H₁₆N₂O₂S.

  • Classification: Non-halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Note: Although it contains Sulfur, it typically does not require a separate "High Sulfur" stream unless your facility incinerator has strict limits. Label clearly as "Contains Piperazine Derivative - Sensitizer."

Spill Cleanup (Solid)
  • Evacuate: If a significant amount (>5g) is spilled outside a hood, evacuate the immediate area to let dust settle.

  • PPE Up: Wear P100 respirator and double gloves.

  • Method: Do NOT sweep. Cover with wet paper towels (ethanol or water) to dampen. Scoop up the wet slurry.

  • Neutralize: Wipe surface with dilute acetic acid or dilute HCl to protonate the amine, rendering it water-soluble and less volatile.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine Derivatives. (General Class Hazards).[4] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Sensitizers). [Link]

  • American Chemical Society (ACS). Identifying and Handling Sensitizers in the Laboratory. [Link]

Sources

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methanesulfonyl-3-phenyl-piperazine
Reactant of Route 2
Reactant of Route 2
1-Methanesulfonyl-3-phenyl-piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.